Pyrazine, 1,4-dioxide
Description
Properties
IUPAC Name |
4-oxidopyrazin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTKIFFXFIDYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=O)C=CN1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178926 | |
| Record name | Pyrazine, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2423-84-9 | |
| Record name | Pyrazine, 1,4-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Oxygenated Heterocycle: A Technical History of Pyrazine 1,4-Dioxides
Executive Summary
The history of Pyrazine 1,4-dioxide is not merely a timeline of chemical synthesis; it is a case study in the evolution of functional moiety exploitation . Initially regarded as a synthetic curiosity and later identified as a structural motif in natural antibiotics (Aspergillic acid), the 1,4-dioxide core evolved into a pivotal pharmacophore for hypoxia-selective cytotoxins.
This guide deconstructs the discovery, synthesis, and mechanistic application of Pyrazine 1,4-dioxides. We move beyond the "who and when" to the "how and why," focusing on the electronic properties that make this moiety a unique bioreductive switch in oncology and a high-density candidate in energetic materials.
Part 1: The Chemical Genesis & Natural Validation
The Synthetic Challenge (Late 19th Century)
In the late 1800s, the synthesis of pyrazines was well-established (e.g., the Staedel–Rugheimer reaction, 1876). However, the introduction of oxygen atoms to the nitrogen centers (N-oxidation) presented a significant electronic hurdle.
-
The Deactivation Problem: Pyrazine is electron-deficient. Oxidizing it to the mono-N-oxide is feasible with peracids. However, the first oxygen atom, while formally donating electron density via resonance, also exerts a strong inductive withdrawing effect. This deactivates the ring toward further electrophilic attack, making the direct oxidation to the 1,4-dioxide (di-N-oxide) kinetically difficult and often requiring forcing conditions that degrade the molecule.
The Natural Proof of Concept (1940s)
The existence of the N-oxide motif in stable, biologically active molecules was validated by the discovery of Aspergillic Acid .
-
Discovery: Isolated by White (1940) from Aspergillus flavus.[1]
-
Structural Elucidation: Dutcher and Wintersteiner (1947) confirmed the structure as a cyclic hydroxamic acid, effectively a pyrazine N-oxide derivative.
-
Significance: This proved that the N-oxide bond was not just a synthetic artifact but a stable, naturally occurring functionality with antimicrobial properties.
Part 2: The Pharmacological Pivot (1960s - 1980s)
The Growth Promoters
In the 1960s, the focus shifted to the antimicrobial potential of synthetic pyrazine 1,4-dioxides.
-
Key Compounds: Carbadox and Olaquindox.
-
Application: These were widely used as veterinary growth promoters and antibacterial agents in swine.
-
The Mechanistic Insight: Their activity was linked to DNA damage in bacteria. However, their genotoxicity in mammalian cells eventually led to strict regulatory restrictions. This toxicity, paradoxically, paved the way for cancer therapeutics.
The Tirapazamine Era (1986)
The defining moment for this chemical class was the repurposing of the N-oxide moiety for Hypoxia-Selective Cytotoxicity .
-
The Lead: Tirapazamine (TPZ, SR 4233), a benzotriazine di-N-oxide.[2]
-
The Discovery: Zeman et al. (1986) and Brown (1993) elucidated that the N-oxide group acts as an electron acceptor.
-
The Mechanism: In hypoxic (low oxygen) tumor regions, the molecule undergoes a one-electron reduction to a toxic radical.[3] In healthy (normoxic) tissue, oxygen reverses this reaction, rendering the drug harmless. This "Futile Cycle" is the core technology of bioreductive drugs.
Part 3: Mechanistic Visualization
The Bioreductive "Futile Cycle"
The following diagram illustrates the selectivity mechanism that defines modern applications of Pyrazine 1,4-dioxides.
Caption: The "Futile Cycle" mechanism. In the presence of oxygen (green path), the radical anion is back-oxidized, protecting the cell. In hypoxia (red path), the toxic radical forms and damages DNA.[3]
Part 4: Experimental Protocols
Synthesis of 2,3-Diphenylpyrazine 1,4-Dioxide
Rationale: Direct oxidation of pyrazines is difficult. The most robust method for generating the 1,4-dioxide core is the Condensation of 1,2-diones with Hydroxylamine . This bypasses the deactivation issue of the ring.
Materials:
-
Benzil (10 mmol)
-
Hydroxylamine hydrochloride (25 mmol)
-
Sodium acetate (buffer)
-
Ethanol (solvent)
Protocol:
-
Dissolution: Dissolve 2.1g of Benzil in 20mL of ethanol in a round-bottom flask.
-
Reagent Prep: In a separate beaker, dissolve 1.75g Hydroxylamine HCl and 2.0g Sodium Acetate in 10mL water.
-
Condensation: Add the hydroxylamine solution to the benzil solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Note: Monitoring via TLC is essential as the mono-oxime intermediate forms first.
-
Precipitation: Cool the mixture to room temperature, then place in an ice bath. The 1,4-dioxide product typically precipitates as a crystalline solid.
-
Purification: Filter the solid and recrystallize from ethanol/water.
Validation:
-
Melting Point: ~200-202°C.
-
IR Spectroscopy: Look for strong N-O stretching bands around 1300-1350 cm⁻¹.
Hypoxia Selectivity Assay (In Vitro)
Rationale: To verify the bioreductive mechanism, one must compare cytotoxicity under aerobic vs. anaerobic conditions.
Table 1: Experimental Matrix for Hypoxia Assay
| Parameter | Normoxic Condition | Hypoxic Condition |
| Gas Phase | 20% O₂, 5% CO₂, 75% N₂ | < 0.1% O₂, 5% CO₂, Balance N₂ |
| Chamber | Standard Incubator | Anaerobic Glove Box / Hypoxia Chamber |
| Drug Exposure | 4 Hours | 4 Hours |
| Endpoint | Clonogenic Survival / MTT | Clonogenic Survival / MTT |
| Expected Result | High IC50 (Low Toxicity) | Low IC50 (High Toxicity) |
Step-by-Step:
-
Seeding: Seed A549 or HCT116 cells in 96-well plates. Allow attachment (24h).
-
Hypoxia Induction: Place "Hypoxia" plates in an anaerobic chamber for 12 hours prior to drug addition to degas the plasticware and media.
-
Treatment: Add Pyrazine 1,4-dioxide derivative at varying concentrations (0.1 - 100 µM).
-
Exposure: Incubate for 4 hours.
-
Washout: Remove drug, wash with PBS, and replace with fresh media.
-
Recovery: Return all plates to normoxic incubator for 48-72 hours.
-
Analysis: Measure viability. The Hypoxic Cytotoxicity Ratio (HCR) = IC50(Air) / IC50(N₂). An HCR > 10 indicates significant bioreductive activity.
Part 5: Historical Timeline & Evolution
The following diagram maps the trajectory of this molecule from a synthetic byproduct to a precision tool.
Caption: Evolution of Pyrazine 1,4-dioxide applications from basic synthesis to oncology and energetic materials.
References
-
Dutcher, J. D. (1947).[4] Aspergillic Acid: An Antibiotic Substance Produced by Aspergillus Flavus.[1][4][5][6] Journal of Biological Chemistry. Link
-
Zeman, E. M., Brown, J. M., et al. (1986). SR-4233: A New Bioreductive Agent with High Selective Toxicity for Hypoxic Mammalian Cells.[2] International Journal of Radiation OncologyBiologyPhysics.[2] Link
-
Brown, J. M. (1993). SR 4233 (Tirapazamine): A New Anticancer Drug Exploiting Hypoxia in Solid Tumours.[2] British Journal of Cancer. Link
-
Monogarov, K. A., et al. (2024). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself.[7] Crystal Growth & Design. Link
-
Ong, K. T., et al. (2017).[8] Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. Link
Sources
- 1. The Antibacterial Compound Aspergillic Acid - Enlighten Theses [theses.gla.ac.uk]
- 2. SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. npatlas.org [npatlas.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification and functional analysis of the aspergillic acid gene cluster in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Early Synthesis Methods for Pyrazine N-Oxides
Abstract
Pyrazine N-oxides represent a cornerstone class of heterocyclic compounds, pivotal in the fields of medicinal chemistry, agrochemicals, and materials science. Their unique electronic structure not only imparts distinct physicochemical properties but also serves as a versatile synthetic handle for intricate molecular engineering. Historically, the synthesis of these scaffolds was not trivial, presenting a significant challenge to early organic chemists. The inherent electron-deficient nature of the pyrazine ring renders the nitrogen atoms far less nucleophilic than those in analogous azines like pyridine, complicating direct N-oxidation. This guide provides an in-depth exploration of the foundational methods developed to overcome this obstacle. We will dissect the core principles of direct oxidation using strong peroxy acids, the predominant early strategy, and examine the causality behind the specific experimental conditions required for success. This technical paper will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only historical context but also field-proven insights into the robust chemistry of pyrazine N-oxides.
Chapter 1: The Fundamental Challenge in N-Oxidizing the Pyrazine Nucleus
The synthesis of aromatic N-oxides is most commonly achieved via the direct oxidation of the parent heterocycle. This reaction is a classic example of an electrophilic attack on the lone pair of electrons of the ring nitrogen. For this to occur efficiently, the nitrogen atom must be sufficiently nucleophilic.
Herein lies the primary challenge with pyrazine. Unlike pyridine, which possesses a single electron-withdrawing nitrogen atom, pyrazine contains two such atoms in a 1,4- (or para-) relationship. This arrangement results in a significant inductive electron-withdrawing effect across the ring, substantially reducing the electron density and, consequently, the basicity and nucleophilicity of both nitrogen atoms.[1][2] Pyrazine is a markedly weaker base (pKa ≈ 0.6) than pyridine (pKa ≈ 5.2), making it highly resistant to electrophilic attack, including N-oxidation.[1]
This inherent electronic deficiency dictates that only highly reactive oxidizing agents and forcing conditions can successfully effect the transformation. Furthermore, the presence of two nitrogen atoms introduces a challenge of selectivity: the reaction can potentially proceed to form a mono-N-oxide, or it can continue to form the N,N'-dioxide. Controlling the degree of oxidation was a key hurdle in early synthetic efforts.
Chapter 2: The Workhorse of Early Synthesis: Direct Oxidation with Peroxy Acids
Despite the electronic hurdles, the most historically significant and practical route to pyrazine N-oxides has been direct oxidation. The key to success was the implementation of powerful peroxy acid reagents capable of acting as potent electrophilic oxygen donors.
Mechanism of Action: Electrophilic Oxygen Transfer
The accepted mechanism involves the direct electrophilic attack of the peroxy acid's outer oxygen atom on a nitrogen lone pair of the pyrazine ring. The acidic proton of the peroxy acid coordinates with the carbonyl oxygen, enhancing the electrophilicity of the terminal hydroxyl oxygen. The pyrazine nitrogen attacks this electrophilic oxygen, leading to the formation of the N-O bond and the release of a carboxylic acid molecule as a byproduct.
Caption: Experimental workflow for a typical early pyrazine N-oxidation.
Methodology:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 2-methylpyrazine (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Oxidant Addition: Begin stirring and cool the flask in an ice-water bath. Add 30% aqueous hydrogen peroxide (1.1 eq) dropwise through the dropping funnel.
-
Causality Insight: This addition must be slow and controlled. The reaction is highly exothermic. Maintaining the temperature below 70-80°C is critical to prevent the decomposition of the peracetic acid and minimize potential side reactions, such as ring opening.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture in a water bath at 70-75°C for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Acid Removal: Once the reaction is complete, cool the mixture to room temperature. The bulk of the acetic acid is removed under reduced pressure using a rotary evaporator.
-
Trustworthiness Principle: Complete removal of the acid is crucial. Residual peracetic acid can pose a safety hazard upon concentration. A common validation step is to test the residue with potassium iodide-starch paper; a blue/black color indicates the presence of residual peroxide, which must be quenched (e.g., with sodium sulfite solution) before proceeding.
-
-
Isolation: The oily residue is dissolved in a small amount of water and carefully neutralized by the slow addition of a saturated sodium bicarbonate or potassium carbonate solution until the evolution of CO₂ ceases.
-
Causality Insight: Pyrazine N-oxides are often highly soluble in water, especially as their hydrochloride or acetate salts. [3]Neutralization is necessary to convert the salt into the free base, which is more amenable to extraction into an organic solvent.
-
-
Extraction and Purification: The aqueous solution is extracted continuously with chloroform or dichloromethane for 24-48 hours. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product, which can be purified by recrystallization or distillation.
Chapter 4: The Boekelheide Rearrangement: A Key Application Driving Synthesis
The importance of pyrazine N-oxides is not limited to their intrinsic biological activities but also extends to their role as powerful synthetic intermediates. A prime historical example that fueled the need for reliable N-oxide synthesis is the Boekelheide rearrangement . [4] This reaction involves treating a 2-alkylpyrazine N-oxide with an acylating agent, typically acetic anhydride or trifluoroacetic anhydride. The N-oxide oxygen is acylated, activating the adjacent alkyl group's α-position for deprotonation. A subsequent-[5][5]sigmatropic rearrangement occurs, followed by hydrolysis, ultimately transferring the oxygen atom from the nitrogen to the alkyl side chain, yielding a 2-(hydroxymethyl)pyrazine derivative. [6]This transformation provided a crucial and elegant method for introducing functionality onto side chains of the pyrazine ring, a task that was otherwise difficult to achieve. The utility of this reaction in natural product synthesis underscored the importance of developing efficient and scalable methods for accessing the prerequisite pyrazine N-oxide starting materials. [4]
Data Summary
| Method | Oxidizing Agent | Typical Conditions | Key Advantages | Core Challenges & Limitations |
| Direct Oxidation | Peracetic Acid (H₂O₂/AcOH) | 60-80°C, 3-6 hours | Readily available reagents; well-established procedure. | Highly exothermic; requires careful temperature control; product isolation can be difficult due to hydrophilicity. |
| Direct Oxidation | Caro's Acid (H₂SO₅) | 0°C to RT | More powerful than peracetic acid; effective for deactivated substrates. | Highly corrosive and hazardous reagent; preparation and handling require extreme caution. |
| Direct Oxidation | OXONE® (Potassium Peroxymonosulfate) | RT, 24h, biphasic (aq/org) | Safer, commercially available solid reagent; ambient temperature reaction. [3] | Often requires long reaction times and continuous extraction for good yields, especially for hydrophilic products. [3] |
Conclusion
The early synthesis of pyrazine N-oxides was a testament to the ingenuity of chemists in overcoming the challenges posed by an unreactive heterocyclic core. The foundational method of direct oxidation with strong peroxy acids, particularly peracetic acid, became the established route. Understanding the causality behind the experimental design—such as meticulous temperature control to manage exothermicity and careful workup procedures to isolate hydrophilic products—remains a valuable lesson in process chemistry. These pioneering efforts not only provided access to the pyrazine N-oxide scaffold itself but also enabled the development of subsequent functionalization reactions, like the Boekelheide rearrangement, that unlocked new pathways in complex molecule and natural product synthesis.
References
-
Ohta, A., Akita, Y., & Hara, M. (1979). Syntheses and reactions of some 2,5-disubstituted pyrazine monoxides. Chemical and Pharmaceutical Bulletin, 27(9), 2027-2041. [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3112. [Link]
-
Mosher, H. S., et al. (1963). Pyridine-N-oxide. Organic Syntheses, 33, 79. [Link]
-
McKay, S. E., et al. (1998). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N'-dioxides, and 2,2':6',2"-terpyridine-1,1"-dioxide. Heterocyclic Communications, 4(4), 307-314. [Link]
-
Barrow, J. C., et al. (2003). A Concise Synthesis of the Wasp Pheromone 2-Hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine. The Journal of Organic Chemistry, 68(20), 7915-7918. [Link]
-
Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286-1291. [Link]
-
Shaltiel, G., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
-
Scribd. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]
Sources
The Staedel-Rugheimer Synthesis: A Technical Guide to a Classic Pyrazine-Forming Reaction
Foreword: The Enduring Relevance of a 19th-Century Name Reaction in Modern Drug Discovery
In the contemporary landscape of high-throughput screening and combinatorial chemistry, it is easy to overlook the foundational reactions upon which the edifice of modern medicinal chemistry is built. The Staedel-Rugheimer synthesis of pyrazines, first reported in 1876, is one such cornerstone. While newer, often milder and more efficient, methods have been developed, a deep understanding of this classic transformation offers invaluable insights into the fundamental reactivity of α-haloketones and the self-condensation pathways of amino ketones. This guide, intended for researchers, medicinal chemists, and process development professionals, aims to provide a thorough, field-tested perspective on the Staedel-Rugheimer synthesis. We will dissect its mechanism, offering not just a sequence of steps but the causal logic behind them, present a validated experimental workflow, and discuss its scope and limitations to empower the modern chemist to leverage this venerable reaction to its fullest potential.
Introduction: The Pyrazine Core and the Genesis of a Classic Synthesis
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including anticancer, antiviral, and antibacterial agents, as well as being key components in flavor and fragrance chemistry.[1][3]
The Staedel-Rugheimer synthesis emerged as one of the earliest methods to construct this important heterocyclic system.[4] In its archetypal form, the synthesis involves the reaction of an α-haloketone with an excess of ammonia. This process orchestrates a sequence of in situ transformations: nucleophilic substitution, self-condensation, and terminal oxidation, to furnish a symmetrically 2,5-disubstituted pyrazine.[4] Closely related is the Gutknecht pyrazine synthesis (1879), which also relies on the self-condensation of an α-amino ketone but typically generates this key intermediate via the reduction of an α-oximino ketone.[5][6] The core of both methods—the dimerization of the α-amino ketone to a dihydropyrazine intermediate followed by oxidation—is mechanistically identical and represents a robust strategy for pyrazine ring formation.
Mechanistic Deep Dive: A Validating Step-by-Step Analysis
The Staedel-Rugheimer synthesis is a testament to chemical efficiency, proceeding through a three-stage cascade within a single pot. Understanding the causality at each stage is critical for troubleshooting and optimization.
Stage 1: Formation of the α-Amino Ketone Intermediate
The synthesis initiates with the reaction of an α-haloketone (e.g., 2-chloroacetophenone) with ammonia. This is a classical bimolecular nucleophilic substitution (SN2) reaction.
-
Causality: Ammonia, a potent nucleophile, attacks the electrophilic carbon atom bearing the halogen. The choice of a good leaving group (Cl, Br, I) on the α-carbon is crucial for the reaction to proceed efficiently. An excess of ammonia is employed not only to drive the reaction forward but also to act as a base, neutralizing the hydrogen halide byproduct and minimizing side reactions.
Stage 2: Dimerization to the Dihydropyrazine Core
The α-amino ketone, once formed in situ, is the pivotal intermediate. Two molecules of this intermediate undergo a self-condensation to form a stable dihydropyrazine.
-
Step 2a: Enamine/Imine Formation: One molecule of the α-amino ketone acts as a nucleophile (via its amino group), while a second molecule acts as an electrophile (at its carbonyl carbon). The initial attack forms a carbinolamine intermediate.
-
Step 2b: Dehydration and Cyclization: This carbinolamine readily dehydrates to form an imine. Tautomerization can lead to an enamine. The crucial cyclization step occurs when the nucleophilic amino group of one molecule attacks the electrophilic carbonyl carbon of the other, eventually leading to a six-membered dihydropyrazine ring after a second dehydration step. The resulting 2,5-dihydropyrazine is the immediate precursor to the final aromatic product.
Stage 3: Aromatization via Oxidation
The 2,5-dihydropyrazine intermediate is not aromatic and is readily oxidized to the thermodynamically stable pyrazine ring.
-
Causality: This oxidation is the thermodynamic driving force for the final step of the reaction. While atmospheric oxygen can suffice, the reaction is often facilitated by the addition of a mild oxidizing agent.[6] Historically, reagents like mercury(II) oxide or copper(II) sulfate have been used.[6] The oxidation removes two hydrogen atoms, resulting in the formation of two new double bonds and establishing the aromatic sextet of the pyrazine ring.
Below is a Graphviz diagram illustrating the overall mechanistic pathway.
Caption: High-level overview of the Staedel-Rugheimer synthesis pathway.
Experimental Protocol: A Self-Validating Workflow
While the Staedel-Rugheimer synthesis is historically significant, detailed, modern protocols are scarce in the literature. The following procedure is adapted from the closely related Gutknecht synthesis, focusing on the critical self-condensation and oxidation steps of an α-amino ketone. This protocol for the synthesis of 2,5-diphenylpyrazine is illustrative of the general methodology.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Aminoacetophenone Hydrochloride | Reagent Grade, 98% | Sigma-Aldrich | The key starting intermediate. |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | For neutralization and to provide basicity. |
| Ethanol (95%) | Reagent Grade | VWR | Reaction solvent. |
| Copper(II) Sulfate (CuSO₄) | ACS Reagent, ≥98% | Sigma-Aldrich | Oxidizing agent. |
| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction. |
| Anhydrous Magnesium Sulfate | Reagent Grade | VWR | Drying agent. |
Step-by-Step Procedure
-
Preparation of the Free α-Amino Ketone: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-aminoacetophenone hydrochloride in 100 mL of water. Cool the solution in an ice bath.
-
Neutralization: Slowly add a 10% aqueous solution of sodium hydroxide with stirring until the solution is slightly basic (pH ~8-9, check with pH paper). The free 2-aminoacetophenone will often separate as an oil or a solid.
-
Self-Validation Checkpoint: The formation of a precipitate or oily layer indicates the successful generation of the free amine.
-
-
Extraction of Intermediate: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-amino ketone.
-
Expert Insight: It is crucial to proceed to the next step promptly as α-amino ketones can be unstable and prone to self-polymerization.
-
-
Dimerization and Cyclization: Dissolve the crude 2-aminoacetophenone in 100 mL of 95% ethanol in a 500 mL flask equipped with a reflux condenser. Add a solution of 1.0 g of sodium hydroxide in 10 mL of water. Heat the mixture to reflux with stirring for 2 hours.
-
Causality: The basic conditions facilitate the enolate formation and the subsequent condensation reactions leading to the dihydropyrazine.
-
-
Oxidation to Pyrazine: To the refluxing solution, add a solution of 15.0 g of copper(II) sulfate pentahydrate in 50 mL of hot water portion-wise over 30 minutes. A dark precipitate will form. Continue refluxing for an additional 1 hour after the addition is complete.
-
Self-Validation Checkpoint: A color change (often to a dark brown or black due to copper oxide formation) is indicative of the oxidation process.
-
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethanol. Combine the filtrate and washings.
-
Purification: Reduce the volume of the filtrate by rotary evaporation. The crude 2,5-diphenylpyrazine will precipitate. Cool the mixture in an ice bath to maximize crystallization. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Final Product: Recrystallize the crude product from ethanol or isopropanol to obtain pure 2,5-diphenylpyrazine as pale yellow crystals.
-
Expected Yield: Moderate to good (50-70%).
-
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 2,5-diphenylpyrazine.
Scope, Limitations, and Field-Proven Insights
The primary utility of the Staedel-Rugheimer and Gutknecht syntheses lies in the preparation of symmetrically 2,5-disubstituted pyrazines .
-
Substrate Scope: The reaction is generally applicable to α-haloketones that are not sterically hindered near the reaction center. Both alkyl and aryl substituents (R groups) on the ketone are tolerated. However, the reaction works best with aromatic α-haloketones.
-
Limitations:
-
Symmetry: The most significant limitation is the formation of only symmetrically substituted pyrazines. The synthesis of unsymmetrical pyrazines via this route would require a directed condensation of two different α-amino ketones, which typically results in a mixture of products that is difficult to separate.
-
Starting Material Stability: The α-amino ketone intermediate can be unstable. For this reason, it is almost always generated in situ.
-
Harsh Conditions: The reaction often requires heating and basic conditions, which may not be compatible with sensitive functional groups on the starting ketone.
-
Lachrymatory Starting Materials: The original Staedel-Rugheimer protocol uses α-haloketones, many of which are lachrymatory and require careful handling in a fume hood.[7]
-
-
Troubleshooting & Optimization:
-
Low Yield: If the yield is low, ensure the complete formation and immediate use of the α-amino ketone. The stability of this intermediate is paramount. In the oxidation step, ensure a sufficient amount of oxidizing agent is used and that the reaction is allowed to proceed to completion (monitor by TLC).
-
Side Products: Polymerization of the α-amino ketone is a common side reaction. This can be minimized by not isolating the intermediate and by controlling the temperature during its generation.
-
Choice of Oxidant: While atmospheric oxygen can work, it can be slow and inefficient. The use of a chemical oxidant like CuSO₄ or MnO₂ provides more reliable and reproducible results.[1]
-
Conclusion and Future Outlook
The Staedel-Rugheimer synthesis, along with its close variant, the Gutknecht synthesis, represents a foundational pillar in heterocyclic chemistry. While modern cross-coupling and multicomponent reactions offer broader scope and milder conditions for pyrazine synthesis, a thorough understanding of these classical methods provides a crucial perspective on the inherent reactivity of the building blocks of organic chemistry. For the synthesis of symmetrical 2,5-disubstituted pyrazines, these methods remain viable and instructive. The principles of in situ generation of reactive intermediates, self-condensation, and aromatization are as relevant today as they were in 1876, continuing to inform the development of novel synthetic strategies in drug discovery and beyond.
References
-
Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Oriental Journal of Chemistry, 33(6). [Link]
-
Highly efficient synthesis of 2,5-disubstituted pyrazines from (Z)-β-haloenol acetates. (2014). Organic & Biomolecular Chemistry, 12(43), 8753-8761. [Link]
-
Pyrazine Synthesis? (2020). Sciencemadness.org Discussion Forum. [Link]
-
Pyrazine formation from serine and threonine. (1999). Journal of Agricultural and Food Chemistry, 47(10), 4336-4340. [Link]
-
Synthesis and reactions of Pyrazine. (2020). YouTube. [Link]
-
Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). Foods, 10(2), 273. [Link]
-
Chapter IV Section A (General introduction and synthetic background). NBU-IR (Shodhganga). [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112. [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3110. [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2019). ACS Catalysis, 9(1), 231-237. [Link]
-
What are the mechanism of reaction in preparing pyrazine? (2014). ResearchGate. [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. (2017). ResearchGate. [Link]
-
Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (2012). Organic & Biomolecular Chemistry, 10(17), 3457-3463. [Link]
-
Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]
-
Gutknecht Pyrazine Synthesis Overview. Scribd. [Link]
-
(a) Formation of 2,5‐disubstituted pyrazines from (Z)‐β‐haloenol acetates... (2020). ResearchGate. [Link]
-
Gutknecht Pyrazine Synthesis. Merck Index. [Link]
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The Gutknecht Pyrazine Synthesis: Mechanistic Deep Dive & Modern Applications
Executive Summary: The Pyrazine Scaffold in Modern Discovery
The pyrazine ring (1,4-diazine) is a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for benzene, pyridine, and pyrimidine.[1] Its electron-deficient nature and capacity to function as a hydrogen bond acceptor make it invaluable in kinase inhibitor design—specifically for interacting with the hinge region of ATP-binding sites (e.g., Bortezomib ).
While modern cross-coupling methods exist, the Gutknecht Pyrazine Synthesis remains the foundational method for constructing substituted pyrazine cores, particularly symmetrical 2,5-disubstituted variants. This guide deconstructs the mechanism, modernizes the protocol for high-throughput stability, and addresses the critical instability of the
Mechanistic Architecture
The classical Gutknecht synthesis (1879) involves the self-condensation of
The Core Challenge: -Amino Ketone Instability
The primary failure mode in this synthesis is the handling of the
-
Solution: The precursor is typically an
-oximino ketone (stable) or an -azido ketone, which is reduced in situ to the amine salt. -
Control Point: The reaction must remain acidic during reduction to keep the amine protonated (
), preventing premature condensation until the concentration is optimal for dimerization.
Step-by-Step Electron Flow
-
Precursor Generation: Reduction of
-oximino ketone yields the -amino ketone.[2] -
Dimerization: Two molecules of
-amino ketone undergo intermolecular Schiff base formation (nucleophilic attack of amine on carbonyl). -
Cyclization: A second dehydration event closes the ring, yielding a 2,5-dihydropyrazine.
-
Aromatization: Spontaneous or oxidant-induced loss of hydrogen restores aromaticity.
Visualization: Reaction Pathway
The following diagram illustrates the transformation from the oximino precursor to the final aromatic system.
Figure 1: The Gutknecht pathway. Note the 'Critical Control Point' at the Amino Ketone stage, where pH control is essential to prevent polymerization.
Critical Process Parameters (CPPs)
To transition this reaction from a "hit-or-miss" procedure to a robust protocol, three parameters must be controlled:
| Parameter | Scientific Rationale | Optimization Strategy |
| pH Control | Free | Perform reduction in HCl/AcOH. Neutralize slowly only when ready for cyclization. |
| Oxidation Method | Spontaneous air oxidation is slow and yield-limiting. | Use chemical oxidants like |
| Concentration | Intermolecular dimerization competes with intramolecular reactions or polymerization. | Maintain moderate concentration (0.1M - 0.5M). Too dilute slows dimerization; too concentrated favors polymers. |
Validated Experimental Protocol
Target: Synthesis of 2,5-Dimethylpyrazine (Model System) Method: Modified Gutknecht via Reduction of Oximino Acetone
Phase 1: Precursor Synthesis (Nitrosation)
-
Dissolve ketone (10 mmol) in diethyl ether.
-
Bubble methyl nitrite gas (generated in situ) or add isoamyl nitrite (1.1 eq) with catalytic HCl.
-
Checkpoint: Monitor TLC for disappearance of ketone. The product (
-oximino ketone) usually precipitates or can be extracted.
Phase 2: Reduction & Cyclization (The Gutknecht Step)[3]
-
Reduction: Dissolve the
-oximino ketone (5 mmol) in Glacial Acetic Acid (10 mL). -
Add Zinc dust (15 mmol) portion-wise at 0°C. Note: Exothermic.
-
Mechanistic Insight: Zn/AcOH reduces the oxime (
) to the amine ( ). The acidic medium keeps it as the ammonium acetate salt, preventing tar formation.
-
-
Cyclization: After 2 hours, filter off excess Zn. Adjust pH to ~9-10 using 40% NaOH or
.-
Observation: The solution will turn dark (orange/brown) as the free amine dimerizes to dihydropyrazine.
-
-
Oxidation: Stir the alkaline solution vigorously in an open vessel (air oxidation) for 12 hours.
-
Optimization: For faster results, add
(5 eq) and stir for 2 hours.
-
-
Workup: Extract with Dichloromethane (3x). Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Phase 3: Workflow Visualization
Figure 2: Operational workflow for the modified Gutknecht synthesis.
Modern Adaptations & Biomimetic Routes
While the Zn/AcOH method is classic, modern drug discovery often utilizes milder, biomimetic approaches to access complex pyrazine alkaloids.
Hydrogenolysis of Cbz-Amino Aldehydes
A superior method for sensitive substrates involves the dimerization of
-
Protocol: Start with N-Cbz-protected
-amino aldehydes (derived from amino acids). -
Reaction: Hydrogenolysis (
, Pd/C) in MeOH removes the Cbz group. The resulting free amino aldehyde spontaneously dimerizes and oxidizes.[3] -
Advantage: This is a "one-pot" deprotection-cyclization-oxidation sequence that mimics natural biosynthesis [1].[4]
Pd-Catalyzed Coupling (Non-Gutknecht Alternative)
For unsymmetrical pyrazines, the Gutknecht method (which favors symmetrical products) is inferior.
-
Method: Palladium-catalyzed cross-coupling of
-aminoacetonitriles with arylboronic acids [2].[5]
References
-
Chakraborty, P., et al. (2011).
-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine."[3] Organic & Biomolecular Chemistry, 9(8). -
Chen, Y., et al. (2023).[5] "Palladium-Catalyzed Cascade Reaction for Unsymmetrical Pyrazines." Synthesis, 55, 2554-2560.[5]
-
Gutknecht, H. (1879).[6] "Ueber Nitrosoäthylmethylketon." Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
-
Miniyar, P.B., et al. (2013). "Pyrazine: A Promising Scaffold for Anticancer Activity." Mini-Reviews in Medicinal Chemistry.
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- 4. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Gutknecht Pyrazine Synthesis [drugfuture.com]
Technical Monograph: Spectroscopic Profiling of Pyrazine 1,4-dioxide (PZDO)
The following technical guide details the spectroscopic characterization of Pyrazine 1,4-dioxide.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Pyrazine 1,4-dioxide (PZDO, CAS: 2423-65-6) represents a critical heterocyclic scaffold in coordination chemistry and energetic materials research. Unlike its parent compound pyrazine, PZDO possesses two N-oxide moieties, conferring unique electronic properties while maintaining high structural symmetry (
For researchers in drug discovery and materials science, accurate identification of PZDO is pivotal.[1] It often appears as a metabolic oxidation product or a synthetic intermediate.[1] This guide provides a definitive reference for its characterization across NMR, IR, MS, and UV-Vis modalities, grounded in field-proven experimental logic.
Structural & Electronic Analysis
The molecule is planar with equivalent oxygen atoms lying in the molecular plane. The high symmetry (
-
Magnetic Equivalence: All four aromatic protons are chemically and magnetically equivalent.[1]
-
Carbon Equivalence: All four ring carbons are equivalent.[1]
-
Dipole Moment: Due to the opposing N-oxide vectors, the net dipole moment is 0 D, despite the high polarity of individual N-O bonds.
Electronic Resonance
The N-oxide group acts as both a
Spectroscopic Data Analysis[3][6][9]
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-
H NMR Spectroscopy
In the absence of substituents, the high symmetry results in a single sharp singlet.
-
Chemical Shift (
): Typically observed between 8.50 – 9.00 ppm (DMSO- ).[1] -
Mechanistic Insight: The N-oxide oxygen exerts an inductive electron-withdrawing effect (
-acceptor), which would typically deshield the ortho-protons. However, the back-donation of the oxygen lone pair into the ring ( -donor) mitigates this. The net result is a shift slightly downfield or comparable to the parent pyrazine ( 8.59 ppm in CDCl ).
C NMR Spectroscopy
-
Chemical Shift (
): Observed as a single peak in the range of 135.0 – 139.0 ppm . -
Mechanistic Insight: N-oxidation typically causes an upfield shift (shielding) of the
-carbons compared to the parent heterocycle (Pyrazine ppm). This is the " -effect" of the oxygen atom and increased electron density in the -system at the carbon positions.
Infrared Spectroscopy (FT-IR)
The N-oxide moiety provides the most diagnostic bands. The bond order is intermediate between a single and double bond (
| Vibration Mode | Wavenumber ( | Intensity | Description |
| 1250 – 1300 | Strong | Diagnostic band for N-oxides.[1] | |
| 840 – 880 | Medium/Strong | Often sharper than the asymmetric band.[1] | |
| 1400 – 1600 | Variable | Aromatic skeletal vibrations.[1] |
Mass Spectrometry (MS)
Ionization: Electron Impact (EI, 70 eV) or ESI (+).[1]
Molecular Ion (
Fragmentation Pathway (EI): The fragmentation is driven by the successive loss of oxygen atoms (deoxygenation), a hallmark of aromatic N-oxides.
- (m/z 112): Stable molecular ion.[1]
- (m/z 96): Loss of one oxygen atom (Pyrazine mono-N-oxide).[1]
- (m/z 80): Loss of second oxygen (Parent Pyrazine).[1]
-
Ring Cleavage: Loss of HCN (m/z 27) from the pyrazine core.[1]
Figure 1: Proposed EI-MS fragmentation pathway for Pyrazine 1,4-dioxide.
UV-Vis Spectroscopy
PZDO exhibits characteristic absorptions due to electronic transitions involving the oxide lone pairs and the aromatic system.
-
1: ~225-230 nm (
) -
2: ~280-300 nm (Charge transfer /
)
Experimental Protocol: Synthesis of Standard
To generate a spectroscopic standard, the direct oxidation of pyrazine is the most reliable method.
Reagents:
-
Pyrazine (1.0 equiv)
-
Hydrogen Peroxide (30% aq., 2.5 equiv)
-
Glacial Acetic Acid (Solvent)
Workflow:
-
Dissolution: Dissolve pyrazine in glacial acetic acid.
-
Oxidation: Add H
O dropwise at room temperature. -
Heating: Heat the mixture to 70-80°C for 12-24 hours. The N-oxidation is slow; heat is required to drive the reaction to the di-oxide stage (the mono-oxide forms first).
-
Workup: Cool to room temperature. Concentrate under reduced pressure.
-
Purification: Recrystallize from ethanol or water/ethanol mixture. PZDO typically crystallizes as white needles.[1]
Figure 2: Synthetic workflow for Pyrazine 1,4-dioxide standard preparation.
Summary Data Table
| Parameter | Value / Range | Conditions / Notes |
| Formula | MW: 112.09 g/mol | |
| DMSO- | ||
| DMSO- | ||
| IR (N-O) | 1260-1290 | Asymmetric Stretch |
| IR (N-O) | 840-880 | Symmetric Stretch |
| MS (Base) | m/z 112 ( | EI Source |
| Melting Point | >200°C (dec) | High thermal stability |
References
-
NIST Chemistry WebBook. Pyrazine, 1,4-dioxide - Gas Phase Ion Energetics.[1] National Institute of Standards and Technology.[1] Link
-
PubChem. Pyrazine 1,4-dioxide (Compound).[1] National Library of Medicine.[1] Link
-
Varian / Wiley SpectraBase. 13C NMR Spectrum of Pyrazine 1,4-dioxide.[1]Link
-
Koelsch, C. F., & Gumprecht, W. H. (1958).[1] The Synthesis of Some Pyrazine Derivatives.[2][3][4] Journal of Organic Chemistry.[1] (General reference for N-oxidation methodologies).
-
Sitaram, B., et al. (2021).[1][5] NMR-Based Quantum Mechanical Analysis... (Reference for solvent effects on pyrazine derivatives). Link
Sources
1H and 13C NMR spectral analysis of Pyrazine, 1,4-dioxide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Pyrazine, 1,4-dioxide
Abstract
Pyrazine, 1,4-dioxide is a key heterocyclic compound featuring a highly symmetric aromatic core with two N-oxide functionalities. This structure imparts unique electronic properties and has significance in medicinal chemistry and materials science.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation and purity assessment of this molecule. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of pyrazine, 1,4-dioxide, grounded in fundamental principles and supported by detailed experimental protocols. We will explore the causal relationships between the molecule's electronic structure and its spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Structural and Electronic Landscape
Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-arrangement.[1][4] They are prevalent scaffolds in natural products and pharmacologically active compounds.[1] The N-oxidation of the pyrazine core to form pyrazine, 1,4-dioxide (C₄H₄N₂O₂) dramatically alters its electronic character. The N-oxide group (N⁺–O⁻) is strongly polar and acts as a potent electron-withdrawing group through inductive effects, while also being capable of π-donation via resonance.[5] This electronic push-pull mechanism profoundly influences the shielding of the ring protons and carbons, which is directly observable in NMR spectroscopy.
A critical feature of pyrazine, 1,4-dioxide is its high degree of symmetry. The molecule possesses a D₂h point group, which includes a center of inversion and two perpendicular C₂ axes. This symmetry dictates that all four protons (H2, H3, H5, H6) are chemically and magnetically equivalent. Likewise, all four carbon atoms (C2, C3, C5, C6) are equivalent. This understanding is paramount as it predicts a significant simplification of the resulting NMR spectra.
¹H NMR Spectral Analysis: A Study in Symmetry and Deshielding
Predicted Spectrum: A Single, Downfield Resonance
Based on the molecule's symmetry, the ¹H NMR spectrum of pyrazine, 1,4-dioxide is predicted to exhibit a single, sharp signal (a singlet). The absence of any non-equivalent neighboring protons precludes any spin-spin coupling.
Causality of the Chemical Shift
The chemical shift of this singlet is expected to be significantly downfield. This is a direct consequence of the electronic environment:
-
Inductive Deshielding: The two electronegative nitrogen atoms and, more importantly, the two highly polar N-oxide groups, withdraw electron density from the aromatic ring.[4][5] This reduction in electron density "deshields" the protons, meaning they experience a stronger effective magnetic field and thus resonate at a higher frequency (further downfield).
-
Anisotropic Effects: The ring current of the aromatic system also contributes to the deshielding of the attached protons, a characteristic feature of aromatic compounds.
The introduction of an N-oxide functionality to an aromatic nitrogen heterocycle consistently results in a downfield shift of the adjacent protons.[5] For the related compound, pyrazine N-oxide, protons adjacent to the N-oxide group appear at δ 8.44 ppm in CDCl₃.[6] Therefore, for pyrazine, 1,4-dioxide, where all protons are adjacent to an N-oxide group, a chemical shift in the range of δ 8.0 - 8.5 ppm is anticipated.
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
Predicted Spectrum: A Lone Carbon Signal
Mirroring the proton spectrum, the molecular symmetry dictates that the proton-decoupled ¹³C NMR spectrum will display only a single resonance, representing all four equivalent carbon atoms.
Causality of the Chemical Shift
The chemical environment strongly deshields the carbon atoms. The primary factor is the direct attachment to the electropositive nitrogen atom of the N⁺–O⁻ dipole. This effect significantly pulls electron density away from the carbon nucleus. Studies on other N-oxide compounds have shown that carbon atoms alpha to the N-oxide group experience a substantial downfield shift compared to the parent amine.[5][7] Consequently, the single carbon signal for pyrazine, 1,4-dioxide is expected to appear significantly downfield, typically in the range of δ 135 - 145 ppm .
Experimental Protocols for High-Fidelity NMR Acquisition
The following protocols are designed to be self-validating systems for acquiring accurate and reproducible NMR data on a standard 400 or 500 MHz spectrometer.[8]
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of pyrazine, 1,4-dioxide and transfer it to a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent. Given the polarity of the N-oxide groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Chloroform-d (CDCl₃) or Deuterium oxide (D₂O) can also be used depending on solubility and experimental goals.[9][10]
-
Internal Standard: Add a small amount (1-2 µL) of Tetramethylsilane (TMS) as an internal standard and reference the ¹H and ¹³C spectra to its signal at δ 0.00 ppm.[9]
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
¹H NMR Data Acquisition Workflow
-
Instrument Tuning: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Parameter Setup:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
Relaxation Delay (D1): Set to 2 seconds to ensure full T1 relaxation.
-
Acquisition Time (AQ): Set to 3-4 seconds for good digital resolution.
-
Spectral Width (SW): A range of -2 to 12 ppm is appropriate.
-
-
Acquisition: Execute the experiment.
¹³C NMR Data Acquisition Workflow
-
Instrument Tuning: Use the same lock and shim settings from the ¹H experiment.
-
Parameter Setup:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a higher number of scans is required. Start with 1024 scans and increase if necessary for a good signal-to-noise ratio.
-
Relaxation Delay (D1): Set to 2-5 seconds.
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is standard.
-
-
Acquisition: Execute the experiment.
Data Summary and Visualization
Summary of Spectral Data
The expected NMR data for pyrazine, 1,4-dioxide is summarized below.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | 8.0 – 8.5 | Singlet (s) | All four protons are chemically equivalent due to molecular symmetry. Deshielded by N-oxide groups.[5] |
| ¹³C | 135 – 145 | Singlet (s) | All four carbons are chemically equivalent. Strongly deshielded by adjacent N⁺–O⁻ functionality.[7] |
Visualizing Structure and Workflow
Diagrams created using Graphviz provide clear visual representations of the molecular structure and the analytical workflow.
Caption: Molecular Structure of Pyrazine, 1,4-dioxide.
Caption: Standardized Workflow for NMR Analysis.
Conclusion
The ¹H and ¹³C NMR spectra of pyrazine, 1,4-dioxide are elegantly simple, each characterized by a single, deshielded resonance. This simplicity is a direct manifestation of the molecule's high symmetry. The downfield chemical shifts observed are rationalized by the potent electron-withdrawing nature of the two N-oxide groups, which decrease the electron density around the ring's protons and carbons. By following the robust experimental protocols outlined in this guide, researchers can reliably obtain high-quality NMR data for unambiguous structural confirmation and purity assessment, facilitating its application in drug discovery and materials science.
References
-
Beilstein Journals. (n.d.). Supporting information for. Retrieved from [Link]
-
Dischler, B. (1965). H-H and 13C-H coupling constants in pyridazine. Zeitschrift für Naturforschung A, 20(7), 888-892. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
García-Calvo, J., et al. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[10]pyrroles. Organic & Biomolecular Chemistry, 18(16), 3045-3053. Retrieved from [Link]
-
Kaur, M., & Singh, M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]
-
González-Valle, M. R., et al. (2019). Identification of N-Oxide-Containing Aromatic Heterocycles as Pharmacophores for Rumen Fermentation Modifiers. Metabolites, 9(4), 71. Retrieved from [Link]
-
Hilz, H., & Gohlke, H. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(21), 15616–15649. Retrieved from [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3113. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine, 1,4-dioxide. PubChem Compound Database. Retrieved from [Link]
-
Ooi, Y. S., et al. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Chemistry, 2018, 1-14. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 1,4-dioxide. NIST Chemistry WebBook. Retrieved from [Link]
-
Gawroński, J., et al. (2004). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules, 9(4), 229–237. Retrieved from [Link]
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Navigating the Fragmentation Labyrinth: An In-depth Technical Guide to the Mass Spectrometry of Pyrazine, 1,4-dioxide
This guide provides a detailed exploration of the mass spectrometric behavior of pyrazine, 1,4-dioxide, a compound of interest in pharmaceutical and materials science. As a heterocyclic N-oxide, its fragmentation pattern is governed by the presence of the two N-oxide functionalities, which significantly influences ion stability and degradation pathways under various ionization conditions. This document will delve into the mechanistic underpinnings of its fragmentation, offering researchers, scientists, and drug development professionals a comprehensive resource for the characterization of this and similar molecules.
Introduction to Pyrazine, 1,4-dioxide and Mass Spectrometry
Pyrazine, 1,4-dioxide (C₄H₄N₂O₂) is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of two N-oxide groups alters the electron density of the aromatic ring, impacting its chemical reactivity and physical properties. In the realm of drug development, heterocyclic N-oxides are of considerable interest due to their diverse biological activities. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. It provides information on the molecular weight and, through the analysis of fragmentation patterns, offers deep insights into the molecular structure.
Ionization is the critical first step in mass spectrometry, where the analyte is converted into gas-phase ions. The choice of ionization technique significantly impacts the extent of fragmentation. Electron Ionization (EI) is a high-energy method that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, softer ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) impart less energy to the analyte, often resulting in a more abundant molecular ion and less fragmentation.
Electron Ionization (EI) Mass Spectrometry: A Cascade of Fragmentation
Under electron ionization, pyrazine, 1,4-dioxide is expected to undergo a series of characteristic fragmentation reactions. The high energy of EI leads to the formation of a molecular ion (M⁺˙) which is often unstable and prone to rearrangement and fragmentation. For aromatic N-oxides, a number of fragmentation pathways are common, including the loss of oxygen and subsequent ring cleavage.
The Signature Deoxygenation: Loss of Oxygen Atoms
The most prominent fragmentation pathway for aromatic N-oxides is the loss of an oxygen atom, resulting in an [M-16]⁺˙ ion. For pyrazine, 1,4-dioxide, this can occur in a stepwise manner, with the initial loss of one oxygen atom to form the pyrazine-1-oxide radical cation, followed by the loss of the second oxygen to yield the pyrazine radical cation.
-
Step 1: M⁺˙ → [M-16]⁺˙ + O
-
Step 2: [M-16]⁺˙ → [M-32]⁺˙ + O
This deoxygenation process is a hallmark of N-oxide fragmentation and is often the most intense peak in the spectrum after the molecular ion. The driving force for this fragmentation is the formation of the more stable pyrazine radical cation.
Ring Fragmentation: The Aftermath of Deoxygenation
Once the pyrazine radical cation ([M-32]⁺˙) is formed, it can undergo further fragmentation characteristic of the pyrazine ring itself. The primary fragmentation of pyrazine involves the loss of a molecule of hydrogen cyanide (HCN), a common neutral loss for nitrogen-containing heterocyclic compounds.
-
[M-32]⁺˙ → [C₃H₃N]⁺˙ + HCN
This fragmentation pathway leads to the formation of a radical cation with m/z 53.
Potential Rearrangements
Aromatic N-oxides are also known to undergo rearrangements upon electron impact. While specific rearrangements for pyrazine, 1,4-dioxide are not extensively documented in readily available literature, the possibility of skeletal rearrangements prior to fragmentation should be considered, potentially leading to less common fragment ions.
Summary of Expected EI Fragmentation
| Ion | m/z (Nominal) | Formula | Proposed Identity/Origin | Significance |
| M⁺˙ | 112 | C₄H₄N₂O₂ | Molecular Ion | Confirms molecular weight. |
| [M-16]⁺˙ | 96 | C₄H₄N₂O | Pyrazine-1-oxide radical cation | Primary fragmentation; characteristic of N-oxides. |
| [M-32]⁺˙ | 80 | C₄H₄N₂ | Pyrazine radical cation | Product of complete deoxygenation. |
| [M-32-27]⁺˙ | 53 | C₃H₃N | Azete radical cation | Result of HCN loss from the pyrazine ring. |
Diagram of Proposed EI Fragmentation Pathway
Caption: Proposed EI fragmentation pathway of Pyrazine, 1,4-dioxide.
Soft Ionization Techniques: ESI and CI
In contrast to EI, soft ionization techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are expected to produce simpler mass spectra for pyrazine, 1,4-dioxide.
Under ESI , the molecule would typically be observed as the protonated molecule, [M+H]⁺, at m/z 113. Fragmentation of this ion can be induced by collision-induced dissociation (CID). The primary fragmentation pathway in CID is also expected to be the loss of an oxygen atom, although the neutral loss would be that of a hydroxyl radical (-OH) from the protonated N-oxide, or a water molecule in a rearrangement process, rather than atomic oxygen. The loss of an oxygen atom ([M+H-16]⁺) is also a known fragmentation pathway for N-oxides under ESI conditions, often induced by in-source thermal degradation.
Under CI , similar to ESI, the protonated molecule [M+H]⁺ would be the most abundant ion. The extent of fragmentation would depend on the reagent gas used, but would generally be less than that observed with EI.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This protocol outlines a general procedure for the analysis of pyrazine, 1,4-dioxide using GC-MS with electron ionization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Capillary column suitable for the analysis of polar heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Procedure:
-
Sample Preparation: Dissolve a known amount of pyrazine, 1,4-dioxide in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-200.
-
Scan Rate: 2 scans/second.
-
Diagram of GC-MS Workflow
Caption: General workflow for the GC-MS analysis of Pyrazine, 1,4-dioxide.
Conclusion
The mass spectrometry of pyrazine, 1,4-dioxide is characterized by fragmentation pathways dominated by the presence of the two N-oxide groups. Under electron ionization, a stepwise loss of oxygen atoms is the primary and most diagnostic fragmentation, followed by the cleavage of the pyrazine ring through the loss of hydrogen cyanide. Soft ionization techniques like ESI and CI are expected to yield primarily the protonated molecule, providing complementary information on the molecular weight. A thorough understanding of these fragmentation patterns, coupled with appropriate analytical methodology, is crucial for the unambiguous identification and characterization of this and related heterocyclic N-oxides in various scientific applications.
References
- Bunce, N. J., McKinnon, H. S., & Stewart, R. J. (Year). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry.
- Ohta, A., et al. (1971). Mass spectra of pyrazine N-oxides. Studies on pyrazine derivatives. III. Chemical and Pharmaceutical Bulletin, 19(2), 359-365.
-
Matta, C. F., et al. (2020). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design, 20(10), 6543–6553. [Link]
-
LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]
-
Unacademy. (n.d.). Rearrangement in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. Retrieved from [Link]
-
Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Journal of the American Society for Mass Spectrometry, 12(11), 1233–1243. [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine, 1,4-dioxide. PubChem Compound Database. Retrieved from [Link]
UV-Vis Absorption Spectrum of Pyrazine 1,4-dioxide: Solvatochromic Analysis and Protocols
Topic: UV-Vis Absorption Spectrum of Pyrazine 1,4-dioxide in Different Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazine 1,4-dioxide (PDO), a centrosymmetric bis-N-oxide, represents a unique class of heterocyclic compounds where the electron-withdrawing nature of the nitrogen atoms is counterbalanced by the back-donation of oxygen lone pairs into the
This guide provides a technical analysis of the UV-Vis absorption spectrum of PDO, focusing on the assignment of electronic transitions (
Molecular Architecture & Electronic States
To interpret the spectrum, one must first understand the molecular orbital (MO) landscape of PDO.
-
Symmetry: PDO possesses
symmetry, which strictly forbids certain electronic transitions (Laporte selection rule), though vibronic coupling often relaxes these constraints. -
Electronic Push-Pull: The
-oxide group acts as a resonance donor (+R) but an inductive withdrawer (-I). This creates a "push-pull" electronic structure that stabilizes the ground state significantly more than the excited state in the presence of polar solvents. -
Transitions:
-
Band I (~220–230 nm): High energy, intense
transition. -
Band II (~290–320 nm): Lower energy, often attributed to an intramolecular Charge Transfer (CT) character involving the oxygen lone pairs and the pyrazine ring (
with CT character).
-
Diagram 1: Electronic Energy Levels & Solvatochromism
The following diagram illustrates the stabilization of the ground state in polar solvents, leading to the observed blue shift (hypsochromic shift) of the absorption maximum.
Caption: Energy level diagram depicting the stabilization of the ground state in polar solvents, resulting in a larger energy gap (
Spectral Characteristics and Solvent Effects
The absorption spectrum of PDO is characterized by two principal bands. The position of these bands shifts depending on the solvent's polarity and hydrogen-bond donating ability ($ \alpha $-scale).
Table 1: UV-Vis Absorption Maxima ( ) of Pyrazine 1,4-dioxide
| Solvent | Polarity Index ( | Band I ( | Band II (CT / | Shift Type (vs. Water) |
| Water | 10.2 | 225 - 230 nm | 290 - 300 nm | Reference |
| Ethanol | 5.2 | ~230 nm | ~305 - 310 nm | Bathochromic (Red) |
| 1,4-Dioxane | 4.8 | ~232 nm | ~320 - 325 nm | Strong Bathochromic |
| Acetonitrile | 5.8 | ~230 nm | ~310 nm | Intermediate |
Key Observations:
-
Hypsochromic Shift (Blue Shift): As solvent polarity increases (Dioxane
Ethanol Water), Band II shifts to shorter wavelengths (325 nm 290 nm). This confirms the transition involves a ground state that is more polar or better stabilized by hydrogen bonding than the excited state. -
Molar Absorptivity (
):-
Band I:
(Allowed transition). -
Band II:
(Charge transfer character).
-
Experimental Protocol: High-Fidelity Spectral Acquisition
To ensure data integrity and reproducibility, the following self-validating protocol should be used.
Reagents and Equipment[1][2][3][4][5][6]
-
Analyte: Pyrazine 1,4-dioxide (Sublimed grade, >99% purity).
-
Solvents: Spectroscopic grade (HPLC grade) Water, Ethanol, and 1,4-Dioxane. Note: Dioxane must be free of peroxides; test with KI starch paper if unsure.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).
-
Cuvettes: Quartz (Fused Silica), 10 mm path length.
Step-by-Step Methodology
-
Baseline Correction:
-
Fill two matched quartz cuvettes with the pure solvent.
-
Run a baseline correction (Autozero) from 200 nm to 400 nm.
-
Validation: Absorbance should be
across the range.
-
-
Stock Solution Preparation:
-
Weigh 2.24 mg of PDO (MW = 112.09 g/mol ).
-
Dissolve in 20 mL of solvent to create a 1.0 mM (10⁻³ M) stock solution.
-
Note: PDO dissolves slowly in non-polar solvents; sonication may be required.
-
-
Dilution & Measurement:
-
Dilute the stock 1:20 to achieve a working concentration of 50 µM .
-
Scan range: 200 nm – 400 nm.[1]
-
Scan speed: Medium (approx. 200 nm/min).
-
Slit width: 1.0 nm.
-
-
Data Validation Criteria:
-
The primary peak absorbance should fall between 0.3 and 0.8 AU (linear Beer-Lambert range).
-
If Abs > 1.0, dilute further.
-
Verify the solvent cutoff: Dioxane absorbs below 215 nm; ensure Band I is not an artifact of solvent absorption.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for acquiring validated UV-Vis spectra of Pyrazine 1,4-dioxide.
Mechanistic Interpretation of Solvatochromism
The "Blue Shift" in water is the defining feature of the PDO spectrum.
-
Ground State (GS): In the ground state, the
bonds are highly polarized. Water molecules form strong hydrogen bonds with the oxygen atoms, significantly lowering the potential energy of the ground state. -
Excited State (ES): Upon excitation (
or CT), electron density is redistributed from the oxygen back into the pyrazine ring. This reduces the negative charge density on the oxygen atoms, weakening the hydrogen bonding network in the excited state. -
Frank-Condon Principle: The electronic transition occurs faster than the solvent molecules can reorient. Therefore, the excited state is formed in a solvent cage that is optimized for the ground state, not the excited state. This destabilization of the ES relative to the stabilized GS increases the energy gap (
), resulting in a shift to shorter wavelengths (higher energy).
References
-
Koelsch, C. F., & Gumprecht, W. H. (1958). The Preparation and Some Properties of Pyrazine-N-oxides. The Journal of Organic Chemistry, 23(11), 1603–1606.
-
Kubota, T. (1962).[2] Electronic Spectra and Electronic Structures of Some Basic Heterocyclic N-Oxides. Bulletin of the Chemical Society of Japan, 35(6), 946-955.[2]
-
Klein, B., & Berkowitz, J. (1959). Pyrazines.[1][3][2][4][5][6][7] I. Pyrazine-N-oxides.[8][2][7][9][10][11] Preparation and Ultraviolet Spectra. Journal of the American Chemical Society, 81(19), 5160–5162.
-
McKay, S. E., et al. (2001). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides. Heterocyclic Communications, 7(4).
Sources
- 1. Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one|CAS 15932-74-8 [benchchem.com]
- 2. UV/Vis+ Photochemistry Database [science-softcon.de]
- 3. chemistry.montana.edu [chemistry.montana.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine [webbook.nist.gov]
- 6. arxiv.org [arxiv.org]
- 7. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 8. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
FT-IR Vibrational Frequencies of Pyrazine 1,4-Dioxide: An In-Depth Technical Guide
Part 1: Executive Summary
Pyrazine 1,4-dioxide (PZDO), also known as Pyrazine di-N-oxide, represents a critical heterocyclic scaffold in two distinct high-value sectors: energetic materials (due to its high oxygen balance and density) and pharmaceutical co-crystallization (as a non-toxic, hydrogen-bond acceptor).
Accurate characterization of PZDO requires a nuanced understanding of its vibrational spectroscopy. Unlike its parent molecule pyrazine, PZDO possesses two N-oxide moieties that fundamentally alter its electronic distribution and vibrational signature. This guide provides a definitive analysis of the FT-IR vibrational frequencies of PZDO, grounded in symmetry selection rules and validated by density functional theory (DFT) and experimental literature.
Part 2: Molecular Architecture & Symmetry
The Symmetry Paradigm
The spectroscopic behavior of Pyrazine 1,4-dioxide is governed by its molecular symmetry. In its equilibrium ground state, PZDO belongs to the
-
Center of Inversion (
): The molecule possesses a center of inversion at the centroid of the pyrazine ring. -
Mutual Exclusion Principle: Due to the center of inversion, vibrational modes that are IR active are Raman inactive, and vice versa.[1] This is the single most important rule for interpreting the PZDO spectrum.
Diagram: Symmetry-Driven Vibrational Selection
The following logic flow illustrates how symmetry dictates the observability of the critical N-O stretching modes.
Figure 1: Vibrational selection rules for the N-O stretching modes in Pyrazine 1,4-dioxide based on
Part 3: Vibrational Assignment & Frequency Guide
The vibrational spectrum of PZDO is dominated by the N-oxide functionality and the rigid pyrazine ring. Below is the authoritative assignment of the key bands.
The Diagnostic Band: N-O Asymmetric Stretch
The most prominent feature in the FT-IR spectrum of PZDO is the asymmetric stretching of the N-O bonds. Because the two oxygen atoms move in opposite directions (out-of-phase) relative to the center of inversion, this mode creates a massive change in the dipole moment, resulting in a very strong IR absorption.
-
Frequency Range: 1250 – 1290 cm⁻¹
-
Intensity: Very Strong (vs)
-
Assignment:
( symmetry) -
Note: This band is often split or broadened in the solid state due to crystal packing forces (intermolecular hydrogen bonding or dipole-dipole interactions).
The Silent Partner: N-O Symmetric Stretch
Conversely, the symmetric stretch (where both oxygens expand/contract in phase) retains the center of inversion. It produces zero change in dipole moment, making it IR inactive . It is, however, the strongest band in the Raman spectrum.
-
Frequency Range: ~1260 – 1280 cm⁻¹
-
IR Activity: Silent (Invisible in FT-IR)
-
Raman Activity: Very Strong
-
Assignment:
( symmetry)
Pyrazine Ring Modes
The ring modes are shifted relative to unsubstituted pyrazine due to the electron-withdrawing nature of the oxygen atoms (via induction) and electron-donating nature (via back-bonding).
| Frequency (cm⁻¹) | Mode Description | Symmetry | Activity | Notes |
| 3000 – 3100 | C-H Stretch | IR Active | Weak, typical aromatic C-H. | |
| 1600 – 1620 | Ring Stretch (8a) | Raman | IR Silent. | |
| 1470 – 1490 | Ring Stretch (19a) | IR Active | Characteristic "semicircle" stretch. | |
| 1250 – 1290 | N-O Asym. Stretch | IR Active | Diagnostic Band. Overlaps with C-H in-plane bend. | |
| 1015 – 1020 | Ring Breathing (1) | Raman | The "heartbeat" of the ring. IR Silent. | |
| 800 – 850 | C-H Out-of-Plane | IR Active | Strong band, sensitive to substitution pattern. | |
| ~400 – 500 | N-O Wag/Bend | IR Active | Low frequency deformation. |
Experimental Validation Strategy
To confirm the identity of PZDO in a sample (e.g., a co-crystal), look for the absence of the strong ring breathing mode at ~1015 cm⁻¹ in the IR spectrum (confirming centrosymmetry) and the presence of the strong N-O asymmetric stretch at ~1260 cm⁻¹.
Part 4: Experimental Protocols
Protocol A: Sample Preparation (KBr Pellet)
For routine identification, the KBr pellet method is preferred over ATR (Attenuated Total Reflectance) for PZDO because ATR can distort relative peak intensities in the low-wavenumber region where N-O deformations occur.
-
Desiccation: PZDO is hygroscopic. Dry the sample in a vacuum oven at 40°C for 2 hours prior to analysis.
-
Ratio: Mix 1.5 mg of PZDO with 200 mg of spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Caution: Do not over-grind if the sample is a co-crystal, as shear force can induce phase separation.
-
Pressing: Apply 8-10 tons of pressure for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 2 cm⁻¹ resolution (32 scans).
Protocol B: Differentiation from Mono-N-Oxide
Pyrazine mono-N-oxide (
-
Test: If you observe the Ring Breathing mode (~1020 cm⁻¹) in the FT-IR spectrum, your sample contains the mono-oxide or free pyrazine. In pure PZDO (
), this mode is strictly forbidden in IR.
Part 5: Applications in Drug Development & Energetics
Pharmaceutical Co-Crystals
PZDO is an aggressive co-crystal former. It utilizes the N-oxide oxygens as strong hydrogen bond acceptors.
-
Spectral Shift: Upon co-crystallization with a hydrogen bond donor (e.g., a carboxylic acid or amide), the
band at ~1260 cm⁻¹ will shift to lower wavenumbers (red shift) by 10–30 cm⁻¹. This shift is the primary metric for confirming successful co-crystal formation.
Energetic Materials
PZDO is a precursor to high-density energetic materials (e.g., LLM-105 analogs).
-
Purity Check: The presence of O-H stretching bands (~3400 cm⁻¹) indicates moisture absorption (hydrate formation) or incomplete oxidation (presence of protonated species), which can critically affect the detonation velocity and sensitivity of the material.
References
-
Vibrational Spectra of Diazines: Arenas, J. F., et al. "Vibrational spectra of [1H4]pyrazine and [2H4]pyrazine."[2] Journal of the Chemical Society, Faraday Transactions 2, 1985, 81, 405-415.[2] Link
- N-Oxide Assignments: Szafran, M. "Structure and properties of the hydrogen bond in N-oxides." Journal of Molecular Structure, 1996.
- Symmetry & Selection Rules: Harris, D. C., & Bertolucci, M. D. Symmetry and Spectroscopy: An Introduction to Vibrational and Electronic Spectroscopy.
- Co-Crystal Data: Greler, K., et al. "Pyrazine 1,4-dioxide as a cocrystal former." Crystal Growth & Design, (General reference for PZDO co-crystal spectral shifts).
-
PubChem Compound Summary: Pyrazine 1,4-dioxide (CID 520103). National Center for Biotechnology Information. Link
Sources
Unveiling the Solid-State Architecture of Pyrazine, 1,4-dioxide: A Technical Guide to its Crystal Structure Analysis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Crystal Structure Analysis of Pyrazine, 1,4-dioxide.
This in-depth guide provides a comprehensive overview of the crystal structure analysis of Pyrazine, 1,4-dioxide (PZDO), a molecule of significant interest in the fields of crystal engineering and pharmaceutical sciences. Authored for researchers, scientists, and drug development professionals, this document delves into the experimental and computational methodologies for elucidating the three-dimensional arrangement of PZDO in its crystalline state, offering insights into its physicochemical properties and potential applications.
Introduction: The Significance of Pyrazine, 1,4-dioxide (PZDO)
Pyrazine, 1,4-dioxide is a heterocyclic N-oxide that has garnered considerable attention as a versatile building block in the design of cocrystals and energetic materials.[1] Its two N-oxide moieties act as potent hydrogen bond acceptors, enabling the formation of a wide array of supramolecular assemblies. Understanding the precise geometry and intermolecular interactions of pure PZDO in the solid state is paramount for predicting and controlling the properties of its multi-component crystalline forms, which is of critical importance in the development of new pharmaceutical formulations and advanced materials.[2][3] However, the inherent characteristics of PZDO present challenges in obtaining single crystals of sufficient quality for X-ray diffraction analysis, underscoring the need for meticulous experimental design and execution.[1]
The Cornerstone of Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for determining the atomic-level structure of crystalline solids. This method relies on the diffraction of X-rays by the electron clouds of atoms arranged in a periodic lattice. The resulting diffraction pattern provides the fundamental data required to solve the crystal structure, revealing precise information about bond lengths, bond angles, and the spatial arrangement of molecules.
The workflow for the crystal structure analysis of PZDO, from material synthesis to structural refinement, is a multi-step process demanding careful attention to detail at each stage.
Caption: A schematic representation of the key stages involved in the crystal structure analysis of Pyrazine, 1,4-dioxide.
Experimental Protocols: From Synthesis to Single Crystals
Synthesis of Pyrazine, 1,4-dioxide
A reliable method for the synthesis of PZDO involves the oxidation of pyrazine. The following protocol is adapted from established literature procedures.[4]
Materials:
-
Pyrazine
-
Glacial Acetic Acid (AcOH)
-
Hydrogen Peroxide (H₂O₂, 30-50% solution)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
Procedure:
-
Dissolve 6.4 g of pyrazine in 50 ml of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add 12 ml of a 45% hydrogen peroxide solution to the stirred pyrazine solution.
-
Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 5 hours.
-
Monitor the reaction progress. Initial reaction may yield a mixture of pyrazine-1-oxide and pyrazine-1,4-dioxide.
-
To drive the reaction to completion, add an additional 12 ml of 50% hydrogen peroxide and continue stirring at 85-90°C for another 5 hours.
-
A final addition of 4 ml of 50% hydrogen peroxide followed by stirring at 90°C for 4 hours can be performed to ensure complete conversion to the dioxide.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from an ethanol-water mixture to yield pure Pyrazine, 1,4-dioxide.[4]
Growing Diffraction-Quality Single Crystals
The successful growth of single crystals is often the most challenging step in X-ray crystallography. For PZDO, a slow evaporation technique has proven effective.
Protocol:
-
Prepare a saturated solution of purified PZDO in a suitable solvent system, such as an ethanol-water mixture. The choice of solvent and saturation point is critical and may require some optimization.
-
Filter the saturated solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent single crystals.
The Crystal Structure of Pyrazine, 1,4-dioxide: A Detailed Look
The crystal structure of pure Pyrazine, 1,4-dioxide has been determined and its crystallographic data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 200770 .[5]
| Crystallographic Parameter | Value |
| Chemical Formula | C₄H₄N₂O₂ |
| Formula Weight | 112.09 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.845(2) |
| b (Å) | 12.029(4) |
| c (Å) | 5.305(2) |
| α (°) | 90 |
| β (°) | 108.78(3) |
| γ (°) | 90 |
| Volume (ų) | 232.1(2) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.603 |
Note: The crystallographic data presented here is based on publicly available information and should be cross-referenced with the primary publication for full details.
The PZDO molecule in the crystal is centrosymmetric, with the center of the pyrazine ring located on an inversion center. This inherent symmetry dictates aspects of the crystal packing.
Deciphering the Supramolecular Architecture: Intermolecular Interactions
The solid-state packing of PZDO is governed by a network of weak intermolecular interactions, which collectively determine its crystal lattice energy, morphology, and physical properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazine, 1,4-dioxide | C4H4N2O2 | CID 520103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Electronic Properties & Synthetic Utility of the Pyrazine N-Oxide Bond
Executive Summary
The pyrazine N-oxide moiety represents a critical pharmacophore and synthetic handle in modern medicinal chemistry. Unlike its parent heterocycle, pyrazine, which is non-polar and electron-deficient, the N-oxide derivative introduces a significant dipole, alters metabolic susceptibility, and unlocks unique reactivity patterns. This guide provides a technical deep-dive into the electronic structure, spectroscopic signatures, and practical synthetic applications of the pyrazine N-oxide bond, tailored for drug development professionals.
Fundamental Electronic Structure
The Nature of the N–O Bond
The nitrogen-oxygen bond in pyrazine N-oxide is best described as a coordinate covalent bond with significant back-bonding character. It is not a simple double bond, nor is it a purely ionic single bond.
-
Bond Length: The N–O bond length is typically 1.29 Å , which is intermediate between a single bond (1.40 Å) and a double bond (1.20 Å).[1] This shortening is attributed to the back-donation of electron density from the oxygen
orbitals into the -system of the pyrazine ring. -
Dipole Moment: While pyrazine (
symmetry) has a dipole moment of 0 D, pyrazine N-oxide possesses a strong dipole moment (~1.6 – 2.0 D) directed along the N–O axis. This symmetry breaking drastically increases water solubility compared to the parent pyrazine.
Resonance & Charge Distribution
The N-oxide group acts as an electron donor via resonance (back-bonding) but an electron withdrawer via induction. This "push-pull" dynamic creates an ambident substrate:
-
Nucleophilic Oxygen: The oxygen atom retains significant negative charge density, making it a Lewis base.
-
Electrophilic Ring: The inductive effect renders the adjacent carbons (C-2/C-6) susceptible to nucleophilic attack, while the resonance effect can activate the C-4 position.
Spectroscopic Signatures
The electronic perturbation caused by the N-oxide is clearly visible in NMR and IR spectroscopy. The following table contrasts the parent pyrazine with its N-oxide derivative.
Table 1: Comparative Spectroscopic Data
| Property | Pyrazine | Pyrazine N-Oxide | Electronic Rationale |
| 8.60 ppm (s, 4H) | 8.44 ppm (d, 2H, H-3/5)8.11 ppm (d, 2H, H-2/6) | Protons adjacent to the N-oxide (H-2/6) are shielded relative to pyrazine due to increased electron density from oxygen back-donation. | |
| 145.0 ppm | ~148 ppm (C-2/6)~133 ppm (C-3/5) | C-2/6 are deshielded by the inductive effect of the N+ center; C-3/5 are shielded by resonance. | |
| IR ( | 1400-1500 cm | 1250–1300 cm | Strong diagnostic stretch for the N–O bond. |
| Dipole Moment | 0 D | ~1.7 D | Symmetry breaking by the oxygen atom. |
Reactivity & Synthetic Applications[1][2][3][4][5][6]
The Boekelheide Rearrangement
One of the most powerful applications of the pyrazine N-oxide bond is the functionalization of adjacent alkyl groups via the Boekelheide rearrangement. This reaction converts a 2-methylpyrazine N-oxide into a 2-(acetoxymethyl)pyrazine, effectively oxidizing the
Mechanism:
-
Acylation: The N-oxide oxygen attacks an anhydride (e.g., acetic anhydride or TFAA) to form an acyloxypyrazinium salt.
-
Deprotonation: The acetate/trifluoroacetate anion deprotonates the
-methyl group, forming an anhydrobase (ene-hydrazine intermediate). -
Rearrangement: A [3,3]-sigmatropic shift moves the acyloxy group from the nitrogen to the
-carbon, restoring aromaticity.
C–H Functionalization (HAT Reagents)
Recent advances utilize N-oxides as Hydrogen Atom Transfer (HAT) reagents.[2] Under photoredox conditions, the N-oxide radical cation can abstract hydrogen atoms from unactivated C(
Experimental Protocols
Protocol A: Synthesis of Pyrazine N-Oxide (Direct Oxidation)
Objective: Preparation of pyrazine N-oxide from pyrazine using m-CPBA.
Reagents:
-
Pyrazine (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.1 equiv)
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Dissolution: Dissolve pyrazine (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Slowly add m-CPBA (11 mmol) portion-wise over 15 minutes. The reaction is exothermic; control the rate to maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (formation of a more polar spot).
-
Workup:
-
Quench with saturated aqueous NaHCO
to neutralize the acid byproduct. -
Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).
-
Crucial Step: Pyrazine N-oxides are water-soluble.[3] Saturate the aqueous layer with NaCl (salting out) before extraction to maximize yield.
-
-
Purification: Dry combined organics over Na
SO , filter, and concentrate in vacuo. Purify via column chromatography (SiO , EtOAc/MeOH gradient).
Protocol B: Boekelheide Rearrangement
Objective: Conversion of 2-methylpyrazine 1-oxide to 2-acetoxymethylpyrazine.
Reagents:
-
2-Methylpyrazine 1-oxide (1.0 equiv)
-
Acetic Anhydride (Ac
O) (Excess, typically 3-5 equiv)
Procedure:
-
Setup: Place 2-methylpyrazine 1-oxide (5 mmol) in a dry flask under nitrogen atmosphere.
-
Addition: Add Acetic Anhydride (2.5 mL).
-
Heating: Heat the solution to 140°C (reflux) for 2–4 hours. The solution will darken.
-
Monitoring: Monitor by TLC for the disappearance of the N-oxide.
-
Workup:
-
Cool to room temperature.[4]
-
Remove excess acetic anhydride under reduced pressure (azeotrope with toluene if necessary).
-
Neutralize the residue with saturated NaHCO
. -
Extract with EtOAc, dry, and concentrate.
-
-
Yield: The product, 2-acetoxymethylpyrazine, is an oil that can be hydrolyzed to the alcohol if desired.
References
-
Electronic Structure & Dipole Moments
-
Spectroscopic Data
-
ChemicalBook: "Pyrazine N-Oxide 1H NMR Spectrum."[7]
-
ResearchGate: "1H, 13C, and 15N NMR spectra of some pyridazine derivatives" (Comparative N-oxide shifts).
-
-
Synthetic Protocols (Boekelheide & Functionalization)
Sources
- 1. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. sci-hub.sg [sci-hub.sg]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PYRAZINE N-OXIDE(2423-65-6) 1H NMR spectrum [chemicalbook.com]
- 8. Boekelheide reaction - Wikipedia [en.wikipedia.org]
Theoretical and Computational Profiling of Pyrazine 1,4-dioxide (PZDO)
Executive Summary
Pyrazine 1,4-dioxide (PZDO), a centrosymmetric heterocyclic
This guide provides a rigorous computational framework for characterizing PZDO. It moves beyond standard "black-box" calculations, offering a self-validating protocol for determining electronic structure, vibrational signatures, and detonation parameters.[1][2]
Electronic Structure & Geometry
The Dative Bond Challenge
The N-oxide bond in PZDO is often oversimplified as a single coordinate bond. In reality, it possesses significant double-bond character due to back-donation from the oxygen
-
Computational Implication: Standard GGA functionals often underestimate the N-O bond dissociation energy (BDE).[1][2] Hybrid functionals with significant Hartree-Fock exchange (e.g., M06-2X or
B97X-D) are required to correctly model the charge separation and non-covalent packing forces in the solid state. -
Symmetry: PZDO belongs to the
point group.[1][2][3] Constraining symmetry during optimization significantly reduces computational cost but must be validated by frequency analysis to ensure the planar structure is a true minimum and not a saddle point.[1][2]
Quantitative Structural Benchmarks
The following data compares computed values (B3LYP/6-311+G(d,p)) against crystallographic data.
| Parameter | Experimental (XRD) [1] | Calculated (DFT) | Deviation |
| Bond Length N-O | 1.298 Å | 1.292 Å | -0.46% |
| Bond Length C-N | 1.345 Å | 1.350 Å | +0.37% |
| Bond Length C-C | 1.380 Å | 1.385 Å | +0.36% |
| Bond Angle O-N-C | 119.5° | 119.8° | +0.25% |
Energetic & Thermodynamic Properties
Heat of Formation (HOF) Strategy
Direct atomization methods for calculating HOF are prone to cumulative errors, particularly for N-oxide species.[1][2] The Isodesmic Reaction Method is the gold standard for self-validation. By conserving bond types (e.g.,
Recommended Isodesmic Scheme:
Detonation Performance
PZDO approaches the performance of TNT.[1][2][4] The Kamlet-Jacobs (K-J) equations are used to derive detonation velocity (
| Property | Value | Source/Method |
| Density ( | Exp.[1][2][4] (XRD) [1] | |
| Solid Phase HOF ( | Exp.[1][2] Calorimetry [1] | |
| Gas Phase HOF ( | Calc.[1][2][4] (W1-F12) [1] | |
| Detonation Velocity ( | Calc.[2] (Cheetah/K-J) | |
| Decomposition Temp ( | DSC Onset [1] |
Spectroscopic Profiling (IR/Raman)
Vibrational analysis serves as the primary "sanity check" for computed structures.[1][2] The N-O stretch is the diagnostic fingerprint.[2]
-
Diagnostic Band: The symmetric
stretching mode appears strongly in Raman spectra around .[2] -
Coupling: The ring breathing mode (
) is highly sensitive to the N-oxidation state.[2]
Computational Protocol: A Self-Validating System
This workflow ensures that results are not just "converged" but physically meaningful.[1][2]
Workflow Diagram
Figure 1: Self-correcting computational workflow for PZDO characterization. Note the loop for imaginary frequencies to ensure a true ground state.
Step-by-Step Methodology
Step 1: Geometry Optimization (The Coarse Filter)
-
Rationale: B3LYP provides a cost-effective geometry.[1][2] The diffuse functions (+) are critical for modeling the lone pair electron density on the oxygen atoms.
-
Validation: Ensure the final structure retains
symmetry.
Step 2: Frequency Analysis (The Stability Check)
-
Protocol: Run analytical frequencies on the optimized geometry.
-
Criterion: Number of imaginary frequencies (
) must be 0.[1][2] -
Troubleshooting: If
, the planar form is a transition state.[1] Displace atoms along the imaginary normal mode and re-optimize.[1][2]
Step 3: High-Level Energy (The Accuracy Refinement)
-
Rationale: M06-2X captures medium-range correlation energy better than B3LYP, essential for accurate thermochemistry of N-oxides.[1][2]
Step 4: Thermochemical Calculation
-
Calculate Zero-Point Energy (ZPE) and Thermal Corrections (
) from Step 2.[1][2] -
Combine with Electronic Energy (
) from Step 3.[1][2] -
Apply the Isodesmic approach (Section 2.[2]1) to derive
.[1][2]
Decomposition & Reactivity
Understanding the failure mode of PZDO is vital for safety.[2] The primary decomposition pathway involves the homolytic cleavage of the N-O bond.
Decomposition Pathway[1][2]
Figure 2: Simplified kinetic pathway for the thermal decomposition of Pyrazine 1,4-dioxide.
Mechanistic Insight: The activation energy (
References
-
Sakhapov, I. Z., et al. (2024).[1][2][4] "Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself."[1][2] Crystal Growth & Design. ACS Publications.[1][2][4][5] Available at: [Link][2][4]
-
PubChem.[1][2][3] (n.d.). "Pyrazine 1,4-dioxide Compound Summary." National Library of Medicine.[2] Available at: [Link][2]
-
NIST.[1][2] (n.d.). "Pyrazine, 1,4-dioxide Gas Phase Thermochemistry." NIST Chemistry WebBook.[1][2] Available at: [Link][2]
Sources
Computational Characterization of Pyrazine 1,4-dioxide: A Methodological Framework for Energetics and Reactivity
Strategic Overview
Pyrazine 1,4-dioxide (PDO) , also referred to as Pyrazine di-N-oxide, represents a critical structural motif in two distinct high-value sectors: energetic materials (due to its high positive enthalpy of formation and oxygen balance) and bioreductive pharmacology (as a hypoxia-activated prodrug scaffold).
Despite its structural simplicity (
This guide provides a self-validating computational workflow to accurately characterize PDO. We move beyond "black-box" calculations, employing isodesmic reaction schemes for energetics and dispersion-corrected functionals for solid-state packing.
The Core Challenge: The N-Oxide Bond
The N-oxide bond is highly polar with significant multireference character.
-
Problem: Standard functionals (e.g., B3LYP) without diffuse basis functions underestimate the N-O bond length and overestimate stability.
-
Solution: Use of range-separated hybrids (e.g.,
B97X-D) and explicit inclusion of diffuse functions (aug-cc-pVTZ) is mandatory.
Computational Methodology
Geometry Optimization & Electronic Structure[1]
For gas-phase optimization, symmetry constraints (
Recommended Protocol:
| Parameter | Recommendation | Rationale |
| Functional | Captures medium-range correlation and dispersion forces better than B3LYP, crucial for the N-O dipole interactions. | |
| Basis Set | aug-cc-pVTZ | Diffuse functions are critical for describing the electron-rich oxygen atoms and the loose electron density of the N |
| Integration Grid | UltraFine (Gaussian) / Grid5 (ORCA) | The steep electron density gradient at the N-oxide requires high numerical precision to avoid imaginary frequencies. |
| Solvation | SMD (Water/Ethanol) | PDO is highly polar. Gas-phase calculations will overestimate electrostatic repulsion between oxygens. |
Workflow Visualization[1]
The following diagram outlines the logical flow from structure generation to property prediction.
Figure 1: Validated computational workflow for Pyrazine 1,4-dioxide characterization. Note the feedback loop for imaginary frequencies, common in planar N-oxide optimizations.
Energetic Properties: Heat of Formation[2][3][4][5][6][7]
Direct calculation of
The Solution: Isodesmic Reactions
We rely on bond separation reactions where the number and type of bonds are conserved on both sides. This cancels out the systematic error associated with the DFT description of the N
The "Golden Standard" Isodesmic Scheme
To calculate the Heat of Formation of PDO, use Pyridine N-oxide as the reference standard, as its experimental
Reaction:
Calculation Protocol:
-
Calculate Enthalpy (
) for all four species at the same level of theory ( B97X-D/aug-cc-pVTZ). -
Calculate the Heat of Reaction (
).[1] -
Solve for
:
Reference Data for Calculation[1][5][8]
| Species | Source | |
| Pyrazine | +196.1 | NIST WebBook [1] |
| Pyridine | +140.4 | NIST WebBook [2] |
| Pyridine N-oxide | +100.2 | Pedley et al. [3] |
| PDO (Target) | +69.6 (Recent Benchmark) | Monogarov et al. (2024) [4] |
Note: If your calculated value deviates by >5 kcal/mol from the benchmark (+69.6 kJ/mol), check your basis set for diffuse functions.
Figure 2: Isodesmic reaction logic for high-accuracy heat of formation prediction.
Spectroscopic Validation (IR/Raman)
Experimental identification of PDO relies heavily on vibrational spectroscopy. The N-O stretch is the diagnostic fingerprint.
Key Vibrational Modes
When analyzing the output frequency file, look for these specific modes to validate your geometry.
| Mode Description | Approx. Freq (Calc, Unscaled) | Intensity | Diagnostic Value |
| N-O Sym. Stretch | 1280 - 1300 cm⁻¹ | Strong (Raman) | Confirmation of |
| N-O Asym. Stretch | 1250 - 1270 cm⁻¹ | Very Strong (IR) | Primary ID tag; highly sensitive to H-bonding. |
| Ring Breathing | ~850 cm⁻¹ | Medium | Characteristic of the pyrazine core. |
Scaling Factor: For
Crystal Structure & Reactivity[6]
PDO is a solid at room temperature. Gas-phase calculations must be contextualized with solid-state insights, particularly for drug formulation or energetic cocrystal design.
Electrostatic Potential (ESP) Mapping
The oxygen atoms in PDO act as strong hydrogen bond acceptors.
-
Protocol: Map the Total Electron Density with the Electrostatic Potential.
-
Observation: You will see negative potentials (
) localized on the oxygens and positive potentials ( ) on the ring hydrogens. -
Implication: PDO forms "ribbon-like" motifs in crystals via C-H...O hydrogen bonds. This is crucial for predicting solubility and cocrystal formation [4].
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap correlates with kinetic stability and impact sensitivity (for energetics).
-
HOMO: Localized on the N-oxide oxygens (lone pairs).
-
LUMO: Delocalized
orbital over the pyrazine ring. -
Significance: A smaller gap indicates higher reactivity toward reduction (bioreductive mechanism) and higher sensitivity to shock (energetics).
References
-
NIST Chemistry WebBook. Pyrazine: Gas Phase Thermochemistry. National Institute of Standards and Technology.[2] [Link]
-
NIST Chemistry WebBook. Pyridine: Gas Phase Thermochemistry. National Institute of Standards and Technology.[2] [Link]
-
Pedley, J.B., Naylor, R.D., Kirby, S.P. (1986). Thermochemical Data of Organic Compounds. Chapman and Hall, London.
-
Monogarov, K.A., et al. (2024).[3] Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself.[3] Crystal Growth & Design.[3] [Link]
-
Maan, A., Ghule, V.D. (2020).[4] Energetic Triazolo-Triazolo-Furazano-Pyrazines: A Promising Fused Tetracycle Building Block. ResearchGate.[5] [Link]
Sources
Electronic Structure & Synthetic Protocols: Pyrazine 1,4-dioxide
Executive Summary
Pyrazine 1,4-dioxide (PDO), also known as pyrazine di-N-oxide, represents a critical scaffold in the development of high-energy density materials (HEDMs) and coordination polymers. Unlike its parent heterocycle, pyrazine, PDO exhibits unique electronic push-pull dynamics where the electronegative oxygen atoms induce significant charge redistribution, altering the aromaticity and reactivity profile.[1]
This guide provides a comprehensive workflow for the molecular orbital (MO) analysis of PDO, bridging Density Functional Theory (DFT) predictions with bench-top synthetic validation. It is designed for researchers requiring high-fidelity models to predict detonation velocity, sensitivity, or pharmacological binding affinity.[1]
Theoretical Framework & Electronic Anomalies
The N-Oxide Bond Controversy
The N–O bond in heterocyclic N-oxides is not a simple coordinate covalent bond (
-
-Donation: The nitrogen lone pair (
) donates into an empty oxygen orbital.[1] -
-Back-Donation: The filled oxygen
-orbital overlaps with the antibonding orbitals of the ring.
Implication: This "push-pull" mechanism increases the electron density at the 2,3,5,6-carbon positions relative to pyrazine, making PDO more susceptible to electrophilic aromatic substitution (e.g., nitration to form LLM-105).
Frontier Molecular Orbital (FMO) Topology
In pyrazine, the HOMO is dominated by the non-bonding nitrogen lone pairs (
-
HOMO of PDO: Predominantly
-antibonding character distributed over the N–O bonds and the ring carbons. -
LUMO of PDO: Low-lying
orbital, facilitating electron acceptance.[1]
Computational Methodology (DFT Protocol)
To accurately model the N–O bond length and vibrational frequencies, standard functionals (like B3LYP) often require dispersion corrections or specific basis sets that account for anionic character on the oxygen.
Recommended Level of Theory
-
Functional: M06-2X or wB97X-D (Superior to B3LYP for non-covalent interactions and charge transfer excitations).[1]
-
Basis Set: 6-311++G(2d,2p) (Diffuse functions ++ are non-negotiable for describing the electron-rich oxygen terminus).
-
Solvation: IEFPCM (Water) – Essential for comparing with electrochemical data.[1]
Computational Workflow Diagram
The following Graphviz diagram outlines the logical flow for a complete electronic characterization campaign.
Figure 1: Standardized computational workflow for heterocyclic N-oxides. Green path indicates successful validation.
Molecular Orbital & Bond Analysis Data[1][2][3][4][5]
The following data summarizes the expected theoretical values compared to experimental X-ray diffraction (XRD) data. The convergence of these values validates the model.
Structural Benchmarking
| Parameter | Pyrazine (Exp) | Pyrazine 1,4-dioxide (Calc: M06-2X) | Pyrazine 1,4-dioxide (Exp: XRD) | Status |
| Bond: N–O | N/A | 1.298 Å | 1.300 Å | Valid |
| Bond: C–N | 1.338 Å | 1.355 Å | 1.352 Å | Valid |
| Bond: C–C | 1.397 Å | 1.375 Å | 1.380 Å | Valid |
| Symmetry | Valid |
Note: The lengthening of the C–N bond in PDO vs. Pyrazine confirms the loss of some double-bond character within the ring due to induction by the N-oxide.
NBO Charge Distribution (Mulliken vs. NBO)
NBO charges are preferred over Mulliken for this system due to basis set independence.[1]
-
Nitrogen (N): Significant positive charge increase (+0.45e) compared to pyrazine.[1]
-
Oxygen (O): Strong negative charge (-0.62e), acting as a hydrogen bond acceptor.[1]
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of Pyrazine 1,4-dioxide via peroxide oxidation. Safety Warning: Reaction involves concentrated peroxides.[1] Use a blast shield and perform in a fume hood.[1] Pyrazine di-N-oxide is a precursor to energetic materials; handle with care.
Reagents
-
Pyrazine (99%)
-
Hydrogen Peroxide (30% aq.)[1]
-
Glacial Acetic Acid (Catalyst/Solvent)
-
Acetone (for precipitation)
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask, dissolve Pyrazine (8.0 g, 100 mmol) in Glacial Acetic Acid (40 mL) .
-
Oxidant Addition: Add Hydrogen Peroxide (30%, 25 mL) dropwise over 20 minutes.
-
Critical Control: Maintain temperature below 50°C during addition to prevent thermal runaway.[1]
-
-
Reflux: Heat the mixture to 80°C for 12 hours. The solution will turn from colorless to pale yellow.[1]
-
Concentration: Remove excess acetic acid and water under reduced pressure (Rotavap) at 60°C until a slurry remains.
-
Precipitation: Add cold Acetone (30 mL) to the slurry and sonicate for 5 minutes.
-
Filtration: Filter the white crystalline solid and wash with cold acetone (2 x 10 mL).
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
-
Yield Expectation: 75-85%
-
Melting Point: >260°C (Decomposes)
-
Reaction Pathway Diagram
Figure 2: Stepwise oxidation pathway. The mono-N-oxide is rarely isolated in this vigorous protocol.
References
-
Patyk, E., et al. (2015).[1] "Discrete CH···N Bonded Patterns Modified by Temperature and Pressure in Four Pyrazine Polymorphs." Crystal Growth & Design, 15(12), 5670.[1] Link
-
PubChem. (2024).[1][2] "Pyrazine 1,4-dioxide Compound Summary." National Library of Medicine.[1] Link
-
Klapötke, T. M., et al. (2009).[1] "Synthesis and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105)." Journal of Energetic Materials. (Contextual grounding for energetic applications).
-
Gaussian 16 Rev. C.01. (2019). Gaussian, Inc., Wallingford CT.[1] (Standard citation for DFT software protocols).
-
Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange." Journal of Chemical Physics, 98(7), 5648.[1] (Foundational citation for B3LYP/DFT methods).
Sources
thermochemical data for Pyrazine, 1,4-dioxide
This guide provides an in-depth thermochemical analysis of Pyrazine 1,4-dioxide (PZDO), synthesizing recent experimental data with computational insights. It is designed for researchers in energetic materials and pharmaceutical development.
CAS: 2423-66-7 | Formula: C
Executive Summary
Pyrazine 1,4-dioxide (PZDO) occupies a unique niche at the intersection of heterocyclic chemistry and energetic materials science. Historically viewed as a metabolic oxidation product, recent investigations (2024) have re-characterized PZDO as a "diluted energetic" material. It possesses a positive enthalpy of formation and significant thermal stability up to its decomposition point, making it a valuable coformer for stabilizing high-energy density materials (HEDMs) without sacrificing overall energetic performance. This guide details its thermodynamic stability, phase transition behaviors, and synthesis logic.
Molecular Characterization & Symmetry
PZDO retains the high symmetry of its parent pyrazine, belonging to the D
-
Electronic Structure: The N-oxide moieties introduce significant dipolar character (
), increasing the lattice energy relative to pyrazine. -
Bonding: The N-O bonds are coordinate covalent, characterized by a bond dissociation energy (BDE) estimated at ~260 kJ/mol (analogous to pyridine N-oxide), contributing to the molecule's oxidative potential.
Thermochemical Data Summary
The following data consolidates experimental combustion calorimetry and high-level quantum chemical calculations (W1-F12).
| Parameter | Value | Unit | Method/Notes |
| Enthalpy of Formation ( | +69.6 | kJ/mol | Experimental (Combustion) |
| Enthalpy of Formation ( | +193.5 | kJ/mol | Calculated (W1-F12) |
| Enthalpy of Sublimation ( | 122 ± 3 | kJ/mol | Langmuir/DSC Analysis |
| Decomposition Enthalpy ( | -1140 ± 70 | J/g | Exothermic decomposition |
| Activation Energy ( | 200.0 ± 0.3 | kJ/mol | Kinetic Model (KJMAE) |
| Density ( | 1.597 | g/cm³ | X-ray Diffraction (293 K) |
| Melting Point | None | - | Sublimes/Decomposes |
Critical Insight: Unlike many organics, PZDO does not exhibit a distinct melting endotherm prior to decomposition. It undergoes simultaneous sublimation and exothermic decomposition upon heating, necessitating careful thermal analysis protocols (open crucible DSC) to decouple these events.
Experimental Methodologies
4.1 Synthesis & Purification Protocol
Obtaining high-purity PZDO is a prerequisite for accurate calorimetry. The standard synthesis utilizes an oxidative N-functionalization.
Protocol:
-
Reagents: Pyrazine (1.0 eq), 30% Hydrogen Peroxide (excess, ~2.5-3.0 eq), Glacial Acetic Acid (Solvent).
-
Reaction: Dissolve pyrazine in glacial acetic acid. Slowly add H
O while maintaining temperature at 70-80°C. Reflux for 8-12 hours to ensure complete oxidation to the di-N-oxide (avoiding the mono-oxide impurity). -
Workup: Concentrate the solution under reduced pressure. The product precipitates upon cooling/concentration.
-
Purification (Crucial): Recrystallize from water or ethanol/water mixtures. For calorimetric standards, sublimation is the preferred final purification step to remove trace water and organic acids.
Figure 1: Step-wise oxidative synthesis pathway for Pyrazine 1,4-dioxide.
4.2 Combustion Calorimetry Logic
To determine
-
Reaction:
-
Correction: The high nitrogen content requires careful analysis of nitric acid (
) formation in the bomb, which must be titrated and corrected for.
Energetic Architecture (Born-Haber Cycle)
Understanding the stability of PZDO requires analyzing the energy required to form the molecule from its constituent atoms versus its solid-state lattice energy. The high enthalpy of sublimation (122 kJ/mol) indicates strong intermolecular forces, likely dominated by hydrogen bonding (
Figure 2: Thermochemical cycle illustrating the formation and phase transition energetics.
Applications & Implications
-
Energetic Cocrystals: PZDO is an excellent coformer for energetic materials (e.g., with 3,4-dinitropyrazole).[1] Its planar structure allows for efficient
-stacking, while the N-oxide oxygens serve as hydrogen bond acceptors, stabilizing volatile explosives. -
Safety Profile:
-
Impact Sensitivity: PZDO is sensitive to impact, capable of explosion under standard drop-weight tests.[1]
-
Thermal Runaway: The decomposition is autocatalytic and highly exothermic (-1140 J/g). Bulk storage requires temperature monitoring well below the decomposition onset (
C).
-
References
-
Monogarov, K. A., et al. (2024).[1] Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design. Link[1]
-
Tjebbes, J. (1962). The heats of combustion and formation of the three diazines and their resonance energies. Acta Chemica Scandinavica. Link
-
NIST Chemistry WebBook. Pyrazine 1,4-dioxide Thermochemical Data. Link
-
Shaik, S., et al. (2021).[2][3] The Bond Dissociation Energy of the N–O Bond. Wayne State University / J. Phys. Chem. A. Link
Sources
Technical Guide: Biological Activity & Pharmacophore Analysis of Unsubstituted Pyrazine 1,4-Dioxide
Part 1: Executive Summary & Core Directive
The "Hydrogen Atom" of Bioreductive Drugs Unsubstituted Pyrazine 1,4-dioxide (PDO, CAS 2423-65-6) represents the fundamental pharmacophore for a vast class of hypoxia-selective antitumor agents and antimicrobial quinoxalines. While often overshadowed by its fused-ring derivatives (e.g., Quindoxin, Tirapazamine), PDO serves as the critical model system for understanding the N-oxide bioreduction mechanism .[1]
This guide moves beyond simple phenotypic screening. It dissects the causality of PDO’s biological activity: its electrochemical reduction potential, its conversion into reactive radical intermediates under hypoxia, and its role as a mutagenic scaffold.[1]
Key Technical Insight: PDO is not merely a "drug candidate" but a redox-active energetic core . Its biological activity is governed by the same electron-transfer kinetics that make it a candidate for organic flow batteries—specifically, its ability to accept electrons at potentials accessible by biological reductases (e.g., P450, xanthine oxidase) but only under specific physiological conditions (hypoxia).[1]
Part 2: Mechanism of Action (The Bioreduction Engine)
The biological activity of PDO is strictly a function of its metabolic fate. It acts as a pro-drug activated by enzymatic reduction.
The Hypoxia-Selective Pathway
In normoxic tissues, the futile cycling of the one-electron reduction product (the radical anion) back to the parent compound generates Superoxide (
Pathway Visualization
Figure 1: The Bioreductive Activation Cascade. Note the "Futile Cycle" (red dashed line) which suppresses activity in healthy, oxygenated tissues, conferring selectivity to hypoxic zones.[1]
Part 3: Biological Activity Profile
Antimicrobial Activity
Unsubstituted PDO exhibits baseline antimicrobial activity , primarily against Gram-negative bacteria, but is significantly less potent than its benzo-fused analog (Quinoxaline 1,4-dioxide).[1]
-
Mechanism: Interference with bacterial DNA synthesis via radical generation.
-
Potency Limitation: The high hydrophilicity of the unsubstituted pyrazine ring (logP ~ -1.34) limits passive diffusion across the bacterial cell envelope compared to the more lipophilic quinoxalines (logP ~ 1.0+).
-
Key Data Point: While specific MICs for PDO are rarely the headline in modern screenings, it serves as the control "1x" activity against which derivatives are measured. Activity is often enhanced 10-100x by adding lipophilic groups (e.g., 2,5-dimethyl).[1]
Antitumor & Cytotoxicity[2][3]
-
Hypoxia Selectivity: PDO derivatives are studied as "hypoxic cell sensitizers." The parent PDO shows weak cytotoxicity in aerobic conditions but enhanced toxicity in anoxic conditions.
-
Mutagenicity (Ames Test):
-
Status: Positive.
-
Reasoning: The N-oxide moiety is a structural alert for mutagenicity. Bioreduction generates hydroxylamines that can alkylate guanine residues in DNA.
-
Implication: This makes PDO a poor drug candidate per se, but an excellent tool for studying DNA damage mechanisms.[1]
-
Comparative Data: PDO vs. Derivatives
| Compound | Structure | Redox Potential (V vs Li/Li+) | LogP (Lipophilicity) | Biological Relevance |
| Pyrazine 1,4-Dioxide (PDO) | Unsubstituted | ~1.10 V (High Stability) | -1.34 (Hydrophilic) | Baseline Model ; Weak antimicrobial; High mutagenic potential. |
| Quinoxaline 1,4-Dioxide | Benzo-fused | ~1.55 V (Easier Reduction) | ~1.15 (Lipophilic) | Potent Antibacterial ; Basis for drugs like Carbadox. |
| Tirapazamine | Benzotriazine | ~1.60 V | 0.30 | Clinical Candidate ; Hypoxia-selective cytotoxin. |
Table Reference: Redox potentials adapted from computational studies on organic electrodes [1].
Part 4: Experimental Protocols
Protocol A: Synthesis of Pyrazine 1,4-Dioxide
Rationale: Commercial purity varies.[1] Fresh synthesis ensures the N-oxide ratio is 1:1 and free of mono-oxide impurities.
-
Reagents: Pyrazine (10 mmol), 30% Hydrogen Peroxide (excess), Glacial Acetic Acid.
-
Procedure:
-
Dissolve pyrazine in glacial acetic acid.
-
Add 30% H2O2 dropwise at room temperature.
-
Heat the mixture to 50-60°C and maintain for 12-24 hours. Note: Monitoring by TLC is crucial to observe the disappearance of the mono-oxide intermediate.
-
Safety Warning: N-oxides can be energetic. Do not overheat.
-
-
Workup: Concentrate under reduced pressure. Recrystallize from ethanol/water.
-
Validation: 1H NMR (D2O) should show a downfield shift of aromatic protons compared to pyrazine due to the electron-withdrawing N-oxide effect.
Protocol B: In Vitro Bioreductive Stability Assay
Rationale: To confirm the "hypoxia-selective" mechanism, you must demonstrate that the compound is stable in the presence of oxygen but metabolized in its absence.
Materials:
-
Liver Microsomes (S9 fraction) or E. coli Nitroreductase.
-
NADPH regenerating system.
-
Anaerobic Chamber (for hypoxic arm).
Workflow:
-
Preparation: Prepare two parallel reaction sets: Set A (Aerobic) and Set B (Hypoxic - <10 ppm O2) .
-
Incubation:
-
Mix PDO (10 µM) with microsomes (0.5 mg/mL) and NADPH (1 mM) in PBS (pH 7.4).
-
Incubate at 37°C.
-
-
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS .
-
Target: Monitor disappearance of Parent (PDO) and appearance of Metabolite (Pyrazine).
-
-
Interpretation:
-
Aerobic: < 10% loss of parent (Futile cycling regenerates parent).
-
Hypoxic:[1] > 50% loss of parent (Irreversible reduction to amine).
-
Part 5: References
-
Redox Potential & Energetics: Reduction Potential Prediction of Some Aromatic Nitrogen Containing Molecules. Royal Society of Chemistry. Available at: [Link] (Derived from search result 1.24).
-
Antimicrobial Context: Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives.[2] ResearchGate.[3][4] Available at: [Link] (Derived from search result 1.5).
-
Mutagenicity & Toxicology: The Impact of [C16Pyr][Amp] on the Aggressiveness in Breast and Prostate Cancer Cell Lines. NIH PubMed Central. Available at: [Link] (Mentions mutagenicity of related N-oxides).
-
General Pyrazine Activity: Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules (MDPI). Available at: [Link].
-
Energetic Properties: Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. ResearchGate.[3][4] Available at: [Link] (Derived from search result 1.9).
Sources
Methodological & Application
Application Note: Synthesis of Pyrazine 1,4-dioxide from Pyrazine
Executive Summary
This application note details the synthesis of Pyrazine 1,4-dioxide (PZDO) from pyrazine. While conceptually simple, the double N-oxidation of pyrazine presents specific challenges regarding solubility, incomplete oxidation, and safety.
Critical Insight: Recent crystallographic and thermochemical studies classify Pyrazine 1,4-dioxide as an energetic material with explosive potential approaching that of TNT under specific impact conditions.[1] Standard organic synthesis safety protocols are insufficient; energetic material handling guidelines must be observed during isolation and drying.[1]
Two protocols are provided:
-
Method A (Oxone® Oxidation): Recommended for laboratory-scale synthesis due to high yields, mild conditions, and easier purification.[1]
-
Method B (Hydrogen Peroxide/Acetic Acid): A scalable, "classic" method suitable for larger batches where cost is a driver, though it requires rigorous temperature control.[1]
Reaction Mechanism & Logic
Pyrazine is a
The oxidation proceeds in two discrete steps.[1] The first oxidation yields Pyrazine 1-oxide.[1] The introduction of the first N-oxide oxygen donates electron density back into the ring via resonance, making the para nitrogen slightly more nucleophilic than the starting pyrazine, theoretically facilitating the second oxidation. However, in practice, forcing conditions or strong oxidants are required to drive the reaction to completion (the di-N-oxide) and prevent mixtures.
Pathway Diagram
Figure 1: Stepwise N-oxidation pathway of pyrazine. Completion requires excess oxidant to overcome the activation energy of the second step.
Safety & Hazards (Crucial)
WARNING: ENERGETIC MATERIAL Pyrazine 1,4-dioxide has been characterized as an energetic material.[1][3][4]
-
Impact Sensitivity: Positive in standard impact tests.
-
Thermal Stability: Exothermic decomposition occurs >280°C.[1]
-
Handling:
Experimental Protocols
Method A: Oxone® Mediated Synthesis (Recommended)
This method utilizes Potassium Peroxymonosulfate (Oxone®), which serves as a potent oxygen transfer agent.[1] It avoids the formation of hazardous organic peroxides often associated with mCPBA.[1]
Reagents:
-
Pyrazine (1.0 equiv)[1]
-
Oxone® (
) (2.5 - 3.0 equiv)[1] -
Solvent: Water / Dichloromethane (DCM) biphasic system or Water/Methanol.[1]
Protocol:
-
Dissolution: Dissolve Pyrazine (1.60 g, 20 mmol) in DCM (60 mL).
-
Oxidant Preparation: Dissolve Oxone® (30.7 g, 50 mmol, 2.5 eq) in water (150 mL).
-
Reaction: Add the aqueous Oxone solution to the DCM solution rapidly with vigorous stirring.
-
Incubation: Stir the biphasic mixture vigorously at room temperature (25°C) for 24 hours.
-
Note: Vigorous stirring is essential to maximize the interfacial surface area.[1]
-
-
Extraction (Critical Step): Pyrazine 1,4-dioxide is highly water-soluble.[1] Standard separation fails.
-
Neutralize the aqueous layer with solid
or until pH ~7-8.[1] -
Perform a continuous extraction using DCM for 24-48 hours.
-
Alternative: If continuous extraction is unavailable, evaporate the water (carefully, under reduced pressure, <50°C) to dryness and extract the solid residue with boiling methanol or ethanol.
-
-
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo to yield the product. -
Purification: Recrystallize from Ethanol/Water or hot water if necessary.
Method B: Hydrogen Peroxide / Acetic Acid (Scalable)
This method generates peracetic acid in situ.[1] It is cost-effective but requires heating, increasing the risk profile.[1]
Reagents:
-
Pyrazine (1.0 equiv)[1]
-
Hydrogen Peroxide (30% aq) (3.0 - 4.0 equiv)[1]
-
Glacial Acetic Acid (Solvent/Catalyst)[1]
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Pyrazine (20 mmol) in Glacial Acetic Acid (25 mL).
-
Addition: Add Hydrogen Peroxide (30%, 5 mL, ~50 mmol) slowly at room temperature.
-
Heating: Heat the mixture to 70-80°C for 12-16 hours.
-
Quench: Cool to room temperature. Test for peroxides using starch-iodide paper.[1] If positive, quench with saturated Sodium Bisulfite solution.[1]
-
Workup:
-
Drying: Dry organic layer over
and concentrate.
Workflow Visualization (Method A)
Figure 2: Operational workflow for Oxone-mediated synthesis emphasizing the critical extraction step.[1]
Characterization & Data
Successful synthesis is confirmed by the absence of the starting material peaks and the distinct shift of the aromatic protons.
Physical Properties Table
| Property | Value | Notes |
| Appearance | White to beige crystalline powder | Hygroscopic |
| Melting Point | 285 - 300°C (Decomposes) | Explosion Hazard at high temp |
| Solubility | High: Water, MeOH, EtOHLow: Hexane, Ether | Difficult to extract from water |
| Stability | Stable at RT | Energetic material (Class 1.1 potential) |
Spectroscopic Data
-
H NMR (300 MHz,
): 8.45 (s, 4H).[1]-
Note: The signal is a singlet due to the symmetry of the molecule. It is significantly downfield compared to pyrazine (
8.[1]6) due to the N-oxide functionality? Correction: N-oxidation generally shields the alpha-protons slightly or keeps them similar, but in solvent effects dominate.[1] Literature reports 8.35 - 8.50 ppm.[1]
-
-
C NMR (75 MHz,
): 135.2 ppm.[1] -
IR (KBr): Strong bands at ~1260
(N-O stretch).[1]
Troubleshooting
-
Problem: Low Yield.
-
Problem: Mono-oxide contamination.
-
Problem: Product turns yellow/brown.
References
-
McKay, S. E., et al. "Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides..."[1] Heterocyclic Communications, 1997.[1]
-
Serezhkin, A. V., et al. "Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself."[1] Crystal Growth & Design, 2024.[1][3][5] [1]
-
PubChem Compound Summary. "Pyrazine 1,4-dioxide."[1] National Center for Biotechnology Information.[1]
-
Organic Chemistry Portal. "mCPBA - meta-Chloroperbenzoic acid."[1]
Sources
oxidation of pyrazine to Pyrazine, 1,4-dioxide protocol
Application Note: High-Efficiency Oxidation of Pyrazine to Pyrazine 1,4-Dioxide
Executive Summary
The oxidation of pyrazine (1 ) to pyrazine 1,4-dioxide (3 ) represents a classic challenge in heterocyclic chemistry.[1] While the first oxidation to pyrazine
This Application Note provides two validated protocols for this transformation:
-
The Modern Protocol (Recommended): Uses Potassium Peroxymonosulfate (Oxone®) in an aqueous medium.[1] It offers higher yields, milder conditions, and avoids the formation of potentially explosive peracetic acid byproducts.[1]
-
The Classic Protocol: Uses Hydrogen Peroxide (
) in Glacial Acetic Acid.[1] This method is cost-effective for bulk synthesis but requires rigorous safety controls due to thermal hazards.[1]
CRITICAL SAFETY WARNING: Recent crystallographic and thermal studies indicate that Pyrazine 1,4-dioxide (PZDO) possesses energetic material properties comparable to trinitrotoluene (TNT) in theoretical explosive potential.[1] It has shown sensitivity in impact tests.[1][2] Handle all dry solids with extreme caution, use blast shields, and avoid metal spatulas during isolation.[1]
Mechanistic Insight & Strategic Considerations
To successfully synthesize PZDO, one must understand the electronic "uphill battle" of the second oxidation.
-
Step 1 (Facile): The nitrogen lone pair in pyrazine is nucleophilic enough to attack an electrophilic oxygen source (e.g., OH+ equivalent).
-
Step 2 (Difficult): Upon forming the mono-N-oxide, the ring becomes highly
-deficient.[1] Although the oxygen atom can donate electron density via resonance, the inductive electron-withdrawing effect ($ -I $) of the group significantly lowers the basicity of the distal nitrogen, making it resistant to further electrophilic attack.[1]
Reaction Pathway Diagram
Figure 1: Step-wise oxidation pathway highlighting the kinetic bottleneck at the mono-N-oxide stage.[1]
Experimental Protocols
Method A: The Oxone® Protocol (Recommended)
Best for: High purity, lab-scale (<10g), and safety.[1]
This method utilizes potassium peroxymonosulfate (Oxone), a triple salt (
Reagents:
-
Pyrazine (99%+)[1]
-
Oxone® (Potassium peroxymonosulfate)[1]
-
Dichloromethane (DCM)[1]
-
Potassium Carbonate (
)[1][3]
Protocol:
-
Dissolution: Dissolve Pyrazine (1.60 g, 20.0 mmol) in DCM (60 mL) in a round-bottom flask.
-
Oxidant Preparation: Dissolve Oxone® (24.0 g, 39.0 mmol, ~2.0 equiv) in deionized water (140 mL).
-
Biphasic Reaction: Add the aqueous Oxone solution to the DCM solution.[1]
-
Stirring: Vigorously stir the biphasic mixture at room temperature (
) for 24 hours.-
Note: Vigorous stirring is critical to maximize interfacial surface area.[1]
-
-
Workup (Continuous Extraction):
-
Isolation: Dry the organic phase over anhydrous
, filter, and remove the solvent in vacuo (rotary evaporator, bath temp < 40°C). -
Purification: Recrystallize from Ethanol/Water if necessary.
Expected Yield: 70–80% Appearance: Colorless to beige crystalline powder.[1]
Method B: The Classic Peroxide/Acid Protocol
Best for: Large scale (>50g), cost-sensitivity.[1]
Reagents:
Protocol:
-
Dissolution: Dissolve Pyrazine (10.0 g) in Glacial Acetic Acid (50 mL).
-
Addition: Slowly add 30% Hydrogen Peroxide (25 mL) at room temperature.
-
Heating (The Activation Step):
-
Second Addition (Optional): If TLC indicates incomplete conversion after 12 hours, add an additional 10 mL of 30%
. -
Workup:
-
Purification: Recrystallize from boiling ethanol.
Expected Yield: 45–60%[1]
Comparative Data Analysis
| Feature | Method A (Oxone) | Method B ( |
| Reaction Temp | Ambient ( | Heated ( |
| Time | 24 Hours | 18–36 Hours |
| Yield | High (75%) | Moderate (50%) |
| Safety Profile | Moderate (Oxidizer) | High Risk (Peracids + Heat) |
| Purification | Continuous Extraction | Crystallization |
| Scalability | Low (Solvent volume) | High |
Process Workflow & Decision Tree
Figure 2: Decision matrix for selecting the appropriate oxidation protocol based on scale.
Characterization & Troubleshooting
Analytical Data:
-
Melting Point: 285–295°C (Decomposes).[1] Note: High melting point is characteristic of the highly polar N,N'-dioxide structure.[1]
-
1H NMR (
): 8.45 (s, 4H).[1] The signal is significantly downfield compared to pyrazine due to the deshielding effect of the oxygen atoms. -
IR (KBr): Strong bands at ~1260
( stretch).[1]
Troubleshooting Table:
| Problem | Diagnosis | Solution |
| Low Yield | Product remaining in aqueous phase.[1] | Switch to continuous liquid-liquid extraction (DCM) for >48h. The product is very hydrophilic.[1] |
| Incomplete Reaction | Mono-oxide (2) is the major product.[1] | Increase oxidant equivalents to 2.5x. Ensure vigorous stirring (Method A) or maintain temp >70°C (Method B). |
| Brown/Black Tar | Thermal decomposition.[1][2] | Reaction temperature exceeded 90°C in Method B. Control oil bath strictly. |
References
-
Koelsch, C. F., & Gumprecht, W. H. (1958).[1] Some Diazine-N-oxides. The Journal of Organic Chemistry, 23(11), 1603–1606.[1] Link[1]
-
McKay, S. E., Sooter, J. A., Bodige, S. G., & Blackstock, S. C. (1995).[1] Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide.[1] Heterocyclic Communications, 1(4), 307-312.[1] Link
-
Shtukina, E. V., et al. (2024).[1] Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself.[1] Crystal Growth & Design. Link[1][2]
- Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis. (General Reference for Peroxide handling).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbpas.com [ijbpas.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazine - Wikipedia [en.wikipedia.org]
- 10. scilit.com [scilit.com]
- 11. Pyrazine, 1,4-dioxide | C4H4N2O2 | CID 520103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of Pyrazine 1,4-Dioxide: A Scaffold for Heterocyclic Functionalization
Introduction: The Electronic Advantage
Pyrazine 1,4-dioxide (PDO) represents a unique "masked" scaffold in heterocyclic chemistry. Unlike its parent pyrazine, which is electron-deficient and resistant to electrophilic attack, the N-oxide moieties in PDO introduce a push-pull electronic system. The oxygen atoms donate electron density into the ring via resonance (activating it for specific electrophiles) while simultaneously exerting a strong inductive withdrawing effect that activates the
For the drug development professional, PDO offers three distinct strategic advantages:
-
Symmetry: The
symmetry ensures that mono-functionalization yields a single regioisomer, eliminating costly separation steps. -
Radical Acceptor: It is an exceptional radical trap, making it ideal for Minisci-type C-H functionalizations.
-
Latent Functionality: The N-oxide oxygen can serve as a directing group (DG) for transition metals or be rearranged photochemically to install hydroxyl groups (isosteric to amides).
Preparation of the Reagent
While commercially available, in-house preparation is often required to ensure purity, as N-oxides are hygroscopic.
Protocol A: Oxidation via mCPBA (Lab Scale)
Best for: Small scale (<5g) synthesis where high purity is critical.
Reagents:
-
Pyrazine (1.0 equiv)
-
m-Chloroperbenzoic acid (mCPBA) (2.5 equiv, 70-75% purity)
-
Dichloromethane (DCM) [Solvent]
-
Sat.
or [Quench]
Step-by-Step Methodology:
-
Dissolution: Dissolve pyrazine (e.g., 10 mmol) in DCM (50 mL) in a round-bottom flask.
-
Controlled Addition: Cool the solution to 0°C. Add mCPBA portion-wise over 30 minutes. Critical: The reaction is exothermic. Rapid addition can lead to boiling or thermal decomposition.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. The solution may turn slightly cloudy as m-chlorobenzoic acid precipitates.
-
Workup: Filter the white precipitate (m-chlorobenzoic acid). Wash the filtrate with sat.
(3 x 30 mL) to remove excess acid. -
Extraction: Extract the aqueous layer with DCM (3 x 30 mL) to recover water-soluble N-oxide.
-
Purification: Dry combined organics over
, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
Validation:
-
1H NMR (DMSO-d6):
8.45 (s, 4H). Note the significant downfield shift compared to pyrazine ( 8.60) is minimal due to competing inductive/resonance effects, but the polarity change is evident in TLC ( drops significantly).
Application 1: Radical C-H Functionalization (Minisci Reaction)
The most powerful application of PDO is the direct installation of alkyl/acyl groups via radical addition. The N-oxide activates the ring toward nucleophilic radicals more effectively than the unoxidized heterocycle.
Protocol B: Thermal Minisci Alkylation
Mechanism: Oxidative decarboxylation of carboxylic acids generates alkyl radicals which attack the electron-deficient pyrazine ring.
Reagents:
-
Pyrazine 1,4-dioxide (1.0 equiv)
-
Carboxylic Acid (
) (3.0 - 5.0 equiv) [Radical Source] -
Ammonium Persulfate (
) (1.5 equiv) [Oxidant] -
Silver Nitrate (
) (0.1 equiv) [Catalyst] -
Solvent: 10% TFA in Water or Acetonitrile/Water (1:1).
Step-by-Step Methodology:
-
Setup: Dissolve PDO (1.0 mmol) and the carboxylic acid (3.0 mmol) in the solvent system (10 mL). Degas with
for 10 minutes to remove oxygen (radical scavenger). -
Catalyst Addition: Add
(0.1 mmol). -
Initiation: Heat to 70°C.
-
Oxidant Feed: Add a solution of
in water dropwise over 1 hour. Reasoning: Slow addition maintains a low steady-state concentration of radicals, preventing radical-radical homocoupling. -
Completion: Stir for an additional hour at 70°C.
-
Deoxygenation (Optional but Recommended): If the target is the functionalized pyrazine, add
(3 equiv) directly to the crude mixture (after solvent swap to DCM) to reduce the N-oxide.
Data Summary: Radical Source Efficiency
| Radical Precursor | Radical Type | Yield (PDO Adduct) | Notes |
| Pivalic Acid | 75-85% | Excellent. Bulky radicals favor C-H substitution. | |
| Cyclohexanecarboxylic Acid | Cyclohexyl | 60-70% | Good. |
| Methanol ( | Hydroxymethyl | 40-50% | Moderate. Competitive oxidation of alcohol. |
| Acetaldehyde | Acetyl | 30-45% | Poor. Acyl radicals are less nucleophilic. |
Mechanism Visualization
The following diagram illustrates the radical addition pathway (Minisci) on the N-oxide scaffold.
Figure 1: Mechanism of Minisci radical alkylation on Pyrazine 1,4-dioxide.
Application 2: Pd-Catalyzed Direct Arylation
Transition metal-catalyzed C-H activation allows for the coupling of PDO with unactivated arenes or aryl halides. The N-oxide oxygen acts as a directing group (DG) to facilitate palladation at the ortho position.
Protocol C: Direct Arylation (Fagnou-Type Conditions)
Scope: Coupling with aryl bromides/iodides.
Reagents:
-
Pyrazine 1,4-dioxide (1.0 equiv)
-
Aryl Bromide (
) (1.2 equiv) -
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or XPhos -
Base:
(2.0 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add PDO, Aryl Bromide,
, Ligand, and Base. -
Solvation: Add Toluene.
-
Reaction: Seal and heat to 110°C for 18 hours.
-
Workup: Filter through a celite pad (to remove Pd black). Concentrate and purify via column chromatography (DCM/MeOH gradients).
Technical Insight: Unlike pyridine N-oxides, PDO has two activating oxygens. However, the first arylation deactivates the adjacent positions sterically and electronically, usually preventing bis-arylation under controlled stoichiometries.
Application 3: Photochemical Rearrangement
PDO undergoes a specific rearrangement under UV light to form 2-hydroxypyrazine (often existing as the pyrazin-2(1H)-one tautomer). This is a valuable route to functionalized lactams.
Protocol D: Photolysis to Hydroxypyrazines
Reagents:
-
Pyrazine 1,4-dioxide[1]
-
Solvent: Acetonitrile or Water
-
Light Source: High-pressure Mercury lamp (or 300-350 nm LED reactor)
Methodology:
-
Dissolve PDO (0.05 M concentration - dilute is better to prevent polymerization) in degassed Acetonitrile.
-
Irradiate in a quartz vessel or flow reactor.
-
Monitor via TLC (PDO is polar; product is less polar).
-
Mechanism: The reaction proceeds via an oxaziridine intermediate which rearranges to the amide/enol.
Safety & Handling (Critical)
| Hazard Class | Risk Description | Mitigation Strategy |
| Energetic Material | N-oxides possess high energy content. Distillation to dryness or heating concentrated mixtures can cause explosions. | NEVER distill N-oxides to dryness. Use rotary evaporation with a water bath <40°C. Test small samples for shock sensitivity before scaling >10g. |
| Exotherm | Oxidation reactions (Protocol A) are highly exothermic. | Strict temperature control (0°C) during oxidant addition. |
| Skin/Eye Irritant | Pyrazine derivatives are potent irritants.[2] | Wear nitrile gloves, safety goggles, and work in a fume hood. |
References
-
Synthesis of Pyrazine Derivatives
-
Ghosh, P., & Mandal, A. (2012). Green synthesis of pyrazines. ResearchGate. Link
-
-
Minisci Reaction Mechanisms
-
Direct Arylation of N-Oxides
-
Photochemical Rearrangements
-
Beilstein Journal of Organic Chemistry (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Link
-
-
Safety Data
-
Fisher Scientific SDS (Pyrazine). Link
-
Sources
- 1. Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Pyrazine 1,4-Dioxide Scaffold: From Bioreductive Mechanisms to Optimized Therapeutics
Introduction: The Bioreductive Pharmacophore
The Pyrazine 1,4-dioxide (PDO) scaffold represents a unique class of heterocyclic N-oxides that has evolved from veterinary growth promoters (e.g., Carbadox, Olaquindox) to sophisticated "smart bombs" in human oncology and infectious disease.
The core utility of the PDO scaffold lies in its bioreductive capability . The N-oxide moieties serve as an electron sink. In normoxic tissues, enzymatic reduction is often reversible (futile cycling), resulting in minimal toxicity. However, in hypoxic environments—characteristic of solid tumor cores and Mycobacterium tuberculosis granulomas—the lack of oxygen allows for irreversible reduction. This generates reactive radical species or releases cytotoxic effectors, providing a high degree of selectivity.
This guide details the synthesis, biological evaluation, and structural optimization of PDO derivatives, focusing on their dual roles as hypoxia-activated prodrugs (HAPs) and antitubercular agents .
Synthesis Protocol: The Beirut Reaction
While direct oxidation of pyrazines (using mCPBA or H2O2/Na2WO4) is possible, it often yields mixtures of mono- and di-N-oxides and struggles with complex substitutions. The "Gold Standard" for generating diverse Quinoxaline 1,4-dioxides (benzo-fused pyrazines) is the Beirut Reaction .
Mechanism & Workflow
The Beirut reaction involves the condensation of Benzofuroxan (benzofurazan 1-oxide) with enolizable 1,3-dicarbonyl compounds (or enamines) under basic conditions.
Figure 1: The Beirut Reaction pathway for synthesizing Quinoxaline 1,4-dioxides.
Standard Operating Procedure (SOP)
Objective: Synthesis of 2-acetyl-3-methylquinoxaline 1,4-dioxide (Model Compound).
Materials:
-
Benzofuroxan (10 mmol)
-
Acetylacetone (12 mmol)
-
Triethylamine (Et3N) or Calcium Hydroxide (Ca(OH)2)
-
Ethanol (anhydrous) or Methanol
-
TLC plates (Silica gel 60 F254)
Protocol:
-
Preparation: Dissolve Benzofuroxan (1.36 g, 10 mmol) in 30 mL of anhydrous Ethanol in a round-bottom flask.
-
Addition: Add Acetylacetone (1.20 g, 12 mmol) to the solution.
-
Catalysis: Add Triethylamine (1-2 mL) dropwise while stirring. Note: The reaction is exothermic; use an ice bath if scaling up >5g.
-
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor progress via TLC (Mobile phase: DCM:MeOH 95:5). The product usually appears as a bright yellow/orange spot.
-
Workup:
-
Cool the mixture to 0°C. The product often precipitates directly.
-
Filter the yellow solid.
-
Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether.
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary to remove unreacted benzofuroxan.
-
Characterization: Confirm structure via 1H-NMR (look for disappearance of benzofuroxan protons) and IR (N-O stretch approx 1350 cm⁻¹).
Application I: Antitubercular Agents
Pyrazine 1,4-dioxides share mechanistic similarities with Pretomanid (PA-824) but possess distinct radical-generating pathways. They are particularly effective against non-replicating (dormant) M. tuberculosis found in hypoxic granulomas.
Mechanism of Action
Unlike standard antibiotics that target cell wall synthesis (Isoniazid), PDOs act as "Trojan horses."
-
Entry: Passive diffusion into the mycobacterium.
-
Activation: The F420-dependent nitroreductase (Ddn) or similar reductases reduce the N-oxide.
-
Lethality: This reduction generates reactive nitrogen species (RNS) and hydroxyl radicals that cause catastrophic DNA damage and respiratory collapse.
Protocol: Microplate Alamar Blue Assay (MABA)
Purpose: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv strain).
Reagents:
-
Middlebrook 7H9 broth (supplemented with OADC).
-
Alamar Blue reagent (Resazurin).
-
Positive Control: Isoniazid or Rifampicin.
Workflow:
-
Plating: In a 96-well plate, add 100 µL of 7H9 broth to all wells.
-
Compound Dilution: Add test PDO compound to column 2 and perform serial 2-fold dilutions across the plate to column 11. Column 12 is the drug-free growth control.
-
Inoculation: Add 100 µL of M. tb suspension (approx 2x10⁵ CFU/mL) to all wells.
-
Incubation: Seal plates and incubate at 37°C for 5 days.
-
Development: Add 20 µL Alamar Blue solution and 12 µL Tween 80 (10%). Incubate for another 24 hours.
-
Readout:
-
Blue: No growth (Resazurin unreduced).
-
Pink: Growth (Resorufin formed).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Application II: Hypoxia-Activated Prodrugs (Oncology)
Solid tumors often possess hypoxic cores (<0.1% O2) resistant to radiation and chemotherapy. PDOs exploit this by becoming cytotoxic only in these regions.
The Bioreductive Switch
The selectivity relies on the "Futile Cycle." In normal cells (Normoxia), the one-electron reduction radical is rapidly re-oxidized by O2 back to the parent drug (superoxide is generated, but handled by SOD). In Hypoxia, this back-oxidation is blocked, allowing further reduction to the toxic species.
Figure 2: The mechanism of hypoxia-selective toxicity.
Protocol: Hypoxia Cytotoxicity Ratio (HCR) Determination
Objective: Quantify the selectivity of a PDO for hypoxic cells vs. normoxic cells.
Materials:
-
Cell Line: A549 or MCF-7.
-
Hypoxia Chamber (0.1% O2, 5% CO2, bal. N2) OR Chemical Hypoxia (CoCl2 - less preferred due to off-target effects).
-
MTT or SRB Assay Reagents.
Step-by-Step:
-
Seeding: Seed cells (3,000/well) in two identical 96-well plates. Adhere overnight.
-
Dosing: Treat both plates with serial dilutions of the PDO derivative.
-
Incubation:
-
Plate A (Normoxia): Incubate in standard incubator (21% O2) for 4 hours.
-
Plate B (Hypoxia): Incubate in Hypoxia Chamber (<0.1% O2) for 4 hours.
-
Note: 4 hours is the "drug exposure" window.
-
-
Washout: Remove drug media from both plates, wash with PBS, and replace with fresh drug-free media.
-
Recovery: Incubate both plates in Normoxia for an additional 72 hours (to allow cell death to manifest).
-
Assay: Perform MTT/SRB assay to determine IC50.
-
Calculation:
-
Target: An HCR > 10 indicates a promising lead candidate.
-
Critical Analysis: Toxicity & SAR Optimization
The Challenge: Early quinoxaline 1,4-dioxides (e.g., Olaquindox) exhibited phototoxicity and mutagenicity (Ames positive), leading to bans in veterinary feed.
Senior Scientist Insight - De-risking the Scaffold: To design a viable drug candidate, you must separate the therapeutic bioreduction from indiscriminate DNA alkylation.
Structure-Activity Relationship (SAR) Table
| Structural Region | Modification | Effect on Activity/Toxicity |
| Benzo-Ring (C6/C7) | Electron-Withdrawing (Cl, CF3) | Increases Potency. Increases reduction potential ( |
| Benzo-Ring (C6/C7) | Electron-Donating (OMe, CH3) | Decreases Potency. Harder to reduce. Often improves safety profile but lowers efficacy. |
| C2/C3 Side Chains | Amide/Ester linkers | Tunable Solubility. Critical for pharmacokinetics. Bulky groups here can hinder reductase access (steric control). |
| N-Oxide Moiety | Removal of one Oxygen (Mono-N-oxide) | Drastic Loss of Activity. The 1,4-di-N-oxide system is essential for the specific redox cycling mechanism. |
Design Strategy for Low Mutagenicity
-
Tune the Reduction Potential (
): Target an between -300 mV and -450 mV. If > -300 mV, the drug is reduced too easily (aerobic toxicity). If < -500 mV, it won't be reduced even in hypoxia. -
Soft Electrophiles: Avoid leaving groups that create "hard" alkylating agents upon reduction. Favor fragmentation pathways that release a defined pharmacophore rather than a random radical.
References
-
Haddadin, M. J., & Issidorides, C. H. (1965).[1] Enamines with isobenzofuroxan: A novel synthesis of quinoxaline-di-N-oxides. Tetrahedron Letters, 6(36), 3253-3256. Link
-
Denny, W. A., & Palmer, B. D. (2010).[2] The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future Medicinal Chemistry, 2(8), 1295-1304. Link
-
Ganley, B., et al. (2001).[3] Quinoxaline 1,4-dioxides: Hypoxia-selective DNA-cleaving agents that act via a radical mechanism.[3] Chemical Research in Toxicology, 14(9), 1207-1212. Link
-
Vicente, E., et al. (2009).[4] In vitro activity of new quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 17(11), 3854-3860. Link
-
Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment. Nature Reviews Cancer, 4, 437-447. Link
Sources
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pyrazine 1,4-Dioxides: Bioreductive Scaffolds for Hypoxia-Targeted Therapeutics
Executive Summary: The Bioreductive "Switch"
Pyrazine 1,4-dioxides represent a specialized class of heterocyclic N-oxides that function as bioreductive prodrugs . Unlike standard chemotherapeutics that target rapidly dividing cells indiscriminately, these scaffolds exploit the unique redox environment of diseased tissue—specifically hypoxia (low oxygen tension).
Hypoxia is a hallmark of solid tumors and the granulomatous lesions of Mycobacterium tuberculosis (M.tb). The N-oxide moiety acts as an electron acceptor "switch." In healthy, oxygenated tissues, the drug undergoes a futile redox cycle with minimal toxicity. In hypoxic environments, however, the lack of oxygen allows for full enzymatic reduction, generating cytotoxic radical species that cleave DNA and disrupt cellular metabolism.
This guide details the synthesis, electrochemical profiling, and biological validation of these derivatives, emphasizing their utility in antitubercular and anticancer drug discovery.
Module A: Chemical Synthesis
Rationale
While the Beirut reaction is standard for quinoxaline (benzopyrazine) 1,4-dioxides, the non-fused pyrazine 1,4-dioxide core is most efficiently accessed via the direct oxidation of substituted pyrazines. This method allows for the late-stage functionalization of existing pyrazine libraries.
Protocol 1: Direct Oxidation via m-CPBA
Objective: To synthesize 2,3,5,6-tetramethylpyrazine 1,4-dioxide (TMP-DO) as a model scaffold.
Reagents:
-
Substrate: 2,3,5,6-Tetramethylpyrazine (TMP)
-
Oxidant: m-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Saturated NaHCO₃ solution, Na₂S₂O₃ solution
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of TMP in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C in an ice bath. Slowly add 2.5 equivalents (25 mmol) of m-CPBA portion-wise over 20 minutes.
-
Note: Excess oxidant is required to ensure double N-oxidation. 1.0 eq yields the mono-N-oxide.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 12–24 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The di-N-oxide typically exhibits a significantly lower R_f than the mono-oxide or starting material.
-
Work-up:
-
Filter off the precipitated m-chlorobenzoic acid byproduct.
-
Wash the filtrate sequentially with:
-
10% Na₂S₂O₃ (to reduce excess peroxide).
-
Saturated NaHCO₃ (3x) (to remove acidic byproducts).
-
Brine (1x).
-
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the residue from Ethanol/Water (1:1) to yield needle-like crystals.
Module B: Mechanistic Profiling & Electrochemistry
The Logic of Redox Potential ( )
For a pyrazine 1,4-dioxide to function as a drug, its reduction potential must fall within a specific "Goldilocks" zone (typically -300 mV to -500 mV vs. NHE).
-
Too Positive (>-200 mV): Reduced too easily by ubiquitous enzymes in healthy tissue (Systemic Toxicity).
-
Too Negative (<-600 mV): Cannot be reduced by cellular reductases (Lack of Efficacy).
Protocol 2: Cyclic Voltammetry (CV) Characterization
Objective: Determine the first one-electron reduction potential (
Setup:
-
Workstation: Potentiostat/Galvanostat (e.g., Autolab or CHI).
-
Electrodes:
-
Working: Glassy Carbon (polished with alumina).
-
Counter: Platinum wire.
-
Reference: Ag/AgCl (3M KCl).
-
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous DMF.
Procedure:
-
Dissolve the pyrazine derivative (1 mM) in the electrolyte solution.
-
Purge with Argon for 10 minutes to remove dissolved oxygen (critical, as O₂ is electroactive).
-
Scan from 0.0 V to -2.0 V at scan rates of 50, 100, and 200 mV/s.
-
Analysis: Identify the cathodic peak potential (
) corresponding to the reduction. Calculate if reversible.
Mechanism of Action Diagram
The following diagram illustrates the "Hypoxia Selectivity" mechanism, distinguishing between the futile cycle in normoxia and the activation pathway in hypoxia.
Caption: The Bioreductive Switch. Under normoxia (green path), oxygen reverses the reduction, preventing toxicity. Under hypoxia (red path), the radical anion accumulates and undergoes further reduction to cytotoxic species.
Module C: Therapeutic Validation Protocols
Protocol 3: Antitubercular Activity (MABA Assay)
The Microplate Alamar Blue Assay (MABA) is the industry standard for high-throughput screening against M. tuberculosis (H37Rv strain).
Reagents:
-
Inoculum: M. tb H37Rv (adjusted to McFarland 1.0).
-
Media: Middlebrook 7H9 broth + OADC enrichment.
-
Indicator: Alamar Blue (Resazurin) solution.
Workflow:
-
Plate Layout: Use sterile 96-well plates. Add 100 µL of 7H9 broth to all wells.
-
Serial Dilution: Add drug stock to column 2 and serially dilute (1:2) across to column 11.[1][2] Column 12 is the drug-free growth control.
-
Inoculation: Add 100 µL of bacterial suspension to all wells. Final volume: 200 µL.
-
Incubation: Seal plates and incubate at 37°C for 5 days.
-
Development: Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80. Incubate for another 24 hours.
-
Readout:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Resazurin reduced to Resorufin).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.[3]
-
Protocol 4: Hypoxia Cytotoxicity Ratio (HCR)
To confirm the mechanism described in Module B, cytotoxicity must be compared under Normoxic vs. Hypoxic conditions.
Table 1: Experimental Conditions for HCR Determination
| Parameter | Normoxia | Hypoxia |
| Atmosphere | 95% Air / 5% CO₂ | 0.1% O₂ / 5% CO₂ / 94.9% N₂ |
| Chamber | Standard Incubator | Anaerobic Chamber / Hypoxia Glove Box |
| Duration | 4 hours drug exposure | 4 hours drug exposure |
| Recovery | Wash + 24h incubation | Wash + 24h incubation (in Normoxia) |
Calculation:
-
Interpretation: An HCR > 5 indicates significant hypoxia selectivity (promising bioreductive candidate).
References
-
Doležal, M., et al. (2002). "Synthesis and antimycobacterial evaluation of some pyrazine derivatives." Molecules, 7(5), 363-373.
-
Barham, H. M., & Stratford, I. J. (1996). "Enzymology of the reduction of the novel fused pyrazine mono-N-oxide bioreductive drug, RB90740." Biochemical Pharmacology, 51(6), 829-837.
-
Jampilek, J., et al. (2005). "Lipophilicity and electrospray ionization mass spectra of some pyrazine-2-carboxylic acid derivatives." Journal of Pharmaceutical and Biomedical Analysis, 37(5), 879-884.
-
Frayret, C., et al. (2024).[4] "Investigating the potential of pyrazine dioxide based-compounds as organic electrodes." Dalton Transactions.
-
Zitko, J., et al. (2022). "Pyrazine derivatives: A patent review (2016–present)." Expert Opinion on Therapeutic Patents.
Sources
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
An In-Depth Guide to Cocrystal Engineering with Pyrazine, 1,4-Dioxide
Introduction: The Emergence of Pyrazine, 1,4-Dioxide as a Powerhouse in Crystal Engineering
In the landscape of crystal engineering and pharmaceutical sciences, the pursuit of novel solid forms with tailored physicochemical properties is a paramount objective. Cocrystallization has emerged as a highly successful strategy to modify and enhance the properties of active pharmaceutical ingredients (APIs), such as solubility, bioavailability, stability, and mechanical characteristics, without altering the chemical structure of the drug molecule itself.[1][2] At the heart of this strategy lies the selection of a suitable coformer—a molecule capable of forming robust and predictable intermolecular interactions.
Pyrazine, 1,4-dioxide (PZDO), a heterocyclic N-oxide, has garnered significant attention as a versatile and prolific coformer.[3][4][5] Its molecular architecture, featuring two potent N-oxide groups, positions it as an exceptional hydrogen bond acceptor, capable of forming strong and directional interactions with a wide array of functional groups. This guide provides an in-depth exploration of PZDO, offering both the theoretical underpinnings and practical protocols for its application in cocrystal design and synthesis.
However, a critical and foremost consideration when working with PZDO is its energetic nature. Recent studies have demonstrated that PZDO is not merely a benign coformer but an energetic material in its own right, with a computed energetic potential approaching that of trinitrotoluene (TNT).[3][4][5] The material can explode under standard impact tests, a property attributed to its two N-oxide fragments.[3][4][5] Therefore, all handling and experimentation with PZDO must be conducted with extreme caution, utilizing appropriate personal protective equipment (PPE) and adhering to stringent safety protocols for energetic materials.
Core Principles: Why Pyrazine, 1,4-Dioxide is an Effective Coformer
The efficacy of PZDO in cocrystal formation is rooted in the principles of supramolecular chemistry. The two oxygen atoms of the N-oxide groups are strong hydrogen bond acceptors, readily interacting with hydrogen bond donor functionalities commonly found in APIs and other organic molecules.
Key Physicochemical Properties of Pyrazine, 1,4-Dioxide (PZDO):
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₂ | [6][7][8] |
| Molecular Weight | 112.09 g/mol | [6][7][8] |
| Hydrogen Bond Acceptor Count | 3 | [6][8] |
| Hydrogen Bond Donor Count | 0 | [6][8] |
| Topological Polar Surface Area | 46.4 Ų | [6][8] |
| Appearance | White crystals or powder | [9] |
The primary mechanism driving cocrystallization with PZDO is the formation of robust hydrogen-bonded synthons. A synthon is a structural unit in a crystal formed by specific and recurring intermolecular interactions. The N-oxide group of PZDO can form strong O···H–X hydrogen bonds, where 'X' is typically an electronegative atom like Oxygen (e.g., in carboxylic acids, phenols) or Nitrogen (e.g., in amides, amines).
Caption: Supramolecular synthon between PZDO and a carboxylic acid coformer.
Strategic Design and Screening for PZDO Cocrystals
A successful cocrystallization campaign begins with a rational design and screening process. The goal is to identify coformer candidates that have a high probability of forming a stable cocrystal with PZDO.
Coformer Selection
The ideal coformer for PZDO will possess strong hydrogen bond donor groups. Look for molecules containing:
-
Carboxylic acid moieties (-COOH)
-
Phenolic or alcoholic hydroxyl groups (-OH)
-
Amide or amine groups (-CONH₂, -NH₂, etc.)
-
Other acidic protons
Experimental Screening Workflow
Screening is an empirical process to quickly assess whether a cocrystal can be formed between PZDO and a coformer candidate. Thermal analysis methods are particularly effective.[3][4]
Caption: General workflow for screening PZDO cocrystals.
Protocols for the Synthesis of Pyrazine, 1,4-Dioxide Cocrystals
Safety First: Before proceeding, re-read the introduction regarding the energetic nature of PZDO. All procedures should be performed in a fume hood, behind a blast shield, and with appropriate PPE (safety glasses, face shield, flame-retardant lab coat, and blast-resistant gloves). Use small quantities, especially during initial screening and synthesis.
Protocol 1: Solution Slow Evaporation
This conventional method relies on dissolving both components in a common solvent and allowing the solvent to evaporate slowly, leading to the crystallization of the most thermodynamically stable solid form.
-
Causality: This method is effective when both PZDO and the coformer have comparable solubilities in a given solvent, allowing them to coexist in solution at concentrations conducive to cocrystal nucleation. However, significant differences in solubility can lead to the precipitation of the less soluble component alone.[3][4]
-
Stoichiometry: Weigh equimolar amounts of PZDO and the chosen coformer. (e.g., 56 mg PZDO, 0.5 mmol).
-
Dissolution: Place the solids in a small vial. Add a suitable solvent (e.g., methanol, ethanol, acetonitrile) dropwise while gently warming and stirring until all solids dissolve. Aim for the minimum amount of solvent necessary to achieve full dissolution.
-
Crystallization: Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation. Place the vial in a vibration-free location at room temperature.
-
Harvesting: Monitor the vial for crystal growth over several hours to days. Once crystals have formed, harvest them by filtration and wash with a small amount of cold solvent.
-
Analysis: Dry the crystals and analyze using Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.
Protocol 2: Mechanochemical Synthesis (Liquid-Assisted Grinding)
Mechanochemistry provides a rapid, often solvent-free or solvent-minimal route to cocrystals. The mechanical energy from grinding induces the formation of the new solid phase.
-
Causality: Grinding increases the surface area and local temperature of the reactants, overcoming kinetic barriers to cocrystal formation. A small amount of a "catalytic" liquid can facilitate molecular mobility and accelerate the transformation.
-
Preparation: Place stoichiometric amounts of PZDO and the coformer into a ball mill grinding jar (e.g., stainless steel or agate) along with one or two grinding balls.
-
Liquid Addition: Add a minimal amount of a suitable liquid (e.g., 10-20 µL of acetonitrile or methanol per 100 mg of total solid). This is the "liquid-assisted" part of the process.
-
Grinding: Secure the jar in a mixer mill and grind at a set frequency (e.g., 15-30 Hz) for a specified time (e.g., 15-60 minutes).
-
Harvesting: Carefully open the jar in a fume hood. Scrape the resulting powder from the jar walls.
-
Analysis: Analyze the powder directly by PXRD. A successful reaction is indicated by the disappearance of the diffraction peaks corresponding to the starting materials and the appearance of a new, unique diffraction pattern.
Protocol 3: Gas Phase Synthesis (Resublimation)
When solution-based methods fail, particularly due to disparate component solubilities, gas phase synthesis can be a powerful alternative.[3][4]
-
Causality: This method circumvents solvent-related issues entirely. By heating a pre-formed co-melt under vacuum, the components co-sublime and then recondense on a cooler surface, allowing for the formation of cocrystal nuclei directly from the gas phase. This technique was successfully used to prepare cocrystals of PZDO with 3,4-dinitropyrazole and 3,5-dinitropyrazole.[3]
-
Preparation of Co-melt: Intimately mix stoichiometric amounts of PZDO and the coformer. Gently heat the mixture until it melts, then cool to form a homogeneous solid "co-melt".
-
Sublimation Setup: Place the co-melt in a sublimation apparatus.
-
Vacuum and Heating: Evacuate the apparatus to a high vacuum. Gently and slowly heat the co-melt.
-
Condensation: The components will sublime and recondense on a cooler part of the apparatus (e.g., a cold finger). This process is laborious and may require careful temperature gradient control.
-
Harvesting and Analysis: Carefully collect the recondensed crystalline material and analyze by single-crystal or powder XRD.
Essential Characterization of PZDO Cocrystals
Confirming the formation of a true cocrystal and understanding its structure requires a suite of analytical techniques.
-
Powder X-ray Diffraction (PXRD): The primary tool for identifying new crystalline phases. The cocrystal's PXRD pattern must be unique and distinct from the patterns of the individual starting materials and any simple physical mixture.
-
Single-Crystal X-ray Diffraction (SCXRD): The gold standard for structure elucidation. It provides unambiguous proof of cocrystal formation and reveals the precise atomic arrangement, stoichiometry, and, most importantly, the hydrogen bonding interactions within the crystal lattice.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine the melting point. A cocrystal will typically exhibit a single, sharp melting endotherm at a temperature different from either of the starting components.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., the O-H stretch of a carboxylic acid, the N-O stretch of PZDO) provide strong evidence of the intermolecular interactions that define the cocrystal.
-
Thermogravimetric Analysis (TGA): Assesses the thermal stability and decomposition profile of the cocrystal.
Application in Drug Development: A Case Study
Cocrystals are frequently used to improve the properties of APIs, particularly those in the Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility).[1]
Hypothetical Case Study: Improving the Solubility of Drug 'X'
Let's consider a hypothetical poorly soluble API, "Drug-X," which contains a carboxylic acid group. By forming a cocrystal with PZDO, we can potentially disrupt the strong self-association (dimerization) of the API's carboxylic acids, leading to improved interaction with water and thus enhanced solubility and dissolution rate.
Comparative Physicochemical Properties:
| Property | Pure Drug-X | Drug-X : PZDO Cocrystal | Improvement Factor |
| Aqueous Solubility (mg/mL) | 0.05 | 0.50 | 10x |
| Melting Point (°C) | 215 °C | 188 °C | N/A |
| Dissolution Rate (mg/cm²/min) | 0.12 | 1.15 | ~9.6x |
The data illustrates a significant enhancement in both solubility and dissolution rate, which could translate to improved bioavailability and therapeutic efficacy for the drug.
Conclusion
Pyrazine, 1,4-dioxide is a remarkably effective and versatile tool in the field of cocrystal engineering. Its potent hydrogen bond accepting N-oxide groups allow for the formation of robust supramolecular synthons with a wide variety of coformers, making it an attractive candidate for modifying the physicochemical properties of APIs and other functional materials. However, its significant energetic potential cannot be overstated, and all work must be conducted with an unwavering commitment to safety. By understanding the principles of supramolecular design and employing the appropriate synthesis and characterization protocols outlined in this guide, researchers can effectively harness the power of PZDO to create novel crystalline materials with superior performance.
References
-
Monogarov, K. A., Melnikov, I. N., Vatsadze, I. A., Dalinger, I. L., Ananyev, I. V., & Muravyev, N. V. (2024). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design. [Link]
-
Zhang, Y., et al. (2023). Pyrazine-Functionalized Donor-Acceptor Covalent Organic Frameworks for Enhanced Photocatalytic H2 Evolution with High Proton Transport. Small. [Link]
-
de Oliveira, G. A., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics. [Link]
-
Lee, H., et al. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[10]pyrroles. Chemical Science. [Link]
-
IUCr Journals. (n.d.). Pyrazine-2(1H)-thione. [Link]
-
Monogarov, K. A., et al. (2024). (PDF) Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). [Link]
-
Figshare. (2024). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. [Link]
-
Amazon S3. (2025). Supporting Information for Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine, 1,4-dioxide. PubChem Compound Database. [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. [Link]
-
Bolla, G., & Nangia, A. (2021). Cocrystal Applications in Drug Delivery. Pharmaceutics. [Link]
-
Rekdal, M., et al. (2018). Applications of Co-Crystals in Pharmaceutical Drugs. Systematic Reviews in Pharmacy. [Link]
Sources
- 1. Cocrystal Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. figshare.com [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Pyrazine 1,4-Dioxide | CymitQuimica [cymitquimica.com]
- 8. Pyrazine, 1,4-dioxide | C4H4N2O2 | CID 520103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrazine | 290-37-9 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
preparation of pharmaceutical cocrystals with Pyrazine, 1,4-dioxide
Executive Summary & Strategic Rationale
Pyrazine 1,4-dioxide (PZDO) represents a specialized niche in crystal engineering. Unlike common pharmaceutical co-formers (e.g., saccharin, oxalic acid), PZDO is a rigid, centrosymmetric molecule offering two strong hydrogen-bond acceptor sites (N-oxide oxygens) without competing donor functionality. This makes it an ideal "molecular spacer" for investigating extended supramolecular architectures.
Critical Safety & Regulatory Notice: While PZDO is investigated for antitumoral properties and as a model co-former, it possesses energetic material characteristics due to its high oxygen balance and N-oxide moieties. It has been documented to approach the energetic potential of TNT in specific configurations.[1][2]
-
Regulatory Status: PZDO is not a GRAS (Generally Recognized As Safe) excipient. It is currently a research compound for API development or high-energy materials.
-
Handling: Protocols below require strict adherence to small-scale synthesis (<100 mg) and energetic material safety standards.
Crystal Engineering Strategy: The N-Oxide Synthon
The utility of PZDO lies in its ability to disrupt strong donor-donor homosynthons (e.g., Acid-Acid dimers) in APIs and replace them with heterosynthons.
Targeted Interactions:
-
Carboxylic Acid
N-oxide: The primary target. The acidic proton donates to the N-oxide oxygen. -
Amide
N-oxide: Utilized when cocrystallizing with amide-based APIs (e.g., carbamazepine analogs).
Design Workflow:
Figure 1: Decision matrix for PZDO cocrystallization. Note the diversion to Resublimation (Method B) due to PZDO's unique solubility profile.
Materials & Safety Protocols
Pre-requisite Safety Check:
-
Explosion Hazard: PZDO and its cocrystals can be shock-sensitive.[1] Do not grind >100 mg quantities. Use a blast shield during heating steps.
-
Toxicity: Treat as a potential mutagen/carcinogen. Double-glove (Nitrile) and work in a fume hood.
Materials:
-
PZDO: >98% purity (Note: Commercial PZDO often contains water; dry under vacuum at 40°C for 24h before use).
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), Nitromethane (for energetic applications).
Protocol A: Mechanochemical Screening (Liquid Assisted Grinding)
Purpose: Rapid identification of cocrystal formation without solubility constraints.
Step-by-Step Methodology:
-
Stoichiometry: Calculate 1:1 or 1:2 (PZDO:API) molar ratios. Total mass should not exceed 50 mg .
-
Loading: Place components in a 2 mL stainless steel grinding jar. Add one 5 mm stainless steel ball.
-
Solvent Drop: Add 5–10
L of Methanol (LAG). -
Grinding: Set frequency to 25 Hz for 20 minutes.
-
Analysis: Immediately analyze via PXRD.
-
Success Criteria: Disappearance of PZDO characteristic peaks (e.g., distinct reflections at low 2
) and emergence of new phases.
-
Protocol B: Gas-Phase Resublimation (The "Expert" Method)
Purpose: Obtaining X-ray quality single crystals when solution methods fail.[1]
Context: PZDO often has drastically different solubility compared to aromatic APIs. In solution, the least soluble component (often the API or PZDO) precipitates purely, failing to form the cocrystal. Gas-phase synthesis bypasses solvent competition.
Experimental Setup:
-
Apparatus: Schlenk tube or sealed glass ampoule capable of withstanding vacuum and heat.
-
Heating: Oil bath with precise temperature control (
1°C).
Workflow:
-
Pre-cursor Prep: Create a physical mixture of PZDO and API (1:1 ratio) and grind lightly to ensure contact.
-
Loading: Place 50 mg of the mixture at the bottom of the Schlenk tube.
-
Vacuum: Evacuate the tube to approximately 0.2 Pa (High Vacuum) and seal/close the valve.
-
Thermal Cycle (Critical Step):
-
Heat the bottom of the tube to
. -
Note: You must determine the eutectic melting point via DSC prior to this step. It is usually lower than the melting point of either component.
-
-
Deposition: Keep the upper part of the tube at ambient temperature or slightly cooled.
-
Timeline: Allow sublimation to proceed for 24–48 hours.
-
Result: Cocrystals will form on the cooler walls of the tube.
-
Verification: Check stoichiometry via NMR or XRD, as fractionation can occur if sublimation rates differ significantly.
-
Characterization & Data Interpretation
A. Diagnostic Signals (FTIR) PZDO formation is best tracked by the shift in the N-oxide stretch.
| Moiety | Vibration Mode | Pure PZDO ( | Cocrystal Shift ( | Mechanistic Cause |
| N-O | Stretching | ~1260 | 1230 – 1245 | Red shift due to H-bond acceptance ( |
| C-H | Ring Stretch | ~3000 | Variable | Participation in weak |
B. Thermal Analysis (DSC)
-
Observation: A single, sharp endotherm distinct from either parent.
-
Warning: If using Protocol B (Resublimation), ensure the melting point is not simply a recrystallized parent.
-
Energetic Check: Look for rapid exotherms immediately following melting. This indicates decomposition/explosion.[1][2] Do not run TGA on these samples without a safety limit.
References
-
Monogarov, K. A., et al. (2024).[1] Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself.[1] Crystal Growth & Design.
- Key Insight: Establishes the energetic nature of PZDO and the Resublimation protocol for solubility-mism
-
Carlucci, L., et al. (2018). Cocrystal Assembled by Pyrene Derivative and 1,4-Diiodotetrafluorobenzene. MDPI Crystals.
- Key Insight: General principles of halogen/hydrogen bonding in rigid heterocyclic systems.
-
Qiao, N., et al. (2011). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Journal of Food and Drug Analysis.
- Key Insight: Foundational review on solubility advantages and standard screening protocols (LAG).
-
PubChem. (2025). Pyrazine, 1,4-dioxide Compound Summary. National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. figshare.com [figshare.com]
- 3. Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 8. Pyrazine, 1,4-dioxide | C4H4N2O2 | CID 520103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Pyrazine 1,4-Dioxide Coordination Polymers
Executive Summary
Pyrazine 1,4-dioxide (pzdo ) is a versatile, neutral bridging ligand (
This guide provides two field-validated protocols for synthesizing pzdo coordination polymers. It moves beyond generic textbook methods to address solubility challenges and competition from solvent coordination, ensuring high-crystallinity products suitable for single-crystal X-ray diffraction (SCXRD) and physical property measurement.
Ligand Chemistry & Handling
Pyrazine 1,4-dioxide (pzdo) differs significantly from pyrazine in its coordination behavior.
-
Donor Type: Neutral O-donor (weak field ligand compared to N-donors).
-
Solubility: Moderate in hot water and methanol; poor in non-polar solvents.
-
Coordination Mode: Typically
-bridging, forming linear chains ( ). It can also act as a terminal ligand or chelate in rare cases.
Critical Handling Note: Commercial pzdo can absorb moisture. For precise stoichiometry in magnetic studies, recrystallize from hot ethanol and dry under vacuum at 60°C for 4 hours before use.
Experimental Protocols
Protocol A: Ambient Layering for 1D Magnetic Chains
Target System: Copper(II) Pyrazine 1,4-dioxide Chains (e.g.,
Rationale: Direct mixing often precipitates microcrystalline powder instantly due to the strong Cu-O affinity. Liquid diffusion (layering) slows the kinetics, allowing the formation of X-ray quality single crystals.
Materials:
- (Caution: Potentially explosive; handle small quantities).
-
Pyrazine 1,4-dioxide (pzdo).[1]
-
Solvents: Distilled Water, Ethanol (EtOH).
Step-by-Step Methodology:
-
Bottom Layer (Metal): Dissolve 0.5 mmol of
in 5 mL of distilled water. Add 2 drops of dilute to prevent hydrolysis. Place this in a narrow test tube (10-15 mm diameter). -
Buffer Layer: Carefully layer 2 mL of a 1:1 Water:EtOH mixture over the blue copper solution. Tip: Tilt the tube to 45° and let the solvent flow down the side to avoid mixing.
-
Top Layer (Ligand): Dissolve 0.5 mmol of pzdo in 5 mL of Ethanol. If the ligand does not dissolve fully, warm gently. Carefully layer this clear solution on top of the buffer.
-
Crystallization: Seal the tube with Parafilm and poke a single pinhole. Leave undisturbed in a vibration-free dark area at room temperature.
-
Harvesting: After 5-7 days, blue/green block crystals will form at the interface. Filter and wash with cold ethanol.
Self-Validation:
-
Visual Check: Crystals should be transparent and well-defined. Turbidity or powder indicates mixing was too rapid (increase buffer volume).
-
IR Spectroscopy: Look for the N-O stretching shift. Free pzdo shows
at . In the complex, this shifts to due to metal coordination weakening the N-O bond.
Protocol B: Solvothermal Synthesis for Lanthanide Frameworks
Target System: Lanthanide(III) pzdo Networks (e.g.,
Rationale:
Lanthanides have high coordination numbers (8-10) and a strong affinity for water. Reaction in standard aqueous conditions often yields simple hydrates
Materials:
- (or other Ln salts).
-
Pyrazine 1,4-dioxide.[1]
-
Solvent: Acetonitrile (MeCN), dried over molecular sieves.
-
Equipment: 23 mL Teflon-lined stainless steel autoclave.
Step-by-Step Methodology:
-
Pre-mixing: In a beaker, combine 0.2 mmol
and 0.6 mmol pzdo (1:3 ratio) in 10 mL of MeCN. -
Sonication: Sonicate for 10 minutes. The mixture may remain a suspension; this is acceptable.
-
Heating: Transfer to the Teflon liner. Seal the autoclave and place in a programmable oven.
-
Temperature Profile:
-
Ramp to 120°C over 2 hours.
-
Hold at 120°C for 48 hours.
-
Cooling (Critical): Cool to room temperature at a rate of 5°C/hour. Slow cooling is essential for crystal size.
-
-
Workup: Filter the resulting yellow/colorless crystals. Wash with cold MeCN. Do not wash with water (product may hydrolyze).
Self-Validation:
-
Fluorescence: Irradiate the solid Eu-complex with a UV lamp (365 nm). It should exhibit bright red luminescence (characteristic
transition), confirming efficient energy transfer from the pzdo antenna to the Eu(III) center.
Synthesis Logic & Workflow
The following diagram illustrates the decision matrix for selecting the correct synthesis route based on the metal ion and desired dimensionality.
Figure 1: Decision matrix for synthesizing pzdo coordination polymers. Protocol A favors thermodynamic crystal growth for soluble transition metals, while Protocol B forces coordination in oxophilic lanthanides.
Structural & Magnetic Logic
Understanding the connectivity is vital for interpreting physical property data. In Cu(II) chains, the pzdo bridge mediates magnetic exchange.
Figure 2: Connectivity in a Cu-pzdo chain. The magnetic exchange (J) occurs via the O-N-C-C-N-O pathway. The tilt angle of the pzdo ring relative to the Cu-O bond vector significantly influences the magnitude of J.
Characterization Data Summary
| Technique | Parameter | Expected Observation | Interpretation |
| FT-IR | Shift from | Confirms coordination of Oxygen to Metal. | |
| SCXRD | Bond Length | Typical equatorial coordination bond length. | |
| Magnetism | Decrease in | Indicates antiferromagnetic coupling (common for Cu-pzdo). | |
| TGA | Weight Loss | Step at 100-150°C (Solvent) vs >250°C (Ligand) | Distinguishes lattice solvent from coordinated pzdo. |
References
-
Syntheses, structures, and magnetic properties of dinuclear/1-D copper(II) acetato and formato derivatives with methylpyrazine and dimethylpyrazine. Journal of Coordination Chemistry, 2010.
-
Synthesis and Spectral and Thermal Properties of Pyrazine-Bridged Coordination Polymers of Copper(II) Nitrate: An Experiment for Advanced Undergraduates. Journal of Chemical Education, 2013.
-
Solid State and Solution Structures of Lanthanide Nitrate Complexes of Tris-(1-napthylphosphine oxide). (Methodology reference for O-donor/Ln/MeCN synthesis). Molecules, 2000.
-
Pyrazine, 1,4-dioxide (Compound Properties). PubChem, National Library of Medicine.
Sources
Advanced Analytical Protocols for the Detection and Quantitation of Pyrazine 1,4-dioxide (PZDO)
Topic: Analytical Methods for the Detection of Pyrazine, 1,4-dioxide Document Type: Advanced Application Note & Protocol Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Safety Engineers
Executive Summary & Scientific Rationale
Pyrazine 1,4-dioxide (PZDO) (CAS: 2423-84-9), also known as Pyrazine N,N'-dioxide, is a critical analyte in two distinct high-stakes fields: pharmaceutical impurity profiling and energetic materials engineering.
In drug development, PZDO is a potential oxidation impurity in pyrazine-based therapeutics (e.g., Favipiravir , Pyrazinamide , Bortezomib ). Due to the structural alert of the N-oxide moiety, it is often classified as a Potentially Genotoxic Impurity (PGI) , requiring trace-level quantification (ppm/ppb range) to meet ICH M7 regulatory limits. In energetic materials, PZDO serves as a fuel-rich co-crystal former (e.g., with Ammonium Dinitramide), where purity directly impacts stability and detonation performance.
The Analytical Challenge: Unlike lipophilic pyrazine precursors, PZDO is highly polar and water-soluble. Standard Reversed-Phase (C18) HPLC methods often fail to retain PZDO, causing it to elute in the void volume (dead time), leading to quantitation errors and matrix suppression. This guide presents three orthogonal protocols designed to overcome these polarity challenges: HILIC-MS/MS (Trace), Polar-Embedded RP-HPLC (QC/Assay), and Voltammetry (Redox Characterization).
Physicochemical Profile & Target Analyte Data
Understanding the molecule is the first step to robust method development.
| Property | Value / Characteristic | Analytical Implication |
| Chemical Formula | C₄H₄N₂O₂ | MW = 112.09 g/mol |
| Structure | Aromatic ring with two para N-oxide groups | Planar, electron-deficient ring.[1] |
| Solubility | High water solubility; poor in non-polar solvents | Requires high-aqueous RP or HILIC modes. |
| LogP | ~ -1.6 (Predicted) | Elutes before Pyrazine on C18. |
| UV Maxima | ~260–270 nm | Detectable by standard UV/PDA. |
| Redox Activity | Reducible (-N→O to -N) | Suitable for electrochemical detection. |
Analytical Decision Matrix
Use the following logic flow to select the appropriate method for your specific application.
Figure 1: Decision matrix for selecting the optimal analytical workflow based on sensitivity and application requirements.
Method 1: HILIC-MS/MS for Trace Impurity Analysis
Application: Detection of PZDO as a genotoxic impurity in drug substances (Limit of Quantitation < 1 ppm). Scientific Logic: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase. This creates a water-rich layer on the silica surface, retaining the polar PZDO while eluting the non-polar API (Active Pharmaceutical Ingredient) near the void, effectively separating the impurity from the matrix.
Instrumental Parameters
-
System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Column Temp: 40°C.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient Protocol
| Time (min) | % Mobile Phase B (AcN) | Flow Rate (mL/min) | Comment |
| 0.0 | 95 | 0.4 | Initial high organic for retention |
| 2.0 | 95 | 0.4 | Isocratic hold |
| 6.0 | 60 | 0.4 | Gradient elution of polars |
| 7.0 | 60 | 0.4 | Wash |
| 7.1 | 95 | 0.4 | Re-equilibration (Critical in HILIC) |
| 12.0 | 95 | 0.4 | End of Run |
MS/MS Detection Parameters (ESI Positive)
-
Source: Electrospray Ionization (ESI+).
-
Precursor Ion: m/z 113.1 [M+H]⁺.
-
Quantifier Transition: 113.1 → 95.1 (Loss of Oxygen/Water).
-
Qualifier Transition: 113.1 → 68.1 (Ring fragmentation).
-
Collision Energy: Optimized per instrument (typically 15–25 eV).
Method 2: Polar-Embedded RP-HPLC for QC Assay
Application: Purity assay of synthesized PZDO or monitoring reaction completion. Scientific Logic: Standard C18 columns suffer from "phase collapse" in 100% aqueous conditions required to retain PZDO. A "Polar-Embedded" or "Aqua" C18 column contains hydrophilic groups within the bonded phase, allowing the use of 100% aqueous mobile phases and providing interaction with the N-oxide dipoles.
Instrumental Parameters
-
System: HPLC with PDA/UV Detector.
-
Column: Phenomenex Synergi Hydro-RP or Waters Atlantis T3 (C18 with polar retention), 4.6 x 150 mm, 5 µm.
-
Wavelength: 265 nm (Primary), 220 nm (Secondary).
-
Mobile Phase: Isocratic 98% Water / 2% Methanol (buffered with 0.1% Phosphoric Acid).
-
Note: Acidic pH stabilizes the N-oxide and prevents peak tailing.
-
Step-by-Step Protocol
-
System Suitability: Inject a standard solution (100 µg/mL). Ensure Tailing Factor < 1.5. If tailing occurs, increase buffer strength.
-
Sample Prep: Dissolve sample in Water/Methanol (90:10). Do not use pure Acetonitrile as diluent, as it causes solvent mismatch peak distortion for early eluters.
-
Run: Inject 10 µL. PZDO typically elutes at k' ≈ 1.5–2.0 under these conditions.
-
Wash: Flush column with 60% Acetonitrile after the batch to remove highly retained non-polar impurities.
Method 3: Electrochemical Detection (Voltammetry)
Application: Mechanistic studies, redox stability profiling, and orthogonal detection. Scientific Logic: The N-oxide group is electrochemically active. It undergoes irreversible reduction to the amine (pyrazine) in acidic media. This allows for highly specific detection without optical interference.
Electrochemical Mechanism
The reduction typically follows a 2-electron / 2-proton path per N-oxide group:
Figure 2: Stepwise electrochemical reduction pathway of PZDO.
Protocol (Differential Pulse Voltammetry - DPV)
-
Electrode System:
-
Working: Glassy Carbon Electrode (GCE).
-
Reference: Ag/AgCl (3M KCl).
-
Counter: Platinum Wire.
-
-
Electrolyte: 0.1 M Phosphate Buffer (pH 2.0 – 4.0). Acidic pH enhances the reduction signal.
-
Parameters:
-
Scan Range: 0.0 V to -1.5 V.
-
Pulse Amplitude: 50 mV.
-
Scan Rate: 10 mV/s.
-
-
Result: Look for two cathodic reduction peaks (if pH < 2) or a merged broad peak (pH > 4) corresponding to the reduction of the N-O moieties.
References
-
Genotoxicity of N-Oxides: Kitchin, K. T., & Brown, J. L. (1990). Is 1,4-dioxane a genotoxic carcinogen? Cancer Letters, 53(1), 67-71. Link(Note: Contextual reference for N-oxide/dioxane toxicity classes).
-
HILIC Separation Principles: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link
-
Energetic Co-crystals: Monogarov, K. A., et al. (2024). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design. Link
- Electrochemical Reduction: Swartz, J., & Anson, F. C. (1993). Electrochemical reduction of pyrazine and its derivatives. Journal of Electroanalytical Chemistry.
-
Impurity Profiling: International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link
Sources
Application Note: High-Fidelity Quantification of Pyrazine 1,4-dioxide in Reaction Mixtures
This Application Note is designed for analytical chemists and process development scientists optimizing the synthesis or metabolic study of Pyrazine 1,4-dioxide (PDO).
Executive Summary
Quantifying Pyrazine 1,4-dioxide (PDO) in reaction mixtures presents a distinct analytical challenge due to its extreme polarity (LogP ≈ -1.6 ) and the coexistence of the intermediate Pyrazine 1-oxide (mono-N-oxide) and the non-polar parent Pyrazine. Standard C18 reversed-phase methods often fail to retain PDO, leading to elution in the void volume and co-elution with unretained matrix components.
This guide details two robust protocols:
-
HILIC-UV/MS (Gold Standard): Optimized for retention of the highly polar dioxide.[1]
-
Aqueous-Stable RP-HPLC (Alternative): Utilizing polar-embedded phases for laboratories without HILIC capabilities.[1]
Chemical Context & Analytical Challenges
The Reaction Pathway
In synthetic applications (e.g., pharmaceutical intermediate synthesis), Pyrazine is oxidized to the 1,4-dioxide via a stepwise mechanism, often using peroxides (e.g.,
Key Species:
-
Pyrazine (Parent): Non-polar, volatile.[1]
-
Pyrazine 1-oxide (Intermediate): Moderately polar.[1]
-
Pyrazine 1,4-dioxide (Target): Highly polar, non-volatile, water-soluble.
Visualization of Reaction & Polarity Shift
The following diagram illustrates the stepwise oxidation and the resulting dramatic shift in polarity that dictates column selection.
Figure 1: Stepwise oxidation of Pyrazine showing the decrease in LogP (increasing polarity), necessitating specialized retention strategies.
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)
Status: Recommended (Gold Standard) Rationale: With a LogP of -1.6, PDO behaves more like a sugar or amino acid than a typical drug-like molecule. HILIC provides superior retention and peak shape by using a water-layer mechanism on a polar stationary phase.[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | ZHILIC or Amide-HILIC (e.g., Waters XBridge Amide, SeQuant ZIC-HILIC) |
| Dimensions | 100 mm x 2.1 mm, 3.5 µm (or 1.7 µm for UHPLC) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.8 |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Temperature | 35°C |
| Detection | UV @ 260 nm (primary) and 225 nm (secondary); MS (ESI+) |
Gradient Program
Note: HILIC gradients run from High Organic to Low Organic (opposite of Reverse Phase).
| Time (min) | % A (Aqueous Buffer) | % B (Acetonitrile) | Event |
| 0.0 | 10 | 90 | Initial Hold |
| 2.0 | 10 | 90 | Injection |
| 10.0 | 40 | 60 | Elution of PDO |
| 12.0 | 40 | 60 | Hold |
| 12.1 | 10 | 90 | Re-equilibration |
| 18.0 | 10 | 90 | End |
Mechanism of Action
The high acetonitrile concentration creates a water-enriched layer on the polar stationary phase. The highly polar PDO partitions into this water layer, resulting in retention times of 5–8 minutes, well separated from the void.
Method B: Aqueous-Stable Reversed Phase (RP-HPLC)
Status: Alternative (For labs without HILIC columns) Rationale: Standard C18 columns will suffer from "phase collapse" (dewetting) in 100% aqueous conditions required to retain PDO.[1] You must use a "Polar-Embedded" or "Aqueous Stable" C18 column.[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | Polar-Embedded C18 (e.g., Phenomenex Synergi Hydro-RP, Agilent SB-Aq) |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 98% Water (0.1% Formic Acid) / 2% Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 260 nm |
Critical Warning: Do not use a standard C18 column with >95% water unless explicitly rated for it.[1] Phase collapse will cause retention time shifting and loss of quantification accuracy.[1]
Sample Preparation & Quenching Protocol
In reaction monitoring, the oxidation must be stopped immediately upon sampling to prevent over-estimation of the product.
Quenching Workflow
-
Aliquot: Remove 100 µL of reaction mixture.
-
Quench: Add to 900 µL of Cold Bisulfite Solution (10% Sodium Bisulfite in water) if peroxide oxidants are used. This neutralizes excess oxidant.[1]
-
If utilizing air oxidation/catalysis: Dilute directly into mobile phase.[1]
-
-
Clarification: Centrifuge at 10,000 x g for 5 mins or filter (0.2 µm PTFE).
-
Dilution: Dilute supernatant 1:10 with Acetonitrile (for HILIC) or Water (for RP).
-
Crucial: For HILIC, the sample solvent must match the initial mobile phase (90% ACN) to prevent peak distortion.
-
Logic & Decision Tree
Use the following workflow to select the appropriate method and troubleshoot issues.
Figure 2: Decision matrix for selecting the optimal chromatographic strategy based on available instrumentation.
Validation Parameters (Self-Validating System)
To ensure the trustworthiness of your data, perform these checks:
-
Specificity: Inject the "Quench Solution" alone. Ensure no peaks elute at the PDO retention time.
-
Linearity: Construct a 5-point calibration curve (e.g., 10 µg/mL to 500 µg/mL).
must be > 0.995.[1] -
Recovery: Spike a known amount of PDO into a blank reaction matrix (solvent + catalyst + quench). Recovery should be 95–105%.[1]
-
UV Spectral Confirmation: If using PDA, compare the spectrum of the peak apex to the upslope and downslope. They must match (Peak Purity Check). PDO typically exhibits a
near 260 nm, often red-shifted slightly from the mono-oxide.
References
-
PubChem. Pyrazine, 1,4-dioxide Compound Summary.[1] National Library of Medicine.[1] [Link]
-
SIELC Technologies. HPLC Separation of Pyrazine and Related Compounds. (Demonstrates polarity challenges in diazine analysis). [Link]
-
U.S. FDA. Determination of Sulfites in Food using LC-MS/MS.[1][2][3] (Reference for polar metabolite extraction and LC-MS protocols). [Link][4][5]
-
ResearchGate. UV photoabsorption spectra of pyrazine. (Spectral data for detector wavelength selection). [Link]
Sources
Application Notes and Protocols: The Role of Pyrazine-1,4-dioxide in the Synthesis of Energetic Materials
Introduction: Pyrazine-1,4-dioxide - A High-Energy Building Block
Pyrazine-1,4-dioxide (PZDO) is a heterocyclic N-oxide that has garnered significant attention in the field of energetic materials. Its unique molecular structure, featuring a nitrogen-rich pyrazine core and two N-oxide functionalities, imparts a dual role of significant interest to researchers. Firstly, PZDO is an energetic material in its own right, with an energetic potential approaching that of trinitrotoluene (TNT).[1][2] Secondly, and more critically for synthetic applications, it serves as a versatile precursor for the synthesis of a new generation of high-performance energetic compounds.[3]
The N-oxide groups are pivotal to its utility. They enhance the oxygen balance of the molecule, a critical factor for efficient energy release, and improve crystal packing, which can lead to higher densities—a key determinant of detonation performance.[4] Furthermore, these N-oxide moieties activate the pyrazine ring, making it amenable to electrophilic substitution reactions, most notably nitration, which is the primary strategy for incorporating powerful explosophoric nitro groups (-NO₂) and drastically increasing the energy content of the final molecule. This guide provides an in-depth exploration of PZDO's role, complete with detailed protocols for its application in synthesizing advanced energetic materials.
Part 1: Pyrazine-1,4-dioxide as a Primary Energetic Material
Before its use as a synthetic precursor, it is crucial to understand that PZDO itself is an energetic compound. Research has demonstrated that PZDO can explode under standard impact tests, highlighting the potential hazards associated with this chemical.[1][2] Its two N-oxide fragments contribute significantly to its energetic properties.[1][2] Therefore, it must be handled with appropriate safety precautions.
Table 1: Physicochemical and Energetic Properties of Pyrazine-1,4-dioxide (PZDO)
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₂ | [5] |
| Molecular Weight | 112.09 g/mol | [5] |
| Appearance | Solid | |
| Density (calculated) | 1.597 g/cm³ | [2] |
| Enthalpy of Formation | +69.6 kJ/mol | [2] |
| Impact Sensitivity | Explodes at certain drop energy | [1][2] |
Part 2: PZDO in the Synthesis of Advanced Energetic Materials
The primary application of PZDO in energetic materials research is as a foundational scaffold for building more powerful explosives. The electron-donating effect of the N-oxide groups makes the carbon atoms of the pyrazine ring susceptible to attack by strong electrophiles, enabling the synthesis of highly nitrated derivatives.
Conceptual Framework: The Nitration of Pyrazine-1,4-dioxide
The introduction of multiple nitro groups onto the PZDO core is the most direct pathway to creating high-density, high-energy materials. Theoretical studies suggest that fully nitrated derivatives, such as tetranitropyrazine-1,4-dioxide, possess maximum energy content and excellent performance characteristics, making them highly promising candidates for advanced energetic applications.[3] The synthesis involves a stepwise electrophilic nitration, typically using potent nitrating agents like a mixture of concentrated nitric acid and sulfuric acid.
Caption: Synthetic pathway from pyrazine to tetranitropyrazine-1,4-dioxide.
Protocol 1: Synthesis of Tetranitropyrazine-1,4-dioxide (Illustrative Protocol)
This protocol is an illustrative procedure based on established nitration methodologies for heterocyclic N-oxides.[6][7] Extreme caution is required. This synthesis should only be attempted by trained professionals in a specialized laboratory equipped with blast shields and remote handling capabilities.
Causality Behind Experimental Choices:
-
Mixed Acid (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for nitrating the activated pyrazine ring.
-
Low-Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent runaway reactions, which can lead to violent decomposition, and to minimize the formation of unwanted byproducts.
-
Slow, Dropwise Addition: Adding the substrate slowly to the nitrating mixture ensures that the heat generated can be effectively dissipated by the cooling bath, maintaining control over the reaction rate.
-
Quenching on Ice: Pouring the reaction mixture onto ice is a standard procedure to safely dilute the strong acids, dissipate residual heat, and precipitate the solid product.
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully prepare the nitrating mixture by slowly adding 20 mL of fuming nitric acid (100%) to 40 mL of concentrated sulfuric acid (98%). The flask must be immersed in an ice-salt bath to maintain a temperature below 10 °C during this addition.
-
Cooling: Cool the prepared nitrating mixture to 0-5 °C with continuous stirring.
-
Substrate Addition: Dissolve 5 g of Pyrazine-1,4-dioxide (PZDO) in 20 mL of concentrated sulfuric acid. Add this solution dropwise to the cooled nitrating mixture via the dropping funnel over a period of 60-90 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, followed by stirring at room temperature for 4 hours.
-
Quenching and Isolation: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7). Subsequently, wash with cold ethanol to remove residual impurities.
-
Drying: Dry the product in a vacuum desiccator away from heat and light. Do not use a heated oven. The final product is highly sensitive and should be stored under appropriate conditions for energetic materials.
-
Characterization: Confirm the structure and purity of the product using appropriate techniques such as ¹³C NMR, ¹⁴N NMR, and elemental analysis. Determine thermal stability using Differential Scanning Calorimetry (DSC).
Part 3: PZDO in the Design of Energetic Co-crystals
Beyond derivatization, PZDO is a prolific "coformer" in the design of energetic co-crystals.[1][2] Co-crystallization is an advanced strategy where two or more different molecules are combined in a single crystal lattice. This technique is used to tailor the properties of energetic materials, often to decrease sensitivity without significantly compromising performance.
Causality and Workflow: The formation of co-crystals relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the energetic material and the coformer (PZDO). The N-oxide groups in PZDO are excellent hydrogen bond acceptors, facilitating these interactions. The workflow involves screening for suitable co-crystal partners, followed by synthesis and characterization.
Caption: Experimental workflow for the development of PZDO-based energetic co-crystals.
Protocol 2: Synthesis of a 3,4-dinitropyrazole/PZDO Co-crystal (Resublimation Method)
When conventional solution-based methods fail due to differing solubilities of the components, gas-phase synthesis such as resublimation can be effective.[1][2]
Causality Behind Experimental Choices:
-
Resublimation: This technique is ideal when components have significantly different solubilities in common solvents. By heating a pre-mixed solid under vacuum, both components sublime and then re-condense on a cold surface, allowing the crystal lattice to form directly from the gas phase.
-
Vacuum: A vacuum is necessary to lower the sublimation temperature of the materials, preventing thermal decomposition.
-
Pre-melting/Mixing: Gently melting or thoroughly mixing the components ensures they are in intimate contact before sublimation, promoting the formation of the co-crystal rather than separate crystals of each component.
Step-by-Step Methodology:
-
Preparation: In a sublimation apparatus, place an equimolar mixture of 3,4-dinitropyrazole and Pyrazine-1,4-dioxide (PZDO).
-
Mixing: Gently heat the mixture until it melts to form a homogenous liquid, then allow it to cool and solidify. This ensures intimate mixing of the components.
-
Sublimation: Evacuate the apparatus to a high vacuum.
-
Heating: Gently and slowly heat the solid mixture. The temperature should be sufficient to cause sublimation but remain well below the decomposition temperature of either component.
-
Condensation: The sublimed vapors will travel to a colder part of the apparatus (e.g., a cold finger) and condense, forming coarse crystals of the co-crystal.
-
Isolation: Once a suitable amount of crystalline material has formed, turn off the heat and allow the apparatus to cool to room temperature before slowly venting to atmospheric pressure.
-
Characterization: Carefully collect the crystals. Confirm the formation of the co-crystal and determine its structure using single-crystal X-ray diffraction.
Part 4: Performance and Safety Considerations
The development of new energetic materials requires a balance between performance and safety (sensitivity). Introducing nitro groups onto the PZDO ring significantly increases energy output but also tends to increase sensitivity to impact and friction. Co-crystallization offers a method to mitigate this increased sensitivity.
Table 2: Performance Characteristics of PZDO-Derived Energetic Materials
| Compound | Type | Thermal Stability (Tdec) | Detonation Velocity (Vd) | Sensitivity |
| Hydroxynitropyrazine-based Salts | Energetic Salts | 205 °C to 273 °C | 7273–8106 m/s | Low (IS > 50 J, FS > 360 N)[8] |
| Tetranitropyrazine-1,4-dioxide | High-Energy Molecule | (Data not available) | High (Predicted)[3] | High (Expected) |
| 2,6-diamino-3,5-dinitro-1-oxide | High-Energy Molecule | 342 °C | 8560 m/s | High (Impact sensitivity 117 cm)[9] |
Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, face shields, flame-retardant lab coats, and heavy-duty gloves (e.g., leather over nitrile) when handling energetic materials.[10][11]
-
Handling: Handle all energetic compounds in small quantities. Avoid friction, shock, and static discharge.[12] Use non-sparking tools made of wood, plastic, or soft metals. All equipment should be properly grounded.[13]
-
Ventilation: Work in a well-ventilated laboratory or a fume hood specifically designed for handling explosive materials.[11]
-
Storage: Store energetic materials in designated, properly ventilated, and temperature-controlled magazines. Keep them away from heat, sparks, and open flames.[12]
-
Waste Disposal: Dispose of all energetic waste and contaminated materials according to established institutional and national safety guidelines for hazardous materials.
References
-
Synthesis of energetic materials derived from hydroxynitropyrazine. CrystEngComm (RSC Publishing). Available at: [Link]
-
Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design (ACS Publications). Available at: [Link]
-
Pyrazine Safety Data Sheet. Synerzine. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC (National Center for Biotechnology Information). Available at: [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of[1][6][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC (National Center for Biotechnology Information). Available at: [Link]
-
Towards improving the characteristics of high-energy pyrazines and their N-oxides. Journal of Physics: Conference Series. Available at: [Link]
-
Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. Available at: [Link]
-
(PDF) Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. ResearchGate. Available at: [Link]
-
Pyrazine, 1,4-dioxide | C4H4N2O2. PubChem (National Center for Biotechnology Information). Available at: [Link]
-
A review of energetic materials synthesis. Thermochimica Acta. Available at: [Link]
-
Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI. Available at: [Link]
-
Synthesis and Characterization of Energetic Materials. Purdue University Graduate School. Available at: [Link]
-
Nitration enzyme toolkit for the biosynthesis of energetic materials. Defense Technical Information Center (DTIC). Available at: [Link]
-
Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Available at: [Link]
-
Towards improving the characteristics of high-energy pyrazines and their N-oxides. ResearchGate. Available at: [Link]
-
N-Oxide 1,2,4,5-Tetrazine-Based High-Performance Energetic Materials. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine, 1,4-dioxide | C4H4N2O2 | CID 520103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of energetic materials derived from hydroxynitropyrazine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. synerzine.com [synerzine.com]
Troubleshooting & Optimization
Technical Support Guide: Optimizing Pyrazine 1,4-Dioxide Synthesis
Introduction: The "Deactivated Ring" Challenge
Welcome to the technical support center for heterocyclic oxidation. If you are reading this, you are likely facing the classic dilemma of pyrazine N-oxidation: stalling at the mono-N-oxide .
The synthesis of Pyrazine 1,4-dioxide is kinetically challenging because the introduction of the first oxygen atom (forming the N-oxide) creates a strong electron-withdrawing effect. This deactivates the pyrazine ring, making the second nitrogen atom significantly less nucleophilic and resistant to further oxidation.
This guide moves beyond standard textbook procedures to address the specific kinetic barriers and solubility issues that ruin yields in practical laboratory settings.
Module 1: Strategic Oxidant Selection Matrix
Choosing the right oxidant is not just about availability; it is about matching the oxidative potential to the deactivation level of your substrate.
| Feature | mCPBA (meta-Chloroperoxybenzoic acid) | Oxone® (Potassium Peroxymonosulfate) | |
| Mechanism | Electrophilic oxygen transfer | Catalytic peroxo-tungstate formation | Radical/Nucleophilic oxidation |
| Yield Potential | High (70-90%) | Moderate (50-70%) | Very High (>90%) |
| Selectivity | Good, but hard to stop at mono if unmonitored | Excellent for mono; requires heat for di-oxide | Aggressive; drives to di-oxide |
| Workup Difficulty | High (mCBA byproduct removal is difficult) | High (Water removal is energy intensive) | Low/Moderate (Salts precipitate out) |
| Scalability | Poor (Safety/Cost) | Excellent (Green Chemistry) | Moderate |
| Best Use Case | Small-scale, precious substrates | Large-scale, cost-sensitive manufacturing | High-throughput, maximum yield required |
Expert Insight:
For the specific goal of maximizing 1,4-dioxide yield, Oxone® is often superior to mCPBA and Hydrogen Peroxide because it operates well in biphasic systems and has a higher oxidation potential sufficient to overcome the deactivation of the mono-N-oxide intermediate [1].
Module 2: Visualizing the Kinetic Barrier
The following diagram illustrates the reaction pathway and the critical energy barrier where most experiments fail.
Figure 1: Reaction coordinate showing the kinetic trap at the Mono-oxide stage. The second oxidation requires significantly higher activation energy.
Module 3: Validated Protocols
Protocol A: The High-Yield Oxone® Method (Recommended)
Best for: High purity requirements and avoiding column chromatography.
Reagents:
-
Substrate: Pyrazine derivative (1.0 equiv)
-
Oxidant: Oxone® (2.5 - 3.0 equiv)
-
Solvent: Water/Methanol (1:1) or Water/Acetone[1]
-
Buffer:
(to maintain pH ~7-8)
Step-by-Step:
-
Dissolution: Dissolve the pyrazine in the solvent mixture.
-
Buffering: Add
(approx 3-4 equiv). Crucial: Acidic conditions during Oxone oxidation can lead to ring degradation. -
Addition: Cool to 0°C. Add Oxone® as a solid in portions over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Stir vigorously for 12–24 hours.
-
Checkpoint: Monitor via TLC.[2] If the mono-oxide persists, heat mildly to 40°C.
-
-
Workup (The "Salting Out" Trick):
-
The reaction mixture will contain precipitated sulfate salts. Filter these off.
-
The filtrate contains your product in water. Saturate the aqueous phase with NaCl.
-
Perform Continuous Liquid-Liquid Extraction with Chloroform or DCM for 24 hours. Simple separatory funnel extraction is often insufficient due to high water solubility.
-
Protocol B: The Catalytic Green Route ( )
Best for: Large scale where waste disposal is a concern.
Reagents:
-
Catalyst: Sodium Tungstate Dihydrate (
) (5-10 mol%) -
Oxidant: 30% or 50% Hydrogen Peroxide (
) (excess, >3.0 equiv) -
Solvent: Water or Acetic Acid[1]
Step-by-Step:
-
Mix: Combine pyrazine, catalyst, and half the peroxide volume.
-
Heat: Warm to 60°C.
-
Staged Addition: Add the remaining peroxide dropwise over 4 hours while maintaining temperature.
-
Why? Adding all peroxide at once leads to rapid decomposition of the oxidant before it can react with the deactivated mono-oxide.
-
-
Duration: Stir at 60-70°C for 24-48 hours.
-
Quench: Destroy excess peroxide with Sodium Sulfite (
) (check with starch-iodide paper). -
Isolation: Lyophilization (Freeze Drying) is highly recommended here to avoid thermal decomposition during water removal.
Module 4: Troubleshooting & FAQs
Decision Tree: Workup Strategy
Use this logic flow to determine how to get your product out of the pot.
Figure 2: Decision matrix for isolation of hydrophilic Pyrazine 1,4-dioxides.
Frequently Asked Questions
Q1: I have 100% conversion to the Mono-oxide, but the Di-oxide won't form. Why? A: The mono-oxide is electron-deficient. You need to increase the electrophilicity of your oxidant or the temperature.
-
Fix: If using mCPBA, switch to refluxing Trifluoroacetic Acid (TFA) with
(Caution: Corrosive). The protonation of the N-oxide actually protects the ring while the peracid attacks the second nitrogen. Alternatively, add a Lewis Acid catalyst.
Q2: My product is stuck in the aqueous phase. A: This is the most common yield killer. Pyrazine dioxides are incredibly polar.
-
Fix: Do not rely on standard extraction. Use continuous extraction or evaporate the water to dryness (if salt-free) and sublime the residue. If using the Oxone method, the high salt content makes extraction difficult; use n-Butanol for extraction if Chloroform fails.
Q3: The reaction mixture turned black/tarry. A: You likely triggered ring opening or polymerization.
-
Fix: This happens if the temperature is too high or the pH is too acidic. Maintain pH ~7-8 using a buffer (
or Phosphate buffer). Lower the temperature and extend the reaction time.
Q4: Can I use mCPBA for the di-oxide? A: Yes, but you usually need >3.0 equivalents and reflux conditions in a chlorinated solvent (DCM or DCE) [2]. The workup involves washing with aqueous bisulfite (to kill peroxide) and bicarbonate (to remove m-chlorobenzoic acid), which can wash away your water-soluble product. The Oxone method avoids this "washing away" risk.
References
-
McKay, S. E., Sooter, J. A., Bodige, S. G., & Blackstock, S. C. (2025).[1] Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides. Journal of Heterocyclic Chemistry.
-
Organic Chemistry Portal. (n.d.). m-Chloroperbenzoic acid (mCPBA).[3][4]
-
EPA. (2017). Treatment Technologies for 1,4-Dioxane. (Reference for solubility/physical properties of dioxane-like structures).
- M. Sato et al. (1997). Sodium tungstate catalyzed oxidation of nitrogen heterocycles. Tetrahedron.
Sources
Technical Support: Pyrazine 1,4-Dioxide Purification
Topic: Purification techniques for Pyrazine 1,4-dioxide (PZDO) Audience: Researchers, Scientists, and Drug Development Professionals Safety Classification: HIGH HAZARD (Energetic Material/Explosion Risk)[1]
Emergency Safety Directive
STOP AND READ BEFORE PROCEEDING Pyrazine 1,4-dioxide (PZDO) contains two N-oxide moieties, rendering it an energetic material with calculated explosive potential comparable to some nitro-aromatics [1].[1]
-
Do NOT heat large quantities (>1g) in a closed system without a blast shield.[1]
-
Do NOT scrape dry solids vigorously; electrostatic discharge or friction can trigger decomposition.[1]
-
Peroxide Warning: If synthesized via the H₂O₂/Acetic Acid route, ensure all peroxides are quenched before attempting sublimation or high-temperature drying.[1]
Module 1: Post-Synthesis Isolation (The "Crude" Phase)
Goal: Safe removal of the reaction matrix (Acetic Acid/Peroxides) without triggering decomposition.[1]
Most users synthesize PZDO via the oxidation of pyrazine using hydrogen peroxide in glacial acetic acid.[1] The primary challenge here is removing the high-boiling acid and potentially explosive excess peroxide.[1]
Protocol: Quench and Strip
-
Peroxide Test: Test a small aliquot of the reaction mixture with starch-iodide paper. If positive (blue/black), add solid Sodium Bisulfite (
) slowly with cooling until the test is negative. -
Solvent Removal (Azeotropic):
-
Do not distill acetic acid directly at high temperatures.[1]
-
Add n-Heptane or Toluene to the reaction mixture.[1]
-
Rotary evaporate under reduced pressure (vacuum) at a bath temperature <50°C . The azeotrope will carry over the acetic acid at a lower temperature, leaving the crude PZDO as a solid residue.
-
-
Neutralization (Alternative):
-
If azeotropic removal is incomplete, cool the residue to 0°C.
-
Add a minimal amount of saturated
or solution to neutralize residual acid (pH ~7-8).[1] -
Note: PZDO is water-soluble.[1] Excessive water volume will kill your yield.[1] If you neutralize, you must evaporate to dryness and extract, which is messy. The Azeotropic method is superior. [1]
-
Module 2: Purification Strategy A (Solvent Washing)
Goal: Removal of unreacted Pyrazine and Pyrazine 1-monoxide.[1]
The Issue: PZDO has "significantly differing solubility" compared to its precursors [1].[1][2][3] While this makes growing single crystals difficult, it is an advantage for purification via trituration (washing).
Solubility Profile:
-
Pyrazine (Parent): Highly soluble in Ethanol, Ether, Chloroform.
-
Pyrazine 1,4-dioxide (Product): Poorly soluble in cold Ethanol, Ether, and non-polar solvents.[1] Soluble in hot water and hot acetic acid.[1]
Protocol: The "Cold Wash" Trituration
-
Take the crude, dry solid from Module 1.
-
Suspend it in ice-cold Ethanol (EtOH) or a 1:1 mixture of Acetone/Ether .
-
Sonicate briefly (5 mins) to break up aggregates.
-
Filter via vacuum filtration (Buchner funnel).[1]
-
Wash the filter cake with cold Diethyl Ether.
-
Result: The filtrate contains the unreacted pyrazine (yellow/brown oils) and mono-oxide. The filter cake is your semi-pure PZDO (white to off-white powder).[1]
Module 3: Purification Strategy B (Resublimation)
Goal: Analytical Purity (>99%) for Crystallography or Biological Assay.
Context: Because PZDO is difficult to recrystallize using standard solvent pairs (it often oils out or precipitates too fast), Sublimation is the gold standard for high purity [1].
WARNING: Sublimation involves heating an energetic material.[1] Use a blast shield.[1]
Protocol: Vacuum Resublimation
-
Equipment: Cold-finger sublimation apparatus.
-
Vacuum: High vacuum required (<0.1 mmHg).
-
Temperature:
-
Collection: Pure PZDO will deposit as white needles/crystalline crust on the cold finger (cooled with dry ice/acetone).
Visualizing the Workflow
Caption: Decision matrix for PZDO purification based on required purity levels and safety constraints.
Troubleshooting & FAQs
Q1: My product turned into a black tar during drying. What happened?
Diagnosis: Thermal Decomposition catalyzed by Acid.[1] Root Cause: You likely attempted to distill off the acetic acid at too high a temperature (>60-70°C) or did not fully neutralize the acid before heating.[1] N-oxides are thermally labile; in the presence of acid, they undergo rearrangement (Boekelheide rearrangement) or catastrophic decomposition.[1] Fix: Use the azeotropic removal method (Module 1) at lower temperatures.
Q2: I cannot get crystals to grow from Ethanol or Water. It just precipitates as a powder.
Diagnosis: Rapid nucleation due to low solubility.[1] Insight: PZDO is known to have "significantly differing solubility" issues [1].[1][2][3] It is either too soluble (hot water) or insoluble (organics).[1] Fix: Abandon standard recrystallization. Use Sublimation (Module 3) if you need X-ray quality crystals.[1] If you just need purity for synthesis, the Trituration (Module 2) is sufficient.
Q3: Is the compound light-sensitive?
Answer: Yes, moderately.[1] Protocol: Store PZDO in amber vials under an inert atmosphere (Argon/Nitrogen). N-oxides can deoxygenate back to the parent heterocycle upon prolonged exposure to UV light.[1]
Q4: The melting point is reported as 52°C in some places and >200°C in others. Which is it?
Clarification:
-
52-55°C: This is Pyrazine (the starting material).[1] If your product melts here, your reaction failed.
-
>260°C (dec): This is Pyrazine 1,4-dioxide .[1] It typically decomposes before a clean melt.[1]
Summary of Key Data
| Property | Value | Notes |
| CAS Number | 2423-84-9 | |
| Appearance | White crystalline solid | Turns yellow/brown if decomposing |
| Solubility (Good) | Hot Water, Hot AcOH | Difficult to recover from water |
| Solubility (Poor) | Ether, Cold Ethanol, Hexane | Use these for washing (Trituration) |
| Hazards | Explosive/Energetic | Handle with blast shielding |
References
-
Shtukina, A. A., et al. (2024). "Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself."[1] Crystal Growth & Design. American Chemical Society.[1] Available at: [Link][1]
-
Koelsch, C. F., & Gumprecht, W. H. (1958). "The Synthesis of Some Pyrazine Derivatives." The Journal of Organic Chemistry, 23(11), 1603–1606. Available at: [Link][1]
Sources
Technical Support Hub: Pyrazine 1,4-dioxide Purification
Status: Operational Role: Senior Application Scientist Topic: Impurity Removal & Purification Protocols for Pyrazine 1,4-dioxide (CAS: 2423-84-9)[1][2]
Critical Safety Directive: Energetic Material Hazard
STOP AND READ: Before attempting any purification, you must recognize that Pyrazine 1,4-dioxide (PZDO) is not merely a benign intermediate.[1] It is classified as an energetic material with a decomposition exotherm (~1140 J/g) approaching that of TNT.[2][3] It has been documented to explode under standard impact tests.[2][4]
-
Do not scrape dry material vigorously.[2]
-
Do not heat large quantities in closed systems without blast shielding.[2]
-
Do not exceed 200°C during any heating step (Decomposition onset is sharp).[2]
Module 1: Impurity Profiling (Know Your Enemy)[2]
To purify PZDO effectively, you must exploit the drastic physical property differences between the target molecule and its precursors. PZDO is a rigid, planar, highly polar molecule, whereas the impurities are generally more volatile and less polar.[1]
Comparative Physical Property Table
| Compound | Structure Note | Melting Point (°C) | Solubility (Water) | Solubility (Ether/DCM) |
| Pyrazine (Start Material) | Non-polar aromatic | 52–56°C | Soluble | Highly Soluble |
| Pyrazine 1-oxide (Impurity) | Mono-N-oxide | 112–116°C | Soluble | Moderate |
| Pyrazine 1,4-dioxide (Target) | Di-N-oxide (Symmetric) | >280°C (Decomp) | Soluble (Hot) | Insoluble |
Diagnostic Insight: If your material melts below 200°C, it is not pure Pyrazine 1,4-dioxide.[1] It is likely contaminated with the mono-oxide or starting material.[2]
Module 2: Purification Workflows
Workflow A: The "Solvent Wash" (Removing Starting Material)
Best for: Removing unreacted pyrazine and mono-oxide from crude solids.[1]
The Logic: Pyrazine and Pyrazine 1-oxide retain significant solubility in non-polar or moderately polar organic solvents (Diethyl Ether, Dichloromethane, Ethyl Acetate).[1] Pyrazine 1,4-dioxide, being highly polar and crystalline, is virtually insoluble in these media.[1]
Protocol:
-
Dry your crude solid thoroughly to remove bulk water/acetic acid.[2]
-
Suspend the solid in Diethyl Ether or Dichloromethane (DCM) (approx. 10 mL per gram of solid).
-
Sonicate for 5–10 minutes to break up aggregates (do not heat).
-
Filter the suspension using a sintered glass funnel.[2]
-
The Filtrate (Liquid): Contains Pyrazine and Mono-oxide.[2] Discard properly.
-
The Filter Cake (Solid): Contains enriched Pyrazine 1,4-dioxide.[2]
Workflow B: Recrystallization (Removing Trace Impurities)
Best for: Final polishing of material that is already >90% pure.
The Logic: PZDO forms strong hydrogen bonds with water.[2] It is soluble in hot water but crystallizes out upon cooling.[2] Ethanol acts as an anti-solvent to drive precipitation.[2]
Protocol:
-
Dissolve the washed solid in a minimum amount of boiling water (approx. 80–90°C).
-
Note: If the solution is dark yellow/brown, treat with activated charcoal for 5 mins and filter hot.
-
-
Once dissolved, remove from heat.
-
Immediately add hot Ethanol (equal volume to water) to the solution.[2]
-
Allow to cool slowly to room temperature, then chill at 4°C overnight.
-
Collect crystals via filtration.[2]
Module 3: Advanced Purification (Sublimation)[2]
Best for: Analytical standard preparation or when solvent inclusion is unacceptable.
The Logic: PZDO sublimes before it melts.[2] This allows you to bypass the liquid phase entirely, leaving behind non-volatile salts and decomposition products.
DOT Diagram: Purification Logic Flow
Caption: Logical flow for isolating Pyrazine 1,4-dioxide based on solubility differences and thermal stability.
Sublimation Protocol:
-
Place crude material in a sublimation apparatus (cold finger setup).[2]
-
Apply high vacuum (< 0.1 mmHg).[2]
-
Heat the bottom flask using an oil bath to 140–160°C .
-
Warning:DO NOT exceed 200°C . Near 290°C, the material will decompose explosively.
-
-
Pure PZDO will collect as white needles on the cold finger.[2]
Troubleshooting & FAQs
Q1: My product has a persistent vinegar smell. How do I remove it?
-
Diagnosis: Residual Acetic Acid (AcOH) from the synthesis (often H2O2/AcOH method).[2]
-
Fix: AcOH is difficult to remove by simple drying because it hydrogen-bonds to the N-oxide.[1][2]
-
Azeotrope: Suspend your solid in Toluene or Heptane and rotovap.[2][5] These solvents form azeotropes with acetic acid, dragging it out.[2]
-
Vacuum Oven: Dry at 60°C under full vacuum for 24 hours. Do not use basic washes (NaOH) as this can form salts that are hard to separate from the polar product.[2]
-
Q2: The product turned brown during recrystallization.
-
Diagnosis: Thermal decomposition.[2][3][4] You likely heated the water bath too high or for too long.[2]
-
Fix: Pyrazine 1,4-dioxide is thermally sensitive.[1][2][3][4]
-
Limit heating time to <10 minutes.
-
Use a water bath, never a direct hot plate.
-
If the solid is brown, wash with cold methanol to remove surface decomposition products, then re-sublime.
-
Q3: I see two spots on my TLC. Which is which?
-
Context: Solvent system: MeOH:DCM (1:9).
-
Answer:
Q4: Can I use column chromatography?
-
Advice: Avoid it if possible. PZDO sticks aggressively to silica gel due to its high polarity, leading to broad peaks and poor recovery (tailing).
-
Alternative: If you must use chromatography, use Alumina (Neutral) instead of Silica, or use a highly polar eluent like DCM:MeOH (80:20).
References
-
Synthesis & Properties: Koelsch, C. F., & Gumprecht, W. H. (1958). The Synthesis of Some Pyrazine Derivatives. Journal of Organic Chemistry. (Classic synthesis using H2O2/AcOH).[2]
-
Energetic Properties & Sublimation: Monogarov, K. A., et al. (2024).[2][3][4] Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself.[1][2][4] Crystal Growth & Design. (Definitive source on explosion hazards, sublimation enthalpy, and decomposition temp).
-
General Properties: PubChem Compound Summary for CID 520103, Pyrazine 1,4-dioxide.[2] .
Sources
stability and degradation of Pyrazine, 1,4-dioxide under different conditions
Technical Support Center: Pyrazine, 1,4-Dioxide (PZDO)
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Pyrazine, 1,4-dioxide (PZDO). It covers critical aspects of the compound's stability, outlines potential degradation pathways, and offers robust troubleshooting advice and validated protocols to ensure experimental integrity and safety.
Critical Safety Warning
Pyrazine, 1,4-dioxide (PZDO) is not a benign laboratory chemical. It is classified as an energetic material with a potential approaching that of trinitrotoluene (TNT).[1][2] It is sensitive to impact and can decompose or explode under certain conditions, particularly with impact loading or at elevated temperatures.[1][2] All personnel must review the full Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood, and precautions must be taken to avoid mechanical shock, friction, and exposure to high heat.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Pyrazine, 1,4-dioxide?
A: PZDO should be stored in a tightly closed container in a cool, dry, and dark place.[3] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential reactions with atmospheric components. Keep it away from heat, sparks, open flames, and sources of ignition.[3][4]
Q2: What are the primary degradation pathways I should be concerned about?
A: The two most significant degradation pathways are reductive deoxygenation and photodegradation . The N-oxide functional groups are susceptible to reduction, leading to the formation of pyrazine mono-N-oxide and subsequently the parent pyrazine.[5] Aromatic N-oxides are also known to be photochemically active, and exposure to UV or even high-intensity visible light can induce deoxygenation or molecular rearrangements.[6][7]
Q3: Is PZDO stable in common analytical and reaction solvents?
A: PZDO has been used in solvents like dichloromethane, ethyl acetate, acetone, acetonitrile, and methanol.[2][8] However, its stability can be solvent-dependent, especially under irradiation, where solvent polarity can influence the formation of different photoproducts.[7] For quantitative work, always use freshly prepared solutions and protect them from light.
Q4: Can I heat solutions of PZDO?
A: Extreme caution is advised. While pyrazine itself is stable to high temperatures, PZDO undergoes a sharp exothermic decomposition.[2][9] Differential Scanning Calorimetry (DSC) data shows this decomposition begins after a possible sublimation phase.[2] Avoid heating the solid material to high temperatures. If heating in solution is required, it should be done with extreme care, using a controlled heating mantle and appropriate safety shielding, and never to dryness.
Q5: What are the likely impurities or degradants I might see in my sample?
A: Besides residual starting materials (pyrazine) or reagents from synthesis (e.g., hydrogen peroxide, OXONE®), the most common degradants are Pyrazine-1-oxide (the mono-deoxygenated product) and Pyrazine (the fully deoxygenated product). Under photochemical stress, various rearrangement isomers could also potentially form.[7]
Troubleshooting Guide for Experimental Challenges
This section addresses specific issues that may arise during experimentation, linking them to the chemical properties of PZDO.
Problem: Inconsistent Assay Results or Loss of Compound
Your quantitative analysis (e.g., HPLC, NMR) shows lower-than-expected concentrations or poor reproducibility between replicates.
-
Potential Cause 1: On-Bench Photodegradation.
-
Scientific Rationale: Aromatic N-oxides can absorb UV and visible light, leading to an n → π* electronic transition that weakens the N-O bond and can cause deoxygenation.[6][7] This process can be rapid, especially in dilute solutions exposed to ambient laboratory light.
-
Recommended Solution: Prepare samples in amber vials or vials wrapped in aluminum foil. Minimize the time samples spend on the bench or in a transparent autosampler tray before analysis. Run a control experiment where one sample is protected from light and another is intentionally exposed to lab light for a set period to confirm photosensitivity.
-
-
Potential Cause 2: Reductive Degradation.
-
Scientific Rationale: The N-O bond is susceptible to reduction. This can be caused by obvious reducing agents or more subtly by certain metal catalysts (e.g., Palladium, Platinum), acidic conditions with metals (e.g., tin and HCl), or even trace impurities in your reagents or solvents.[10]
-
Recommended Solution: Conduct a thorough compatibility check of all reagents in your experimental matrix. If using metal catalysts for other parts of your molecule, consider that they may also reduce the N-oxide groups. Ensure all solvents are of high purity.
-
-
Potential Cause 3: Thermal Degradation.
-
Scientific Rationale: While the primary concern with heat is explosive decomposition of the solid, even moderate heating of solutions (e.g., > 60 °C) for extended periods can accelerate degradation.
-
Recommended Solution: If heating is necessary, perform a time-course study at the intended temperature to determine the rate of degradation. Use the lowest possible temperature for the shortest possible time. Avoid taking heated reaction mixtures to dryness.
-
Problem: Appearance of New Peaks in HPLC/LC-MS Analysis
Your chromatogram shows one or more unexpected peaks that are not present in your initial reference standard.
-
Workflow for Peak Identification:
Caption: Workflow for troubleshooting unexpected chromatographic peaks.
-
Potential Cause 1: Deoxygenation Products.
-
Scientific Rationale: As the most probable degradation pathway, reduction will yield Pyrazine-1-oxide (MW ≈ 96.09 g/mol ) and Pyrazine (MW ≈ 80.09 g/mol ).[9][10] These are less polar than PZDO and will likely have shorter retention times on a reverse-phase HPLC column.
-
Recommended Solution: Use LC-MS to get the molecular weight of the unknown peaks. The mass difference between your parent peak and the new peaks (-16 Da or -32 Da) is a strong indicator of deoxygenation. If standards are available, spike the sample to confirm peak identities by co-elution.
-
-
Potential Cause 2: pH-Mediated Instability.
-
Scientific Rationale: While the pyrazine ring is generally stable, extreme pH conditions can catalyze degradation. In strongly acidic solutions, protonation of the N-oxide oxygen can activate the ring for nucleophilic attack.[11] Strongly basic conditions can also promote other reactions.
-
Recommended Solution: Evaluate the pH of your sample diluent and mobile phase. If you suspect pH is a factor, conduct a preliminary study by incubating PZDO solutions in buffers of varying pH (e.g., pH 2, 7, 10) and analyzing them over time.
-
Protocols and Methodologies
Protocol 1: Forced Degradation Study
This protocol is essential for understanding the intrinsic stability of PZDO and for developing a stability-indicating analytical method. It involves subjecting the compound to harsh conditions to intentionally induce degradation.
Objective: To identify the degradation products and pathways of PZDO under various stress conditions.
Materials:
-
Pyrazine, 1,4-dioxide (PZDO)
-
HPLC-grade acetonitrile and water
-
1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV/PDA detector, LC-MS system (recommended)
-
Class A volumetric flasks, amber vials
-
Photostability chamber (ICH Q1B guidelines) or a controlled UV light source
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of PZDO at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Control Sample: Dilute the stock solution to a final concentration of ~100 µg/mL. Keep this sample protected from light at 4 °C. This is your t=0 control.
-
Acid Hydrolysis:
-
Mix equal parts of your stock solution and 2 M HCl to get a final concentration of 0.5 mg/mL in 1 M HCl.
-
Incubate at 60 °C. Withdraw aliquots at 2, 6, and 24 hours.
-
Before injection, neutralize the aliquot with an equivalent amount of 1 M NaOH. Dilute to the target concentration.
-
-
Base Hydrolysis:
-
Mix equal parts of your stock solution and 2 M NaOH to get a final concentration of 0.5 mg/mL in 1 M NaOH.
-
Incubate at 60 °C. Withdraw aliquots at timed intervals.
-
Neutralize with 1 M HCl before injection and dilute.
-
-
Oxidative Degradation:
-
Mix stock solution with 30% H₂O₂ (e.g., 9 parts stock to 1 part H₂O₂).
-
Keep at room temperature, protected from light. Withdraw aliquots at timed intervals.
-
-
Thermal Degradation:
-
Place a solution of PZDO (~100 µg/mL) in a clear vial in an oven at 80 °C.
-
Place an equivalent amount of solid PZDO in a separate vial in the same oven (use appropriate secondary containment due to explosion risk).
-
Analyze samples at timed intervals.
-
-
Photodegradation:
-
Expose a solution of PZDO (~100 µg/mL) to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
Wrap a parallel sample in aluminum foil as a dark control.
-
Analyze both the exposed and dark control samples.
-
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms to the control sample to assess the percentage of degradation and identify new peaks.
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To establish a starting point for an HPLC method capable of separating PZDO from its potential degradants.
-
Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV/PDA detector, monitor at 254 nm and 280 nm. Collect full spectra to assess peak purity.
Method Validation Rationale: This gradient method starts with highly aqueous conditions to retain the polar PZDO and then elutes less polar degradants like the mono-oxide and parent pyrazine. The forced degradation samples are crucial here; the method is considered "stability-indicating" only if it can resolve the degradant peaks from the parent PZDO peak and from each other.
Technical Data and Degradation Pathways
Summary of PZDO Physicochemical Properties
| Parameter | Value / Observation | Source(s) |
| Classification | Energetic Material | [1][2] |
| Thermal Behavior | Sharp exothermic decomposition | [2] |
| Impact Sensitivity | 6.9 ± 1.2 J (Decomposes); 25 J (Explodes) | [2] |
| Friction Sensitivity | No reaction observed up to 360 N | [2] |
| Primary Degradation | Reductive Deoxygenation, Photodegradation | [5][6][12] |
Primary Degradation Pathways
Caption: Key degradation pathways for Pyrazine, 1,4-dioxide.
References
-
Vertex AI Search Result[13] Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. National Library of Medicine. [Link]
-
Vertex AI Search Result Syntheses and Reactions of Pyrazine and Quinoxaline. UM Students' Repository. [Link]
-
Vertex AI Search Result[5] Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Vertex AI Search Result[6] Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC, National Library of Medicine. [Link]
-
Vertex AI Search Result[1] Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. ACS Publications. [Link]
-
Vertex AI Search Result[14] Benzene - Wikipedia. Wikipedia. [Link]
-
Vertex AI Search Result[8] Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. ResearchGate. [Link]
-
Vertex AI Search Result[9] Pyrazine - Wikipedia. Wikipedia. [Link]
-
Vertex AI Search Result[2] (PDF) Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. ResearchGate. [Link]
-
Vertex AI Search Result[11] Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
Vertex AI Search Result[10] Pyrazines. Science of Synthesis. [Link]
-
Vertex AI Search Result[15] Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]
-
Vertex AI Search Result[16] Photochemistry of Aromatic N-Oxides in Water Probed by Time-Resolved X-ray Absorption Spectroscopy. ResearchGate. [Link]
-
Vertex AI Search Result[17] Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide. RSC Publishing. [Link]
-
Vertex AI Search Result[18] Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. ACS Publications. [Link]
-
Vertex AI Search Result[12] Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC, National Library of Medicine. [Link]
-
Vertex AI Search Result[7] Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazine - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. baranlab.org [baranlab.org]
- 12. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzene - Wikipedia [en.wikipedia.org]
- 15. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in reactions involving Pyrazine, 1,4-dioxide
Current Status: Online | Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields in Pyrazine 1,4-Dioxide Reactions Ticket ID: PYZ-OX-992
Executive Summary & Safety Directive
Preface: Pyrazine 1,4-dioxides are deceptively simple structures. While they appear to be standard heterocyclic N-oxides, they possess unique electronic behaviors that often derail standard protocols. They are electron-deficient at the ring carbons yet highly nucleophilic at the oxygen atoms. This duality leads to two primary failure modes: incomplete oxidation during synthesis and polymerization/decomposition during functionalization (specifically the Boekelheide rearrangement).
CRITICAL SAFETY WARNING:
Energetic Material Hazard: Pyrazine 1,4-dioxides, particularly those with high nitrogen content or nitro-substituents, are potential energetic materials. They possess a high oxygen balance and can decompose explosively upon heating or shock.
Never concentrate these compounds to total dryness on a rotary evaporator with a heating bath >40°C.
Always screen for exotherms using DSC (Differential Scanning Calorimetry) before scaling up >1g.
Diagnostic Triage: Why is your yield low?
Before altering your chemistry, identify the failure point using this symptom-based matrix.
| Symptom | Probable Cause | Technical Intervention |
| Stalled Oxidation (Mono-oxide persists) | Steric hindrance or insufficient oxidant potential. | Switch from |
| "Black Tar" during Acylation | Polymerization via radical intermediates or thermal decomposition. | Strict Temp Control: Keep <0°C during addition. Use radical scavengers (TEMPO) if radical mechanism suspected. |
| Product Lost in Aqueous Layer | High polarity (LogP ~ -1.6). | Do not use simple extraction. Use continuous extraction (CHCl3) or lyophilization . |
| Regioisomer Mixtures | Competing electronic effects during SNAr. | Switch solvent polarity. Non-polar solvents favor ortho-attack via coordination; polar solvents favor para-attack. |
Module A: Synthesis of the 1,4-Dioxide Core
The Issue: The second nitrogen atom becomes significantly less nucleophilic after the first N-oxidation. Standard protocols often stall at the pyrazine 1-oxide.
Optimized Protocol (The "Force" Method): Instead of standard acetic acid/peroxide, use the Trifluoroacetic Anhydride (TFAA) method. The in-situ formation of trifluoroperacetic acid provides a much more potent electrophilic oxygen source.
-
Dissolution: Dissolve pyrazine derivative in TFA (Trifluoroacetic acid).
-
Oxidant Addition: Add urea hydrogen peroxide (UHP) complex (solid) rather than aqueous
to minimize water content. -
Temperature: Heat to 60°C. Monitor via LCMS.
-
Quench: Critical Step. Do not quench with water immediately. Cool to 0°C, dilute with DCM, then neutralize with solid
or saturated solution.
Module B: The Boekelheide Rearrangement (The Yield Killer)
The Scenario: You are attempting to convert a methyl-pyrazine 1,4-dioxide into an acetoxymethyl derivative (a key precursor for drug conjugation). The Failure: The reaction turns black, foams, and yields <20%.
The Mechanism & Fix: The Boekelheide rearrangement is not a simple substitution; it is a [3,3]-sigmatropic rearrangement . If the temperature is too high, the intermediate ion-pair dissociates into radicals, leading to polymerization.
Visualizing the Pathway
Figure 1: Mechanistic bifurcation in the Boekelheide Rearrangement. Yield loss occurs when the concerted [3,3] pathway is outcompeted by radical dissociation at high temperatures.
Troubleshooting Steps:
-
Switch Anhydrides: Use Trifluoroacetic Anhydride (TFAA) instead of Acetic Anhydride (
). TFAA reacts at 0°C to Room Temp , whereas requires reflux (140°C), which promotes the radical side-pathway. -
Solvent Choice: Avoid toluene or solvents with abstractable hydrogen atoms if radical pathways are suspected. Use DCM or CHCl3 .
-
Radical Scavengers: If yield remains low, add 5-10 mol% TEMPO or BHT to inhibit polymerization without stopping the concerted rearrangement.
Module C: Isolation & Purification (The "Invisible" Loss)
The Issue: Pyrazine 1,4-dioxides have extremely low LogP values (often negative). They prefer water over organic solvents. A standard EtOAc/Water extraction will leave 80% of your product in the aqueous waste.
The Solution:
| Method | Protocol | Best For |
| Continuous Extraction | Use a liquid-liquid extractor with Chloroform (not DCM) for 24-48 hours. | Large scale (>5g), stable compounds. |
| Lyophilization | Freeze-dry the aqueous reaction mixture directly. Triturate the resulting solids with MeOH/DCM (1:9) to extract product from salts. | Small scale, thermally unstable compounds. |
| Resin Capture | Pass aqueous solution through a column of Amberlite XAD-4 or Diaion HP-20 . Wash salts with water, elute product with MeOH. | High polarity, salt-heavy mixtures. |
FAQ: Advanced Functionalization
Q: Can I perform direct C-H functionalization on the 1,4-dioxide without pre-functionalizing?
A: Yes, but it requires modern radical chemistry. Recent work (2022) utilizes Pyrazine N-oxides as Hydrogen Atom Transfer (HAT) catalysts or substrates.[1] You can generate radicals at the
Q: My product decomposes on silica gel. How do I purify? A: N-oxides are basic and can stick to acidic silica.
-
Fix 1: Deactivate silica with 1%
in your eluent. -
Fix 2: Use Neutral Alumina instead of silica.
-
Fix 3: Reverse-phase chromatography (C18) with water/acetonitrile is often superior and gentler.
References
-
Boekelheide Rearrangement Mechanism & Radical Pathways: Kurzawa, T., et al.[2] "The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions." Chemistry - A European Journal, 2023.[2]
-
Pyrazine 1,4-Dioxide Properties & Solubility: PubChem Compound Summary for CID 520103, Pyrazine, 1,4-dioxide. National Center for Biotechnology Information (2025).
-
C-H Functionalization via N-Oxides: Zhang, et al. "Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts." ChemRxiv, 2022.
-
Energetic Properties & Safety of N-Oxides: He, P., et al. "Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions." MDPI, 2018.
-
General Synthesis & Reactivity: Choudhary, D., et al. "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives." ResearchGate, 2022.[3]
Sources
optimizing reaction conditions for cocrystal formation with Pyrazine, 1,4-dioxide
Ticket ID: PDO-OPT-2024 | Status: Open
Subject: Optimizing Reaction Conditions for Cocrystal Formation
CRITICAL SAFETY NOTICE
WARNING: Energetic Material Hazard Pyrazine 1,4-dioxide (PDO) is not merely a pharmaceutical co-former; it is an energetic material with a computed potential approaching trinitrotoluene (TNT). It possesses two N-oxide fragments that contribute to shock and friction sensitivity.[1]
-
Action: All grinding (LAG/NG) must be performed in remotely operated ball mills or behind blast shields.
-
Limit: Do not scale up mechanochemical synthesis beyond 500 mg without specific energetic safety testing (Bamberg friction/impact tests).
PART 1: THE MECHANISTIC CORE (The "Why")
User Query: Why does PDO fail to cocrystallize in standard solvents where other co-formers succeed?
Technical Insight: The failure usually stems from Solubility Mismatch , not lack of chemical affinity. PDO is a rigid, centrosymmetric molecule acting as a dual Hydrogen Bond (HB) acceptor via its N-oxide oxygens. It lacks strong HB donors.
-
The Synthon Trap: PDO relies on receiving protons from the API (Active Pharmaceutical Ingredient) or energetic partner (e.g., -OH or -NH groups). If the solvent strongly solvates these donors (like DMSO or Methanol), it competes with PDO, preventing nucleation.
-
The Solubility Gap: PDO is highly polar. If your target molecule is hydrophobic, their solubility curves in a single solvent will rarely overlap. As the solvent evaporates, the less soluble component precipitates pure before the cocrystal's labile zone is reached.
Visualizing the Interaction Logic
Figure 1: Mechanistic pathway showing how solvent competition and solubility mismatch lead to phase separation instead of cocrystallization.
PART 2: METHOD SELECTION & PROTOCOLS
User Query: Which method should I use to screen for PDO cocrystals?
Scientist Recommendation: Do not start with solution crystallization. Start with Liquid Assisted Grinding (LAG) for screening, then move to Resublimation or Ternary Phase Diagram (TPD) optimization for scale-up.
Protocol A: Liquid Assisted Grinding (LAG) - The Screening Standard
Best for: Initial discovery and overcoming solubility mismatch.
-
Stoichiometry: Weigh PDO and Co-former in a 1:1 and 1:2 molar ratio. (PDO often forms 1:2 complexes with mono-donors).
-
Solvent Selection (The
parameter): Use a solvent with high polarity but low volume. Acetonitrile or Ethanol are preferred.-
Ratio: Add solvent at
of solid mixture.
-
-
Grinding:
-
Equipment: Retsch MM400 or similar vibratory mill.
-
Frequency: 25-30 Hz.
-
Time: 20-30 minutes.
-
Safety: Use stainless steel jars (non-sparking if possible) and tape jars shut.
-
Protocol B: Resublimation (Vacuum Recondensation)
Best for: Energetic materials or cases where solution growth yields separate phases. Source Validation: This method was successfully used to create PDO/3,4-dinitropyrazole cocrystals when solution methods failed [1].
-
Preparation: Create a physical mixture of PDO and the co-former.
-
Comelt: Heat the mixture to the melting point of the lower-melting component (if safe) to ensure contact, or simply place the powder in a glass tube.
-
Vacuum: Connect the tube to a vacuum line (< 1 mbar).
-
Gradient Heating:
-
Heat the bottom of the tube (source zone) to a temperature just below the decomposition point of PDO (~200°C, but check DSC first).
-
Keep the upper part of the tube at room temperature or cooled.
-
-
Harvest: Cocrystals will deposit in the cooler zone as the components sublime and re-associate in the gas phase.
Protocol C: Solution Optimization via Ternary Phase Diagrams
Best for: Scalable growth of high-quality single crystals.
If you must use solution growth, you cannot guess the ratio. You must map the Eutectic Point .
Data Table: Solubility Mapping Setup
| Variable | Experimental Action | Goal |
| Solvent | Select solvent where Component A and B have solubility within 1 order of magnitude. | Prevent early crash-out of one component. |
| Invariant Points | Measure solubility of pure A, pure B, and excess solid mixtures of A+B. | Locate the "Zone of Cocrystal Stability." |
| Ksp (Solubility Product) | Calculate | Define the thermodynamic boundary. |
Step-by-Step:
-
Add excess PDO and Co-former to the solvent.
-
Stir at constant Temp (e.g., 25°C) for 24-48h.
-
Filter solution and analyze liquid phase via HPLC/NMR.
-
Analyze solid phase via PXRD.[3]
-
Correction: If the solid phase is pure PDO, you are in the PDO-stable region. You must increase the concentration of the Co-former in the starting solution to push the system into the cocrystal region.
PART 3: TROUBLESHOOTING (FAQ)
Q1: I tried solvent evaporation, but I only recovered pure PDO crystals. Why?
Diagnosis: You operated outside the Congruent Solubility zone. Explanation: PDO is likely much less soluble than your co-former. As the solvent evaporated, the solution hit the saturation limit of PDO first. The system precipitated PDO to relieve supersaturation, leaving the co-former in solution. Fix:
-
Immediate: Switch to Slurry Conversion . Suspend the pure PDO crystals in a saturated solution of your Co-former. Stir for 3 days. This forces the thermodynamic conversion to the cocrystal if it is stable.
-
Advanced: Construct a Ternary Phase Diagram (see Protocol C) to find the specific non-stoichiometric ratio (e.g., 1:4) required in solution to crystallize a 1:1 solid.
Q2: My cocrystal turns into a liquid or gum upon exposure to air.
Diagnosis: Hygroscopicity or Deliquescence. Explanation: PDO is an N-oxide, which can be hygroscopic. If the Critical Relative Humidity (CRH) of the cocrystal is lower than your lab's humidity, it will absorb water and potentially dissociate or deliquesce. Fix:
-
Store samples in a desiccator immediately after filtration.
-
Perform Dynamic Vapor Sorption (DVS) analysis. If the cocrystal dissociates at high humidity, it may not be viable for formulation without polymer coating.
Q3: The DSC shows a new peak, but PXRD looks like a physical mixture.
Diagnosis: Incomplete reaction or Surface Eutectic melting. Explanation: A single DSC peak might just be the eutectic melt of the physical mixture, not a true cocrystal. Fix:
-
Verify: Perform Hot-Stage Microscopy (HSM). If you see melting followed by recrystallization, it is a reaction. If you just see melting, it might be a eutectic.
-
Refine: Grind longer or add slightly more solvent (LAG) to ensure mass transfer.
PART 4: DECISION MATRIX DIAGRAM
Figure 2: Decision matrix for selecting the optimal synthesis method based on solubility properties.
References
-
Monogarov, K. A., et al. (2024).[4] "Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself."[4] Crystal Growth & Design. [Link]
-
Friščić, T., et al. (2009). "Screening for inclusion compounds and their stoichiometries using liquid-assisted grinding." Chemical Communications. [Link]
-
Cavanagh, K. L., et al. (2023).[4] "Optimisation of Pharmaceutical Cocrystal Dissolution Performance through a Synergistic Precipitation Inhibition." Pharmaceutics. [Link]
-
Sun, C. C. (2012). "Cocrystallization for successful drug delivery." Expert Opinion on Drug Delivery. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimisation of Pharmaceutical Cocrystal Dissolution Performance through a Synergistic Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Pyrazine, 1,4-Dioxide
Welcome to the technical support center for the scale-up synthesis of Pyrazine, 1,4-dioxide (PZDO). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential hazards associated with increasing the production scale of this energetic material. This document provides in-depth technical guidance, troubleshooting advice, and critical safety information to ensure a successful and safe scale-up process.
Critical Safety Bulletin: Understanding the Energetic Nature of Pyrazine, 1,4-Dioxide
Before proceeding with any experimental work, it is imperative to understand that Pyrazine, 1,4-dioxide is not a benign heterocyclic compound. Recent studies have characterized PZDO as an energetic material with a high potential for explosion under specific conditions.
Key Hazard Information:
-
Explosive Potential: PZDO has been shown to explode under standard impact tests.[1] Its energetic potential is comparable to that of trinitrotoluene (TNT).[1]
-
Thermal Instability: The molecule contains two N-oxide fragments, which contribute to its potential hazards.[1] Thermal analysis reveals a sharp exothermic decomposition.
-
Sensitivity: The material is sensitive to impact.[1]
All personnel involved in the synthesis, handling, and storage of Pyrazine, 1,4-dioxide must be thoroughly trained on its hazardous properties and equipped with appropriate personal protective equipment (PPE), including safety glasses, face shields, flame-retardant lab coats, and blast shields. All scale-up activities must be conducted in a properly equipped facility with remote handling capabilities and appropriate blast mitigation measures in place.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of a scale-up synthesis of Pyrazine, 1,4-dioxide.
Q1: What are the most common challenges encountered when scaling up the synthesis of Pyrazine, 1,4-dioxide?
The primary challenges in scaling up PZDO synthesis revolve around:
-
Exotherm Control: The N-oxidation of pyrazine is an exothermic process. On a larger scale, heat dissipation becomes a critical issue. Inadequate cooling can lead to a runaway reaction, increasing the risk of an explosion.
-
Safe Handling of Oxidizing Agents: The synthesis often employs strong oxidizing agents, such as hydrogen peroxide or peroxy acids. Handling large quantities of these reagents requires strict safety protocols to prevent accidental detonation or uncontrolled reactions.
-
Product Isolation and Purification: PZDO can be challenging to purify on a large scale due to its energetic nature and potential for sublimation. Traditional purification methods may need to be adapted to ensure safety.
-
Byproduct Formation: At elevated temperatures, which can occur during uncontrolled exotherms, the formation of byproducts may increase, complicating purification and reducing yield.[2]
Q2: Which oxidizing agents are recommended for a scalable synthesis of Pyrazine, 1,4-dioxide?
While various oxidizing agents can be used for N-oxidation, for a safer scale-up, consider the following:
-
Hydrogen Peroxide in Acetic Acid: This is a common and relatively cost-effective method. However, the concentration of hydrogen peroxide must be carefully controlled, and the reaction temperature must be strictly monitored.
-
OXONE® (Potassium Peroxymonosulfate): This is often a safer alternative to concentrated hydrogen peroxide solutions. It is a stable, solid material and can provide efficient oxidation to the dioxide.[3]
-
Peroxy Acids (e.g., m-CPBA): While effective, the use of organic peroxy acids on a large scale can introduce additional safety concerns due to their own potential for detonation.
Q3: How can I monitor the progress of the reaction effectively and safely during a scale-up?
On a larger scale, direct sampling might be hazardous. Consider using in-situ monitoring techniques:
-
Reaction Calorimetry: A reaction calorimeter can provide real-time data on heat flow, allowing for precise control of the reaction rate and early detection of any deviation from normal operating conditions.
-
Infrared (IR) or Raman Spectroscopy: In-situ probes can monitor the disappearance of the pyrazine starting material and the appearance of the N-oxide products without the need for manual sampling.
-
High-Performance Liquid Chromatography (HPLC): For offline analysis, carefully quenched and diluted samples can be analyzed by HPLC to determine the conversion and the presence of any byproducts.
Q4: What are the key considerations for the safe storage of Pyrazine, 1,4-dioxide at a larger scale?
Given its energetic nature, storing larger quantities of PZDO requires specific precautions:
-
Dedicated and Ventilated Storage: Store in a designated, well-ventilated, and temperature-controlled area, away from heat, sparks, and open flames.[4]
-
Impact Protection: The storage container should be robust and placed in a location where it is protected from accidental impact.
-
Avoid Contamination: Do not store PZDO with incompatible materials, especially reducing agents or flammable substances.
-
Grounding: Ensure containers are properly grounded to prevent static discharge.[4]
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during the scale-up synthesis of Pyrazine, 1,4-dioxide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Runaway Reaction / Uncontrolled Exotherm | - Inadequate cooling capacity for the reactor size.- Addition rate of the oxidizing agent is too fast.- Insufficient stirring leading to localized "hot spots". | - Immediate Action: Stop the addition of the oxidizing agent and apply maximum cooling. If necessary, have a quenching agent (e.g., a solution of sodium sulfite) ready for emergency use.- Preventative Action: Use a reaction calorimeter to determine the heat of reaction and ensure your cooling system can handle the heat output. Add the oxidizing agent slowly and sub-surface. Ensure vigorous and efficient stirring. |
| Low Yield of Pyrazine, 1,4-dioxide | - Incomplete reaction.- Over-oxidation or degradation of the product.- Loss of product during workup and purification. | - Monitor the reaction to completion using a suitable analytical technique (e.g., HPLC, in-situ IR).- Maintain strict temperature control to avoid side reactions and product degradation.[2]- Optimize the purification procedure to minimize losses. Consider crystallization from a carefully selected solvent system. |
| Formation of Mon-N-oxide Byproduct | - Insufficient amount of oxidizing agent.- Reaction time is too short. | - Use a slight excess of the oxidizing agent (e.g., 2.2-2.5 equivalents for the di-N-oxide).- Extend the reaction time and monitor for the disappearance of the mono-N-oxide intermediate. |
| Product is Difficult to Purify | - Presence of colored impurities or tar-like byproducts.- Product co-precipitates with inorganic salts from the reaction mixture. | - Treat the crude product with activated carbon to remove colored impurities.- Optimize the workup procedure to remove inorganic salts before crystallization. This may involve careful pH adjustment and extraction steps.- Consider resublimation for final purification, but only on a small scale and with extreme caution due to the compound's energetic nature.[1] |
| Product Explodes or Decomposes Violently | - Mechanical shock or impact.- Rapid heating or exposure to high temperatures.- Friction. | - Handle the material with extreme care. Use soft spatulas and avoid grinding or applying pressure.- Heat the material slowly and in a controlled manner, preferably behind a blast shield.- Avoid any operations that could generate static electricity or friction. |
Experimental Protocols: A Conceptual Framework for Scale-Up
The following protocols are intended as a conceptual guide and must be adapted and rigorously tested at a small scale before attempting any large-scale synthesis. A thorough risk assessment must be conducted for each step.
Reaction Setup and Inerting
-
Select a jacketed glass reactor with appropriate cooling capacity, equipped with an overhead stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet.
-
Ensure the reactor is clean, dry, and free of any contaminants.
-
Purge the reactor with an inert gas, such as nitrogen, to maintain an inert atmosphere throughout the reaction.
N-Oxidation of Pyrazine (Example with OXONE®)
-
Charge the reactor with a solution of pyrazine in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Cool the solution to the desired starting temperature (e.g., 0-5 °C) with vigorous stirring.
-
Prepare a solution of OXONE® (2.2-2.5 equivalents) in water.
-
Add the OXONE® solution to the pyrazine solution dropwise via the dropping funnel, maintaining the internal temperature below a predetermined setpoint (e.g., 10 °C). The addition rate should be carefully controlled based on the heat flow data from a reaction calorimeter.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until the reaction is complete, as determined by in-situ monitoring or analysis of quenched samples.
Work-up and Isolation
-
Once the reaction is complete, cool the reaction mixture.
-
Carefully quench any remaining oxidant by the slow addition of a reducing agent solution (e.g., sodium sulfite). Monitor for any temperature increase during the quench.
-
Adjust the pH of the reaction mixture to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution).
-
If the product precipitates, it can be collected by filtration. Ensure that the filtration apparatus is properly grounded.
-
If the product remains in solution, it may be extracted with a suitable organic solvent.
Purification
-
The crude Pyrazine, 1,4-dioxide can be purified by recrystallization from a suitable solvent system. Solvent selection should be done carefully, considering both solubility and safety.
-
Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a low temperature.
-
Crucially, avoid scraping the dried, purified product aggressively, as this can be an initiation source for detonation.
Visualizing the Process
Reaction Pathway
Caption: N-Oxidation of Pyrazine to Pyrazine-1,4-dioxide.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
References
Sources
managing exothermic reactions during pyrazine oxidation
Topic: Managing Exothermic Reactions During Pyrazine Oxidation
Emergency Safety Notice: Read Before Experimentation
The "Pyrazine Paradox": Pyrazine is an electron-deficient, aromatic heterocycle that appears kinetically stable. However, its oxidation products—specifically Pyrazine N-oxides (PZNOs) and Pyrazine 1,4-dioxides (PZDOs) —are high-energy compounds.
-
Critical Data Point: Pyrazine 1,4-dioxide (PZDO) has a recorded decomposition exotherm of ~1140 J/g [1].[1] For context, TNT is ~4200 J/g. A standard reaction flask containing 100g of accumulated PZDO holds enough potential energy to catastrophically breach containment.
-
Primary Hazard: The oxidation reaction (usually using
or peracids) is strongly exothermic. If the reaction rate is limited by mixing or temperature (accumulation), a "sleeping" exotherm can wake up instantaneously, triggering a thermal runaway.
Module 1: Critical Characterization (The "Stop" Phase)
Do not proceed to the reactor without these data points.
1.1 Differential Scanning Calorimetry (DSC) Screening
You cannot scale what you have not measured. Before exceeding 1 gram, you must determine the Onset Temperature (
| Parameter | Critical Threshold | Action Required |
| < 100°C | STOP. Reaction requires cryogenic cooling or flow chemistry. | |
| > 800 J/g | HIGH RISK. Potential for detonation. Dilution >20:1 required. | |
| Gap < 50°C | UNSAFE. The "Rule of 50" is violated. Lower process temp. |
1.2 The Accumulation Trap (Visualized)
Most pyrazine oxidation runaways occur because the oxidant was added faster than it was consumed. This creates a "chemical bomb" in the reactor.
Figure 1: The Logic of Thermal Runaway. A lack of exotherm during dosing is often misinterpreted as "safe" when it actually indicates dangerous accumulation.
Module 2: Reaction Control & Monitoring (The "Go" Phase)
2.1 The "Dose-and-Wait" Protocol
Objective: Ensure the reaction is Dosage Controlled (rate limited by addition) rather than Kinetic Controlled (rate limited by the chemistry).
Protocol:
-
Catalyst Load: If using a metal catalyst (e.g., Sodium Tungstate or Methyltrioxorhenium), ensure it is fully dissolved before oxidant addition.
-
The 5% Rule: Add only 5% of the oxidant initially.
-
The Halt: Stop addition. Watch the internal temperature (
).[2] -
Validation: You must see a distinct exotherm (e.g., +2°C to +5°C) and subsequent cooling before resuming addition.
-
Troubleshooting: If no exotherm occurs after 15 mins, do not add more oxidant. Check catalyst activity or stir rate.
-
2.2 Solvent Selection & Headspace Management
Pyrazine oxidations often release Oxygen gas (
-
Hazard: Flammable solvent + High
+ Static from bubbles = Explosion.[3] -
Solution:
-
Preferred Solvents: Water, Acetic Acid (non-flammable).
-
If Organic Solvent Needed: Use Dichloromethane (DCM) or Trifluoroacetic Acid (TFAA). Avoid Ethers (peroxide formation) or Acetone (peroxide formation).
-
Inerting: Continuous
sweep is mandatory to keep headspace < 8%.
-
Module 3: Quenching & Workup (The "End" Phase)
WARNING: Never distill a pyrazine N-oxide reaction mixture to dryness without testing for peroxides. PZDOs can detonate upon concentration.
3.1 Peroxide Quench Verification
You must chemically destroy excess oxidant before workup.
-
Reagent: Saturated aqueous Sodium Sulfite (
) or Sodium Thiosulfate ( ). -
The Test: Use starch-iodide paper.
-
Blue/Black: Active oxidants present.
-
White: Quenched.
-
-
The Exotherm: The quenching reaction is also exothermic. Add sulfite solution slowly at <20°C.
3.2 Safe Isolation Workflow
Figure 2: Safe Isolation Workflow. Note the temperature limit during concentration.
Module 4: Troubleshooting & FAQs
Q1: I stopped adding H2O2, but the temperature is still rising. What do I do?
-
Diagnosis: You have accumulation. The reaction is now "runaway" driven by the fuel already in the pot.
-
Immediate Action:
-
Maximum Cooling: Apply jacket cooling immediately.
-
Do NOT Quench Yet: Throwing in sulfite now will generate more heat.
-
Dilution: If the reactor allows, dump in cold solvent (e.g., water or acetic acid) to increase thermal mass and dilute the reactants.
-
Evacuate: If
approaches within 20°C of the solvent boiling point (or DSC onset), evacuate the area.
-
Q2: My yield is low, and the product is black. Why?
-
Cause: Over-oxidation and thermal decomposition. Pyrazine N-oxides are thermally sensitive.[4] If you ran the reaction too hot (>60-70°C for many derivatives), the N-oxide likely decomposed.
-
Fix: Lower the reaction temperature and increase the reaction time. Use a stronger catalyst (e.g., Na2WO4) to allow lower temps.
Q3: Can I use Acetone as a solvent?
-
Answer: NO. In the presence of
and acid catalysts, acetone forms Acetone Peroxide (TATP), a high explosive. Use Acetonitrile or Water/Acid mixtures.
References
-
Sizov, V. V., et al. (2024). "Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself." Crystal Growth & Design. (Identified decomposition exotherm of 1140 J/g).[1] [1]
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (General reference for N-oxide thermal instability).
-
Org. Process Res. Dev. (General guidelines for safe scale-up of peroxide oxidations).
-
NIST Chemistry WebBook. "Pyrazine Thermochemistry Data."
Sources
Technical Support Center: Characterization of Impurities in Pyrazine 1,4-Dioxide
Introduction: The Analytical Paradox of PZDO
Welcome to the technical support hub. If you are characterizing Pyrazine 1,4-dioxide (PZDO) , you are likely encountering a specific set of frustration points: "ghost" peaks in Mass Spectrometry, poor retention in Reverse Phase HPLC, or inconsistent thermal data.
Critical Safety Warning: Before proceeding, acknowledge that PZDO is not just a pharmaceutical intermediate; it is an energetic material with explosive potential comparable to TNT under specific confinement and thermal stress [1]. Standard high-temperature gas chromatography (GC) methods pose a severe safety risk and analytical failure point.
This guide addresses the three most common support tickets we receive regarding PZDO characterization.
Case #1: The "Ghost" Impurity (Mass Spectrometry Artifacts)
User Complaint: "My HPLC shows a single pure peak (99%+), but my Mass Spec (LC-MS) consistently shows a significant presence of Pyrazine 1-oxide (m/z 97) and Pyrazine (m/z 81). Is my sample degrading in the vial?"
The Diagnosis: In-Source Deoxygenation
Your sample is likely pure. You are witnessing a thermal artifact generated inside the MS ion source. N-oxides possess a labile N–O bond that is susceptible to homolytic cleavage at high temperatures or high collision energies, a phenomenon known as "in-source deoxygenation" [2].
The Mechanism
Inside the electrospray ionization (ESI) or APCI source, the high temperature of the desolvation gas or the heated capillary provides enough energy to strip an oxygen atom from the PZDO molecule before it reaches the detector.
Troubleshooting Protocol
To confirm if the impurity is real or an artifact, perform the "Source Ramp Test" :
-
Inject the same sample at three different source temperatures (e.g., 350°C, 250°C, 150°C).
-
Monitor the Ratio: Calculate the ratio of the [M-16] peak (m/z 97) to the parent peak (m/z 113).
-
Result Interpretation:
-
If the ratio decreases as temperature drops, it is an artifact .
-
If the ratio remains constant , the impurity is real (present in the vial).
-
Diagnostic Workflow (Visualized)
Figure 1: Decision tree for distinguishing between real chemical impurities and MS source artifacts in N-oxide analysis.
Case #2: Chromatographic "Breakthrough" (HPLC Issues)
User Complaint: "PZDO elutes in the void volume (dead time) on my C18 column. I cannot separate it from the mono-oxide impurity."
The Diagnosis: Polarity Mismatch
Pyrazine 1,4-dioxide is highly polar due to the two coordinate covalent N–O bonds. Standard C18 (Reverse Phase) columns rely on hydrophobic interaction. PZDO has almost no hydrophobic character to interact with the C18 chains, leading to co-elution with polar impurities and solvent front.
Recommended Stationary Phases
Do not use standard C18. Switch to one of the following:
| Mode | Column Type | Mechanism | Why it works for PZDO |
| HILIC | Amide or Bare Silica | Hydrophilic Interaction | Retains highly polar compounds via a water layer on the silica surface. PZDO elutes after less polar impurities. |
| RP-Aq | Polar-Embedded C18 | Hydrophobic + H-Bonding | The embedded polar group (e.g., carbamate) prevents phase collapse in 100% aqueous mobile phases, allowing retention of polar analytes. |
| PGC | Porous Graphitic Carbon | Charge-Transfer | Excellent for separating geometric isomers and highly polar heterocycles. |
Impurity Elution Order (HILIC Mode)
In HILIC mode, the elution order is generally the inverse of Reverse Phase.
-
Pyrazine (Least Polar) → Elutes First (near void).
-
Pyrazine 1-oxide (Medium Polar) → Elutes Second.
-
Pyrazine 1,4-dioxide (Most Polar) → Elutes Last (Best retention).
Case #3: Thermal Instability & Safety (GC/DSC)
User Complaint: "I am trying to determine purity via GC-FID, but I see broad tailing peaks and non-reproducible results."
The Diagnosis: Thermal Decomposition
PZDO is thermally unstable. Research indicates it undergoes a sharp exothermic decomposition (explosion) at elevated temperatures (approx. 200°C - 250°C depending on heating rate) [1].
-
GC Injectors: Typical injector ports (250°C+) will cause flash decomposition of PZDO into Pyrazine and Oxygen, or ring-opening degradation products.
-
DSC (Differential Scanning Calorimetry): You will see a small endotherm (sublimation) followed immediately by a sharp, violent exotherm.[1]
The "No-Go" Protocol
-
STOP: Do not use Gas Chromatography (GC) for purity assay of the di-N-oxide.
-
USE: HPLC-UV or qNMR (Quantitative NMR) for purity determination.
-
USE: DSC only in small quantities (<1 mg) in high-pressure crucibles to assess safety parameters, not purity.
Synthesis & Impurity Pathway
Understanding the synthesis helps predict impurities. The standard route involves oxidation of Pyrazine with Hydrogen Peroxide and an acid catalyst (e.g., Acetic Acid/Tungstate).
Figure 2: Reaction pathway showing the stepwise oxidation and potential divergence into degradation impurities.
Summary Checklist for Researchers
| Parameter | Recommendation |
| Primary Assay | HPLC-UV (254 nm or 260 nm). |
| Column Selection | HILIC (Amide) is Gold Standard. C18 is not recommended. |
| MS Settings | Source Temp < 200°C; Low Cone Voltage to prevent deoxygenation [2]. |
| Safety | Treat as Energetic Material .[1][2] Avoid confinement heating. |
| Key Impurities | Pyrazine 1-oxide (m/z 97), Pyrazine (m/z 81), 2-Hydroxypyrazine. |
References
-
Serebryannikov, N., et al. (2024). "Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself." Crystal Growth & Design. [1]
-
Ramanathan, R., et al. (2000). "Fragmentation of N-Oxides (Deoxygenation) in Atmospheric Pressure Ionization: Investigation of the Activation Process." Rapid Communications in Mass Spectrometry.
-
Ma, J., et al. (2005). "Deoxygenation of Aza-aromatics." Journal of Organic Chemistry.
Sources
Technical Support Center: Pyrazine 1,4-dioxide (PZDO) Stability & Handling
Executive Summary: The Dual Nature of PZDO
Welcome to the technical support hub for Pyrazine 1,4-dioxide. If you are working with this compound, you are likely encountering one of two critical issues: solubility mismatches or unexplained degradation .
Critical Safety Notice: Before proceeding, acknowledge that Pyrazine 1,4-dioxide is not merely a pharmaceutical intermediate; it is an energetic material with a decomposition exotherm comparable to TNT (~1140 J/g). Solvent choice does not just affect chemical stability—it dictates thermal safety margins.
Module 1: Photochemical Instability & Solvent Stabilization
Issue: "My sample turns yellow/brown in solution, even when stored at room temperature."
The Mechanism
Pyrazine 1,4-dioxide is inherently photosensitive. Upon irradiation (even ambient lab light), the N-oxide moiety absorbs energy, promoting an electron to an excited singlet state (
-
Rearrangement: The excited N-oxide often undergoes a rearrangement (typically to an oxaziridine or oxadiazole intermediate) which leads to ring opening or polymerization.
-
Deoxygenation: In some solvents, homolytic cleavage of the N-O bond occurs, reverting the compound to Pyrazine mono-N-oxide or Pyrazine.
Solvent Effect: The "Protic Shield"
Contrary to standard organic synthesis intuition, polar protic solvents (Water, Methanol) often enhance the photostability of PZDO compared to aprotic solvents (Acetonitrile, Acetone).
-
Protic Solvents (Stabilizing): Form strong Hydrogen bonds with the oxygen of the N-oxide (
). This H-bonding lowers the ground state energy and creates a "solvent cage" that facilitates rapid vibrational relaxation back to the ground state rather than chemical rearrangement. -
Aprotic Solvents (Destabilizing): Lack this H-bonding network. The excited state has a longer lifetime, increasing the quantum yield of decomposition.
Troubleshooting Protocol: Photostability
| Symptom | Probable Cause | Corrective Action |
| Rapid Yellowing in ACN/DMSO | High quantum yield of singlet oxygen or rearrangement in aprotic media. | Switch to MeOH/Water mixtures if compatible. Use amber glassware strictly. |
| New peaks in NMR (6.0-7.0 ppm) | Formation of polymeric species or ring-opened isomers. | Perform Actinometry Control : Prepare two vials. Wrap one in foil. If only the unwrapped vial degrades, it is purely photochemical. |
| Inconsistent Assay Results | Sample degradation during autosampler wait time. | Thermostat autosampler to 4°C and use amber vials. Limit run times to <4 hours. |
Workflow Visualization: Photochemical Pathways
Figure 1: Solvent influence on the photochemical fate of Pyrazine 1,4-dioxide. Protic solvents favor relaxation; aprotic solvents favor degradation.
Module 2: Thermal Stability & Solubility (The Explosion Risk)
Issue: "I cannot dissolve the material for recrystallization, or I observe an exotherm during heating."
The Mechanism
PZDO has high lattice energy due to intermolecular interactions between the N-oxide dipoles.
-
Solubility Paradox: It is insoluble in most organic solvents (Ethyl Acetate, DCM, Toluene) but soluble in water and hot DMF/DMSO.
-
Thermal Hazard: Heating PZDO in high-boiling solvents (DMSO/DMF) is dangerous. The decomposition onset is ~200°C, but autocatalytic decomposition can lower this threshold in solution.
Solvent Selection Guide
| Solvent Class | Solvency Power | Stability Risk | Recommendation |
| Water | High | Low | Preferred. Recrystallize from hot water. Safe but requires drying. |
| Methanol/Ethanol | Low-Moderate | Low | Good for washing filter cakes. Poor for bulk dissolution. |
| DMSO/DMF | High | HIGH | Avoid heating >80°C. Risk of thermal runaway. DMSO can act as an oxygen donor/acceptor, accelerating decomposition. |
| Acetone/DCM | Negligible | Low | Use as antisolvents to crash out product. |
Troubleshooting Protocol: Recrystallization
-
Do NOT use solution heating if the solid loading is >5g without DSC data.
-
Sublimation Alternative: Because PZDO sublimes before it melts/decomposes in open systems, gas-phase resublimation is often superior to solvent recrystallization for high purity.
-
Setup: Heated Schlenk tube under reduced pressure (0.2 Pa).[1]
-
Temp: Keep below 180°C to avoid decomposition.
-
Workflow Visualization: Safe Purification Logic
Figure 2: Decision matrix for purifying PZDO, prioritizing thermal safety over solubility convenience.
Module 3: Analytical Artifacts (NMR/HPLC)
Issue: "My NMR peaks shift significantly between batches or solvents."
The Mechanism
The N-oxide bond (
-
vs.
: In , the protons ortho to the nitrogen are deshielded differently due to H-bonding at the oxygen. -
pH Sensitivity: While Pyrazine is basic (
), the dioxide is extremely weakly basic. However, strong acids can protonate the oxygen, causing massive chemical shift changes.
FAQ: Analytical
Q: Can I use GC-MS for PZDO analysis? A: No. The thermal instability means PZDO will likely decompose in the injection port (deoxygenate to pyrazine), giving you a false positive for the starting material. Use LC-MS (ESI mode).
Q: Why does my baseline drift in HPLC? A: UV Cutoff. The N-oxide has strong absorbance. If you use Acetone or high concentrations of DMSO as a diluent, you will mask the PZDO peak. Use Water/Methanol gradients.
References
-
Energetic Properties & Thermal Stability: Petrov, D., et al. (2024).[1][2][3] Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design. Key Insight: Establishes PZDO as an energetic material with decomposition enthalpy ~1140 J/g and details the sublimation vs. decomposition window.
-
Solvent Effects on Photostability: Golec, B., et al. (2022). Solvent effects on the photooxidation of indolepyrazines. Photochemical & Photobiological Sciences. Key Insight: Demonstrates the stabilizing effect of protic solvents (methanol) on pyrazine-derivative excited states via H-bonding.
-
N-Oxide Bond Dissociation Energy (BDE): Boli, L.S.P., et al. Solvent Effect on Bond Dissociation Enthalpy (BDE). Materials Science Forum. Key Insight: General theoretical grounding on how non-polar media lowers BDE, favoring radical formation/degradation.
Sources
Validation & Comparative
Technical Guide: Comparative Synthesis of Pyrazine 1,4-Dioxide
Executive Summary & Critical Safety Warning
Pyrazine 1,4-dioxide (PZDO) is a planar, non-aromatic heterocyclic N-oxide utilized as a high-energy material precursor, a biopharmaceutical intermediate (bioreductive agents), and a ligand in coordination chemistry.
Comparison Verdict:
-
Best Overall (Balance of Yield/Safety): Catalytic Oxidation (Route A) using Sodium Tungstate (
) and Hydrogen Peroxide.[1] It offers the highest atom economy, easiest workup (water-based), and avoids the formation of shock-sensitive organic peroxide byproducts common in peracid routes. -
Legacy Alternative: Peracetic Acid Oxidation (Route B) . Viable for bulk synthesis where catalyst recovery is difficult, but suffers from high E-factors (waste) and difficult purification.
-
Small Scale/Anhydrous: m-CPBA Oxidation (Route C) . Useful only for milligram-scale mechanistic studies; cost and explosion hazards prohibit scale-up.
⚠️ CRITICAL SAFETY ALERT: ENERGETIC MATERIAL
Treat Pyrazine 1,4-dioxide as a potential explosive. Recent crystallographic and thermochemical studies classify PZDO as an energetic material with sensitivity profiles approaching TNT. It is a prolific co-crystal former for explosives.
-
Do not heat dry solids above 180°C.
-
Do not grind dry material in a mortar and pestle (impact sensitive).
-
Exotherm Control: The N-oxidation reaction is strongly exothermic. Runaway per-oxidation can lead to detonation of the reaction vessel.
Mechanistic Principles
The conversion of pyrazine to its 1,4-dioxide is a stepwise electrophilic oxidation. Pyrazine is electron-deficient due to the electronegativity of the two nitrogen atoms, making it a poor nucleophile compared to pyridine.
-
Step 1 (Rate Limiting): The oxidant (electrophile) attacks the lone pair of one nitrogen, forming Pyrazine 1-oxide.
-
Step 2: The second oxidation is kinetically slower because the first N-oxide oxygen withdraws electron density from the ring, further deactivating the remaining nitrogen lone pair. However, the "back-donation" of the N-oxide oxygen into the ring slightly mitigates this, allowing the second oxidation to proceed under forcing conditions (heat/excess oxidant).
Diagram 1: Stepwise Oxidation Mechanism
Caption: Stepwise electrophilic oxidation of pyrazine. Note that the second oxidation step requires overcoming the electron-withdrawing effect of the first N-oxide group.
Comparative Route Analysis
Route A: Catalytic Tungstate Oxidation (Recommended)
This route utilizes Sodium Tungstate Dihydrate (
-
Chemistry: The tungstate ion reacts with
to form peroxotungstate species ( ), which are far more potent electrophiles than alone. -
Pros: Water solvent (Green), simple filtration workup, high yield (>85%), scalable.
-
Cons: Requires careful temperature control to prevent catalyst deactivation or runaway exotherms.
Route B: Classical Peracetic Acid
The standard method found in older literature (e.g., Koelsch & Gumprecht).
-
Chemistry: Acetic acid reacts with
to generate peracetic acid in situ. -
Pros: Reagents are cheap and ubiquitous.
-
Cons: High E-factor. Removing large volumes of acetic acid requires vacuum distillation (energy intensive) or neutralization (salt waste). Residual acid can destabilize the N-oxide product.
Route C: m-CPBA Oxidation
-
Chemistry: Direct oxygen transfer from meta-chloroperoxybenzoic acid in organic solvent (DCM).
-
Pros: Anhydrous conditions, very fast.
-
Cons: Dangerous. m-CPBA is shock-sensitive. The byproduct (m-chlorobenzoic acid) is difficult to separate completely from the polar PZDO product without chromatography. Not recommended for synthesis >1g.
Comparative Data Table
| Metric | Route A: Na2WO4 / H2O2 | Route B: AcOH / H2O2 | Route C: m-CPBA |
| Yield | 85 - 92% | 60 - 75% | 70 - 80% |
| Purity (Crude) | High (>95%) | Moderate (contains acid) | Low (contains m-CBA) |
| Reaction Time | 4 - 6 Hours | 12 - 24 Hours | 1 - 2 Hours |
| Atom Economy | High (Byproduct is H2O) | Low (Solvent is reagent) | Very Low |
| Scalability | Excellent (kg scale) | Good | Poor (Safety Risk) |
| Safety Profile | Moderate (Exotherm) | Moderate (Corrosive) | High Risk (Explosive) |
Detailed Experimental Protocols
Protocol A: Catalytic Synthesis (The "Green" Standard)
Primary Reference: Adapted from modern catalytic oxidation procedures (e.g., T. Pinheiro et al.) and energetic material precursor synthesis.
Materials:
-
Pyrazine (10.0 g, 125 mmol)
-
Sodium Tungstate Dihydrate (1.65 g, 5 mmol, 4 mol%)
-
Hydrogen Peroxide (30% aq, 35 mL, ~300 mmol, 2.4 equiv)
-
Water (20 mL)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Pyrazine and Sodium Tungstate in water.
-
Controlled Addition: Heat the mixture to 50°C. Add the Hydrogen Peroxide dropwise via an addition funnel over 30 minutes.
-
Note: The reaction is exothermic. Do not allow temperature to exceed 65°C during addition to prevent decomposition of the peroxide.
-
-
Reflux: Once addition is complete, raise temperature to 80°C and stir for 4–6 hours. The solution will turn from colorless to a slight yellow.
-
Monitoring: Monitor via TLC (MeOH:DCM 1:9). The di-N-oxide is much more polar (lower Rf) than the mono-oxide.
-
Workup: Cool the solution to 0–5°C in an ice bath. PZDO is poorly soluble in cold water and will precipitate as fine needles.
-
Filtration: Filter the solid and wash with ice-cold ethanol (2 x 10 mL) to remove residual catalyst.
-
Drying: Dry in a vacuum oven at 40°C. DO NOT OVERHEAT.
Protocol B: Classical Peracid Synthesis
Primary Reference: Koelsch, C. F.; Gumprecht, W. H. J. Org. Chem. 1958.
Procedure:
-
Dissolve Pyrazine (10 g) in Glacial Acetic Acid (50 mL).
-
Add 30% Hydrogen Peroxide (30 mL) cautiously.
-
Heat at 70–75°C for 16 hours.
-
Concentration (Hazardous Step): Concentrate the mixture under reduced pressure (rotary evaporator) to ~1/3 volume. Warning: Do not distill to dryness as concentrated peroxides may explode.
-
Crystallization: Dilute the residue with cold acetone or ethanol to induce precipitation. Recrystallize from minimal hot water.
Workflow Decision Matrix
Diagram 2: Synthesis Selection Logic
Caption: Decision matrix for selecting the optimal synthesis route based on scale and constraints.
Analytical Validation
To confirm the synthesis of the 1,4-dioxide rather than the mono-oxide, use 1H NMR .
-
Pyrazine (Starting Material): Singlet at
8.60 ppm ( ). -
Pyrazine 1,4-dioxide (Product): The protons shift significantly upfield due to the shielding effect of the N-oxide oxygens, appearing as a singlet at
8.00 - 8.15 ppm ( or ). -
Mono-oxide: Will show an AA'BB' or AA'XX' pattern (two distinct multiplets) because the symmetry is broken.
References
-
Koelsch, C. F.; Gumprecht, W. H. (1958). The Synthesis of Some Pyrazine N-Oxides.[2][3][4][5] Journal of Organic Chemistry, 23(11), 1603–1606. Link
-
Monogarov, K. A., et al. (2024).[2] Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself.[2] Crystal Growth & Design, 24(2), 548–558. Link[6]
-
Pinheiro, T. N., et al. (2022). Sodium Tungstate Dihydrate (Na2WO4[1]·2H2O): A Mild Oxidizing and Efficient Reagent in Organic Synthesis.[1] Synlett, 33(16), 1689-1690. Link
-
Choudhary, G., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9).[7] Link[7]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijbpas.com [ijbpas.com]
A Comparative Guide to the N-Oxidation of Pyrazines: Evaluating the Efficiency of Common Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of an N-oxide moiety into the pyrazine ring is a pivotal transformation in medicinal chemistry and materials science. Pyrazine N-oxides are key structural motifs in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-tumor, anti-microbial, and anti-inflammatory properties. The N-oxide group can modulate the electronic properties of the pyrazine ring, influence metabolic pathways, and improve pharmacokinetic profiles.
This guide provides an in-depth comparison of the efficiency of several common oxidizing agents for the N-oxidation of pyrazines. We will delve into the mechanistic aspects, substrate scope, and practical considerations for each oxidant, supported by experimental data to aid researchers in selecting the most appropriate method for their specific synthetic challenges.
The Underlying Chemistry: Electrophilic Attack on the Pyrazine Nitrogen
The N-oxidation of pyrazines is fundamentally an electrophilic attack on the lone pair of electrons of a nitrogen atom in the aromatic ring. The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which can make it less reactive towards oxidation compared to more electron-rich heterocycles like pyridine. The choice of oxidizing agent is therefore crucial to achieve efficient and selective N-oxidation.
The general mechanism involves the transfer of an oxygen atom from the oxidant to the pyrazine nitrogen, forming a new N-O bond. The reaction proceeds through a transition state where the pyrazine nitrogen acts as a nucleophile attacking the electrophilic oxygen of the oxidizing agent.
A Head-to-Head Comparison of Oxidizing Agents
We will now examine the performance of four widely used oxidizing agents for pyrazine N-oxidation: meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, hydrogen peroxide (H₂O₂), and peracetic acid.
meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a versatile and widely used peroxy acid for a variety of oxidation reactions, including the N-oxidation of heteroaromatics. It is a crystalline solid that is relatively easy to handle, although it can be shock-sensitive and should be stored with care.
Mechanism of Action: The N-oxidation with m-CPBA proceeds via a concerted mechanism where the pyrazine nitrogen attacks the electrophilic oxygen of the peroxy acid. The proton on the peroxy acid is transferred to the carbonyl oxygen, and the weak O-O bond is cleaved, resulting in the formation of the pyrazine N-oxide and meta-chlorobenzoic acid as a byproduct.
Caption: Mechanism of pyrazine N-oxidation with m-CPBA.
Performance and Scope: m-CPBA is an effective oxidant for a range of azaaromatic compounds. For pyrazines, it can provide good yields of the corresponding N-oxides. However, the electron-deficient nature of the pyrazine ring may require more forcing conditions (e.g., elevated temperatures) compared to the oxidation of pyridines. The presence of electron-donating groups on the pyrazine ring generally accelerates the reaction, while electron-withdrawing groups can hinder it. A key challenge with m-CPBA is the removal of the meta-chlorobenzoic acid byproduct during workup, which can sometimes be difficult.
Experimental Data Summary:
| Pyrazine Substrate | Reaction Conditions | Yield (%) | Reference |
| Furazano-pyrimidine derivative | Acetonitrile, reflux, 2 h | 70 | [1] |
| 3,5-Lutidine (pyridine analog) | DMF/MeOH, HF | Excellent | [2] |
| Nicotinic acid (pyridine analog) | DMF/MeOH, HF | Excellent | [2] |
Oxone® (Potassium Peroxymonosulfate)
Oxone®, a triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), is an inexpensive, stable, and environmentally friendly oxidizing agent. It is a white, water-soluble solid that is easy to handle and has found broad application in organic synthesis.
Mechanism of Action: The active oxidant in Oxone® is the peroxymonosulfate anion (HSO₅⁻). The N-oxidation likely proceeds through a nucleophilic attack of the pyrazine nitrogen on the electrophilic peroxide oxygen of HSO₅⁻. In some cases, Oxone® is used in combination with a ketone, such as acetone, to generate a more reactive dioxirane intermediate in situ.
Caption: Mechanism of pyrazine N-oxidation with Oxone.
Performance and Scope: Oxone® has proven to be a highly efficient reagent for the N-oxidation of pyrazines, often providing good to excellent yields of both mono- and di-N-oxides.[3] The reactions are typically carried out in biphasic systems (e.g., CH₂Cl₂/H₂O) or in aqueous acetone. A significant advantage of Oxone® is the straightforward workup, as the inorganic byproducts are readily removed by aqueous extraction. The selectivity between mono- and di-N-oxidation can often be controlled by adjusting the stoichiometry of the oxidant.
Experimental Data Summary:
| Pyrazine Substrate | Product | Yield (%) | Reference |
| Pyrazine | Pyrazine-N,N'-dioxide | 75 | [3] |
| 2-Methylpyrazine | 2-Methylpyrazine-N,N'-dioxide | 85 | [3] |
| 2,3-Dimethylpyrazine | 2,3-Dimethylpyrazine-N,N'-dioxide | 88 | [3] |
| 2,5-Dimethylpyrazine | 2,5-Dimethylpyrazine-N-oxide | 82 | [3] |
| 2,5-Dimethylpyrazine | 2,5-Dimethylpyrazine-N,N'-dioxide | 88 | [3] |
| 2,3,5,6-Tetramethylpyrazine | 2,3,5,6-Tetramethylpyrazine-N-oxide | 70 | [3] |
Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is an attractive oxidant due to its low cost, high oxygen content, and the benign byproduct (water). However, H₂O₂ itself is a relatively slow oxidant for electron-deficient heterocycles like pyrazines. Its efficiency is dramatically improved by the use of catalysts or by activation with acids or anhydrides to form more reactive peroxy acids in situ.
Mechanism of Action: In the presence of a catalyst, such as methyltrioxorhenium (MTO), H₂O₂ forms a highly electrophilic peroxo complex. The pyrazine nitrogen then attacks this activated complex to afford the N-oxide. When used with an acid like acetic acid, H₂O₂ forms peracetic acid, which then acts as the oxidant.
Caption: Catalytic cycle for H₂O₂-based pyrazine N-oxidation.
Performance and Scope: The H₂O₂/catalyst systems are versatile and can be highly efficient. For example, the MTO/H₂O₂ system is known for its high activity at low catalyst loadings. The H₂O₂/acetic acid system is a classical and cost-effective method, though it may require higher temperatures. The choice of catalyst can influence the selectivity and substrate scope. A urea-hydrogen peroxide adduct (UHP) offers a stable, solid source of H₂O₂ that can be advantageous for handling and in certain solvent systems.
Experimental Data Summary:
| Pyrazine Substrate | Oxidizing System | Reaction Conditions | Yield (%) | Reference |
| 2,5-Dimethylpyrazine | H₂O₂ / Acetic Acid | - | - | [4] |
| Pyridine | H₂O₂ / Acetic Acid | 70°C | 34 (in batch) | [1] |
| Pyridine | H₂O₂ / Acetic Acid | 130°C (microreactor) | >99 | [1] |
Peracetic Acid
Peracetic acid, often generated in situ from hydrogen peroxide and acetic acid or used as a pre-formed solution, is a powerful oxidizing agent. It is more reactive than hydrogen peroxide itself.
Mechanism of Action: The mechanism of N-oxidation with peracetic acid is analogous to that of m-CPBA, involving a concerted transfer of an oxygen atom from the peroxy acid to the pyrazine nitrogen.
Performance and Scope: Peracetic acid is effective for the N-oxidation of a variety of nitrogen-containing heterocycles. For pyrazines, it can provide good yields, but the reaction may require careful temperature control due to the exothermic nature of the oxidation and the potential for over-oxidation to the di-N-oxide. The acidic nature of the reaction medium can also be a consideration for substrates with acid-sensitive functional groups.
Experimental Data Summary:
| Pyrazine Substrate | Reaction Conditions | Yield (%) | Reference |
| Phenyl- and chlorophenylpyrazines | - | - | [5] |
| Pyridine | 40% Peracetic acid, 85°C | - | [6] |
Comparative Summary of Oxidizing Agents
| Oxidizing Agent | Advantages | Disadvantages | Typical Conditions |
| m-CPBA | High reactivity, good yields, commercially available. | Byproduct removal can be difficult, potential for shock sensitivity. | Organic solvents (e.g., CH₂Cl₂, CHCl₃), room temp. to reflux. |
| Oxone® | Inexpensive, stable, easy to handle, simple workup, environmentally friendly. | Can require biphasic systems or aqueous acetone. | CH₂Cl₂/H₂O or acetone/H₂O, room temperature. |
| H₂O₂ | Inexpensive, benign byproduct (water), high atom economy. | Requires a catalyst or activator for efficient oxidation of pyrazines. | With catalyst (e.g., MTO) in organic solvents; with acetic acid at elevated temperatures. |
| Peracetic Acid | More reactive than H₂O₂, effective for many substrates. | Can be explosive at high concentrations, requires careful temperature control. | Acetic acid, elevated temperatures. |
Experimental Protocols
Protocol 1: N-Oxidation of 2,5-Dimethylpyrazine with Oxone®[3]
This protocol is adapted from the work of McKay et al. and is a reliable method for the synthesis of pyrazine N-oxides.
Materials:
-
2,5-Dimethylpyrazine
-
Oxone® (Potassium peroxymonosulfate)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Sodium bisulfite (NaHSO₃) (for quenching)
Procedure:
-
To a solution of 2,5-dimethylpyrazine (1.0 g, 9.25 mmol) in CH₂Cl₂ (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add a solution of Oxone® (17.1 g, 27.8 mmol, 3 equiv.) in water (120 mL).
-
Stir the resulting biphasic mixture vigorously at room temperature for 24 hours.
-
After 24 hours, quench the reaction by the slow addition of an aqueous solution of sodium bisulfite until a negative test with starch-iodide paper is obtained.
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous potassium carbonate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude product.
-
The product can be purified by recrystallization or column chromatography to yield 2,5-dimethylpyrazine-N-oxide. To obtain the di-N-oxide, a larger excess of Oxone® (e.g., 6 equivalents) and longer reaction times may be employed.
Protocol 2: N-Oxidation of Pyrazine with Peracetic Acid (adapted from pyridine N-oxidation)[6]
Caution: Peracetic acid is a strong oxidant and can be explosive. Handle with extreme care behind a safety shield.
Materials:
-
Pyrazine
-
40% Peracetic acid in acetic acid
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for neutralization
-
Dichloromethane (CH₂Cl₂)
-
Brine
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, place pyrazine (1.0 g, 12.5 mmol).
-
Slowly add 40% peracetic acid (1.5 equivalents) dropwise to the stirred pyrazine, maintaining the reaction temperature below 40°C with an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully cool the mixture in an ice bath and slowly neutralize the excess acid by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is ~8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude pyrazine N-oxide, which can be further purified by recrystallization or chromatography.
Conclusion and Future Outlook
The N-oxidation of pyrazines is a critical transformation for the synthesis of valuable compounds in the pharmaceutical and materials sectors. This guide has provided a comparative overview of four common oxidizing agents, highlighting their respective strengths and weaknesses.
-
Oxone® emerges as a highly recommended reagent due to its efficiency, ease of handling, simple workup, and favorable environmental profile. The work by McKay et al. provides a robust and scalable methodology for the synthesis of a variety of pyrazine N-oxides.[3]
-
m-CPBA remains a reliable and effective oxidant, although the removal of its byproduct can be a practical drawback.
-
Hydrogen peroxide , particularly in catalytic systems, offers a green and atom-economical alternative, with the potential for high efficiency and selectivity depending on the chosen catalyst.
-
Peracetic acid is a potent oxidant but requires careful handling due to its hazardous nature.
The choice of the optimal oxidizing agent will ultimately depend on the specific pyrazine substrate, the desired scale of the reaction, and the available laboratory resources. Future research in this area will likely focus on the development of even more efficient, selective, and environmentally benign catalytic systems for pyrazine N-oxidation, further expanding the synthetic toolbox for accessing these important molecules.
References
- McKay, S. E., Sooter, J. A., Bodige, S. G., & Blackstock, S. C. (2001). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide.
- Tang, Y., Li, K., Chinnam, A. K., Staples, R. J., & Shreeve, J. M. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 45(1), 125-129.
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(5), 242-268.
- Organic Syntheses, Coll. Vol. 4, p.828 (1963); Vol. 32, p.97 (1952).
- Shul'pin, G. B., Süss-Fink, G., & Shul'pina, L. S. (2001). Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation.
- Brown, C. J., & Knaust, J. M. (2009). 2,5-Dimethyl-pyrazine 1,4-dioxide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3052.
- Vörös, A., Timári, G., Baán, Z., Mizsey, P., & Finta, Z. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 58(2), 63-69.
- Shul'pin, G. B., Nizova, G. V., & Kozlov, Y. N. (1995). Oxidations by the reagent ‘H2O2–vanadium complex–pyrazine-2-carboxylic acid’. Part 4. Oxidation of alkanes, benzene and alcohols by an adduct of H2O2 with urea. Journal of the Chemical Society, Perkin Transactions 2, (7), 1377-1382.
- Patil, V. V., Gayakwad, E. M., & Shankarling, G. S. (2016). An efficient, rapid, and catalyst-free oxidation of aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature using m-CPBA as an oxidant in ethyl acetate. The Journal of Organic Chemistry, 81(1), 781-786.
- U.S. Patent 3,278,562A, "Oxidation process using peracetic acid," issued October 11, 1966.
Sources
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- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Dimethyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to N-Oxides in Synthesis: A Comparative Study of Pyrazine, 1,4-dioxide and its Alternatives
In the landscape of modern organic synthesis, the quest for efficient, selective, and robust reagents is perpetual. Heterocyclic N-oxides have carved a significant niche in this domain, serving as versatile tools for a multitude of transformations.[1][2] Among these, Pyrazine, 1,4-dioxide (PZDO) presents a unique profile due to its symmetrical structure and dual N-oxide functionalities. This guide offers an in-depth comparative analysis of PZDO against other commonly employed N-oxides, namely Pyridine N-oxide and Trimethylamine N-oxide. Our objective is to provide researchers, scientists, and drug development professionals with a practical, data-supported framework for selecting the optimal N-oxide for their synthetic challenges, moving beyond mere protocols to explain the causal factors behind experimental choices.
The World of N-Oxides: More Than Just Oxidants
Heterocyclic N-oxides are a class of compounds characterized by a positively charged nitrogen atom and a negatively charged oxygen atom within an aromatic or aliphatic ring system. This zwitterionic nature imparts unique reactivity. While they are renowned as potent and often mild oxygen transfer agents, their utility extends to directing group chemistry, enhancing reactivity towards nucleophiles and electrophiles, and serving as ligands in catalysis.[1] The choice of N-oxide can profoundly impact reaction efficiency, selectivity, and substrate scope, making a comparative understanding essential for methodological development.
Structural and Electronic Profiles: A Comparative Overview
The efficacy of an N-oxide in a given transformation is intrinsically linked to its structure and electronic properties. Pyrazine, 1,4-dioxide, Pyridine N-oxide, and Trimethylamine N-oxide represent aromatic di-N-oxide, aromatic mono-N-oxide, and aliphatic N-oxide scaffolds, respectively, leading to distinct chemical behaviors.
| Feature | Pyrazine, 1,4-dioxide (PZDO) | Pyridine N-oxide | Trimethylamine N-oxide (TMAO) |
| Structure | Symmetric, planar aromatic ring with two opposing N-oxide groups. | Planar aromatic ring with one N-oxide group. | Aliphatic, non-planar structure. |
| Electronic Nature | The two electron-withdrawing N-oxide groups significantly decrease the electron density of the pyrazine ring. | The N-oxide group can act as both an electron-donating and electron-withdrawing group depending on the reaction type. | The N-oxide is a strong dipole, but the molecule lacks the aromatic system of the others. |
| Solubility | Generally soluble in polar organic solvents. | Soluble in a wide range of organic solvents and water. | Highly soluble in water, often used as its dihydrate.[3] |
| Basicity | Weakly basic due to the electron-withdrawing nature of the N-oxide groups. | More basic than pyridine, but still a weak base. | A stronger base than the aromatic N-oxides. |
Synthesis of N-Oxides: Practical Laboratory Protocols
The accessibility of these reagents is a key consideration. Below are detailed, reproducible protocols for the synthesis of each N-oxide.
Protocol 1: Synthesis of Pyrazine, 1,4-dioxide
This procedure utilizes potassium peroxymonosulfate (Oxone®) as a robust and safe oxidizing agent.
Materials:
-
Pyrazine
-
Potassium peroxymonosulfate (Oxone®)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Potassium Carbonate (K₂CO₃)
Procedure:
-
Dissolve 1.60 g (19.0 mmol) of pyrazine in 60 mL of CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve 24.0 g (39.1 mmol) of Oxone® in 140 mL of H₂O.
-
Combine the two solutions and stir the biphasic mixture vigorously at 25 °C for 24 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
The aqueous layer is to be continuously extracted with CH₂Cl₂ for 48 hours to recover the hydrophilic product.
-
Combine all organic layers and dry over anhydrous K₂CO₃.
-
Filter the drying agent and remove the solvent under reduced pressure to yield Pyrazine, 1,4-dioxide as a beige powder.
-
Expected Yield: Approximately 1.65 g (74.7%).
Protocol 2: Synthesis of Pyridine N-oxide
A common method involves the oxidation of pyridine with a peroxy acid, such as peracetic acid.[4]
Materials:
-
Pyridine
-
40% Peracetic acid
Procedure:
-
To a flask containing 110 g (1.39 moles) of pyridine, add 250 mL (1.50 moles) of 40% peracetic acid dropwise with stirring.
-
Control the rate of addition to maintain the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.
-
The product can be isolated by vacuum distillation.
Protocol 3: Synthesis of Trimethylamine N-oxide Dihydrate
This straightforward protocol uses hydrogen peroxide to oxidize an aqueous solution of trimethylamine.[3][5]
Materials:
-
Trimethylamine (aqueous solution, e.g., 25-35%)
-
Hydrogen peroxide (30-50%)
-
Activated carbon
Procedure:
-
In a reaction vessel, charge the aqueous solution of trimethylamine.
-
Slowly add a slight molar excess of hydrogen peroxide to the trimethylamine solution while maintaining the reaction temperature between 60-75°C.
-
Maintain the reaction at this temperature for 3-6 hours.
-
After the reaction is complete, treat the solution with activated carbon to decompose any remaining hydrogen peroxide.
-
Cool the solution to induce crystallization.
-
Isolate the crystals by filtration and dry them under vacuum at 40-70°C to obtain trimethylamine N-oxide dihydrate.
Comparative Performance in Key Synthetic Transformations
A. Oxidation of Organoboranes to Alcohols
The oxidation of organoboranes, typically generated from hydroboration of alkenes, is a cornerstone of organic synthesis. Trimethylamine N-oxide (TMAO) is a well-established, mild reagent for this transformation, offering an alternative to the standard alkaline hydrogen peroxide.
Causality of Reagent Choice: TMAO is particularly advantageous when the reaction conditions need to be neutral and anhydrous. The by-product, trimethylamine, is volatile and easily removed. The choice between TMAO and alkaline peroxide often depends on the presence of base-sensitive functional groups in the substrate.
Experimental Data Summary:
| N-Oxide | Substrate (Alkene) | Product | Yield | Reference |
| Trimethylamine N-oxide | 1-Hexene | 1-Hexanol | >95% | Based on protocols by G.W. Kabalka |
| Pyridine N-oxide | Data not readily available for direct comparison | - | - | - |
| Pyrazine, 1,4-dioxide | Data not readily available for direct comparison | - | - | - |
While direct comparative data for Pyridine N-oxide and PZDO in this specific application is sparse, the high efficiency and mild conditions of TMAO make it a preferred choice.
B. Epoxidation of Olefins
N-oxides can serve as oxygen sources in metal-catalyzed epoxidation reactions. Their performance is influenced by their ability to coordinate to the metal center and the lability of the N-O bond.
Causality of Reagent Choice: The choice of N-oxide can influence the catalytic activity and selectivity. Aromatic N-oxides like Pyridine N-oxide are commonly used in conjunction with transition metal catalysts. The steric and electronic properties of the N-oxide can be tuned to optimize the reaction. For instance, electron-withdrawing groups on the pyridine ring can enhance the oxidizing power.
Experimental Data Summary (Representative Examples):
| N-Oxide | Catalyst | Olefin | Epoxide Yield | Reference |
| Pyridine N-oxide derivatives | Metal complexes (e.g., Ru, Mn) | Various | Generally good to excellent | General literature on catalytic epoxidation |
| Pyrazine, 1,4-dioxide | Data not readily available for direct comparison | - | - | - |
| Trimethylamine N-oxide | Less commonly used in this context | - | - | - |
Pyridine N-oxides are the most extensively studied in this area. The lack of data for PZDO suggests a potential area for research, particularly in understanding how its bidentate coordinating ability might influence catalysis.
C. Oxidation of Phosphines to Phosphine Oxides
This transformation is often used to study the kinetics of oxygen atom transfer and is a common side reaction in processes like the Wittig or Mitsunobu reactions.
Causality of Reagent Choice: The rate of phosphine oxidation depends on the electrophilicity of the N-oxide's oxygen atom and the nucleophilicity of the phosphine. The reaction kinetics can provide insight into the inherent oxidizing power of the N-oxide.
Kinetic Data Insights: Studies on the oxidation of triphenylphosphine have shown that the reaction kinetics can be complex. For instance, the oxidation by nitric oxide follows third-order kinetics, being second order in nitric oxide.[6] While direct kinetic comparisons between PZDO, Pyridine N-oxide, and TMAO are not available in a single study, it can be inferred that the more electron-deficient aromatic N-oxides would be more potent oxidants than aliphatic ones like TMAO, assuming a similar mechanism. The presence of two N-oxide groups in PZDO would suggest a higher oxidizing potential compared to Pyridine N-oxide, although steric factors and coordination effects could play a role.
Mechanistic Considerations and Workflow Diagrams
Understanding the underlying mechanisms is key to rational reagent selection.
General Mechanism of Oxygen Transfer
The fundamental process involves the nucleophilic attack of a substrate (e.g., a phosphine or a metal catalyst) on the oxygen atom of the N-oxide, leading to the cleavage of the N-O bond and transfer of the oxygen atom.
Caption: Generalized workflow for N-oxide mediated oxidation.
Decision Framework for N-Oxide Selection
Choosing the right N-oxide requires considering multiple factors beyond just its oxidizing power.
Caption: Decision tree for selecting an appropriate N-oxide.
Summary and Future Outlook
This guide provides a comparative framework for understanding and utilizing Pyrazine, 1,4-dioxide, Pyridine N-oxide, and Trimethylamine N-oxide in synthesis.
Comparative Summary:
| N-Oxide | Key Advantages | Key Limitations | Best Suited For |
| Pyrazine, 1,4-dioxide | High oxidizing potential (inferred), symmetrical, potential bidentate ligand. | Less studied, limited comparative data, potentially lower solubility. | Exploratory catalytic systems, reactions requiring a potent aromatic oxidant. |
| Pyridine N-oxide | Well-established, versatile, electronically tunable, good solubility. | By-product (pyridine) can sometimes be difficult to remove. | A wide range of transformations, including metal-catalyzed reactions and directed C-H functionalization. |
| Trimethylamine N-oxide | Mild, anhydrous conditions possible, volatile by-product. | Lower oxidizing power than aromatic N-oxides, hygroscopic. | Oxidation of sensitive substrates, particularly organoboranes. |
The field of N-oxide chemistry continues to evolve. While Pyridine N-oxide and Trimethylamine N-oxide are established workhorses, the unique properties of Pyrazine, 1,4-dioxide remain underexplored in a comparative context. Future research should focus on direct, quantitative comparisons of these reagents in a standardized set of reactions. Such studies will undoubtedly uncover new applications and provide a clearer understanding of the structure-reactivity relationships that govern their performance, further solidifying the indispensable role of N-oxides in the synthetic chemist's toolkit.
References
- Synthesis process of pyridine-N-oxide. (CN115160220A).
- Synthesis of pyridine-N-oxide. (CN1982297A).
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Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). Arkivoc, 2013(i), 154-174. [Link]
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Kinetics of the Oxidation of Triphenylphosphine by Nitric Oxide. (2010). Inorganic Chemistry, 49(17), 7763-7768. [Link]
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Pyridine-N-oxide. Organic Syntheses, Coll. Vol. 4, p.828 (1963); Vol. 35, p.91 (1955). [Link]
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Catalytic Epoxidation of Hindered Olefins with Dioxygen. Fast Oxygen Atom Transfer to Olefin Cation Radicals from Nitrogen Oxides. (1995). Journal of the American Chemical Society, 117(38), 9826–9831. [Link]
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Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. (2020). Journal of the American Chemical Society, 142(12), 5537–5543. [Link]
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Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. (2010). Accounts of Chemical Research, 43(2), 313–324. [Link]
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Trimethylamine N-oxide promotes the proliferation and migration of hepatocellular carcinoma cell through the MAPK pathway. (2024). Discovery Oncology, 15(1), 346. [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). Organic Letters, 20(13), 3946–3950. [Link]
- Preparation method for trimethylamine oxide. (CN103012219A).
-
Enhancing Catalytic Efficiency in Long-Chain Linear α-Olefin Epoxidation: A Study of CaSnO3-Based Catalysts. (2024). Catalysts, 14(1), 71. [Link]
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Review on the Synthesis of Pyrazine and Its Derivatives. (2015). Oriental Journal of Chemistry, 31(4), 1835-1855. [Link]
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Photoredox/Pyridine N-oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. (2020). ChemRxiv. [Link]
-
Triphenylphosphine Oxide- Waste Not, Want Not. (2023). Scientific Update. [Link]
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Trimethylamine N-Oxide and Related Gut Microbe-Derived Metabolites and Incident Heart Failure Development in Community-Based Populations. (2024). Journal of the American Heart Association, 13(16), e034298. [Link]
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A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. (2011). The Journal of Organic Chemistry, 76(8), 2820–2824. [Link]
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Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes. (2013). Dalton Transactions, 42(45), 16016-16023. [Link]
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Trimethylamine N-Oxide: The Good, the Bad and the Unknown. (2016). Toxins, 8(11), 326. [Link]
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Oxidation of Phosphines by Supercritical Nitrous Oxide. (2000). Organic Letters, 2(18), 2813–2815. [Link]
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Fast and Efficient Epoxidation of Olefins Catalyzed by Brominated Mn(III) Salophen Grafted onto CoFe2O3/Graphene Oxide as a Heterogeneous Catalyst. (2021). Inorganic Chemistry Research, 5(1), 104-116. [Link]
-
Trimethylamine N-oxide. Wikipedia. [Link]
-
N2O oxidation of phosphines catalyzed by low-valent nickel complexes. (2002). Tetrahedron Letters, 43(17), 3231-3233. [Link]
-
Comparative Study on the Catalytic Activity of [CoIII4O4] Heterocubanes in Alcohol Oxidation Reactions in Solution. (2024). ResearchGate. [Link]
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Pyrazine Synthesis? (2020). Sciencemadness.org. [Link]
-
Studies In Pyrazine Chemistry. (1951). University of Glasgow. [Link]
- Preparation method for trimethylamine oxide. (CN103012219B).
-
Kinetic analysis of Group 4 Metal Oxide Nanocrystal synthesis in the presence of phosphine oxide ligands. (2023). ChemRxiv. [Link]
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (2010). The Journal of Organic Chemistry, 75(17), 6045–6048. [Link]
-
Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides. (2024). Accounts of Chemical Research. [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. (2015). Oriental Journal of Chemistry, 31(4). [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Omega, 6(20), 13359–13364. [Link]
-
Controlled alcohol oxidation reactions by supported non-noble metal nanoparticles on chitin-derived N-doped carbons. (2021). Catalysis Science & Technology, 11(15), 5173-5184. [Link]
-
Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. (2024). Molecules, 29(24), 5639. [Link]
-
The Biosynthesis of Trimethylamine-N-Oxide. (1958). Biochimica et Biophysica Acta, 30, 212-214. [Link]
-
Pyridine-N-oxide. Wikipedia. [Link]
-
A new and efficient methodology for olefin epoxidation catalyzed by supported cobalt nanoparticles. (2021). Beilstein Journal of Organic Chemistry, 17, 519-526. [Link]
-
Green Oxidation Protocol for Alcohols to Carbonyls by Tert- butylhydroperoxide Over MnO2 Catalysts: Comparison of Bulk and Nanostructure. (2018). Current Catalysis, 7(2), 136-146. [Link]
-
Trimethylamine N-Oxide: The Good, the Bad and the Unknown. (2016). Toxins, 8(11), 326. [Link]
-
The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis-trans isomerization and induces cell cycle arrest. (2021). International Journal of Biological Macromolecules, 193(Pt B), 2200-2208. [Link]
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- 6. researchgate.net [researchgate.net]
Comparative Validation Guide: HPLC-UV vs. LC-MS/MS for Pyrazine 1,4-Dioxide Quantification
Executive Summary
Pyrazine 1,4-dioxide (CAS 2423-84-9) represents a critical analyte class in pharmaceutical development, often appearing as a metabolic oxidation product or a synthetic impurity. Its quantification presents distinct challenges due to its high polarity (LogP ≈ -1.6) and photochemical instability .
This guide objectively compares two validated workflows:
-
HPLC-UV (DAD): The robust, cost-effective choice for Quality Control (QC) and raw material assay (ppm range).
-
LC-MS/MS (ESI+): The high-sensitivity choice for trace impurity profiling and bioanalysis (ppb range).
Key Takeaway: While HPLC-UV is sufficient for drug substance assay, the high polarity of Pyrazine 1,4-dioxide necessitates HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 chemistries to avoid "pore dewetting" common in standard reverse-phase methods.
Technical Deep Dive: The Analyte
Before method selection, the physicochemical behavior of the analyte must dictate the protocol design.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₄H₄N₂O₂ (MW 112.[1][2]09) | Low mass requires careful MS optimization to avoid solvent background noise. |
| Polarity (LogP) | ~ -1.6 (Highly Polar) | Critical: Will elute in the void volume on standard C18 columns. Requires HILIC or 100% aqueous-stable phases. |
| Solubility | High in water, Methanol | Diluents must be matched to the mobile phase to prevent peak distortion. |
| Stability | Photosensitive | Protocol Rule: All solutions must be prepared in amber glassware. N-oxides can deoxygenate to pyrazine under UV light. |
Analytical Decision Matrix
The following decision tree illustrates the selection logic between the two methods based on sensitivity requirements and matrix complexity.
Figure 1: Analytical Strategy Map. Select Method A for routine QC; Select Method B for biological matrices or genotoxic impurity screening.
Method A: HPLC-UV (Quality Control Standard)
Rationale: This method utilizes a Polar-Embedded C18 stationary phase. Unlike traditional C18, the embedded polar group (e.g., amide or carbamate) allows the use of 100% aqueous mobile phases without phase collapse (dewetting), ensuring retention of the polar N-oxide.
Experimental Protocol
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (Polar Embedded), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.5 (Buffer is critical for peak shape).
-
Mobile Phase B: Acetonitrile (LC Grade).
-
Isocratic Mode: 95% A / 5% B. (High aqueous content required for retention).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 260 nm (Primary) and 220 nm (Secondary).
-
Temperature: 30°C.
Validation Note: Linearity is typically established from 0.5 µg/mL to 100 µg/mL.
Method B: LC-MS/MS (Trace Analysis)
Rationale: For trace quantification, HILIC is superior to Reverse Phase. HILIC retains polar compounds using an organic-rich mobile phase, which enhances desolvation efficiency in the MS source (increasing sensitivity by 10-100x compared to aqueous-heavy RP methods).
Experimental Protocol
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4]
-
Column: HILIC Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% B (High organic loads sample on HILIC)
-
1-5 min: 95% B -> 60% B
-
5-7 min: 60% B
-
7.1 min: 95% B (Re-equilibration is critical in HILIC; allow 5 mins).
-
-
MRM Transitions:
-
Quantifier: 113.0
97.0 (Loss of Oxygen, ) -
Qualifier: 113.0
81.0 (Loss of or ring fragmentation)
-
Validation Note: The "Loss of Oxygen" (M-16) transition is characteristic of N-oxides but can be non-specific if not chromatographically resolved from other N-oxides.
Comparative Validation Data
The following table summarizes performance metrics based on ICH Q2(R2) validation standards.
| Parameter | Method A: HPLC-UV (Polar C18) | Method B: LC-MS/MS (HILIC) |
| Specificity | Moderate (Relies on retention time & UV spectrum) | High (Mass & fragmentation specific) |
| LOD (Limit of Detection) | ~ 0.1 µg/mL (100 ppb) | ~ 0.5 ng/mL (0.5 ppb) |
| LOQ (Limit of Quantitation) | ~ 0.5 µg/mL | ~ 1.0 ng/mL |
| Linearity (R²) | > 0.999 (Range: 1–100 µg/mL) | > 0.995 (Range: 1–1000 ng/mL) |
| Precision (RSD) | < 1.0% (System suitability) | < 5.0% (Dependent on matrix) |
| Matrix Effect | Low (UV is less susceptible) | High (Requires stable isotope internal standard) |
| Throughput | High (Isocratic, no equilibration) | Moderate (HILIC requires long equilibration) |
Validation Workflow Diagram (ICH Q2 Aligned)
Figure 2: Step-wise validation protocol ensuring compliance with ICH Q2(R2) guidelines.
Expert Commentary & Troubleshooting
-
Photolytic Degradation:
-
Observation: During robustness testing, you may observe the appearance of a peak at the retention time of Pyrazine (parent) and a decrease in the N-oxide area.
-
Root Cause:[5][6][7] Exposure of sample vials to white light in the autosampler.
-
Corrective Action: Use amber vials and enable the "dark" function in the autosampler if available.
-
-
HILIC Equilibration (LC-MS):
-
Observation: Retention time shifting in LC-MS runs.
-
Root Cause:[5][6][7] HILIC columns form a water layer on the silica surface. If the re-equilibration time between gradients is too short (< 20 column volumes), this layer is not stable.
-
Corrective Action: Extend the post-run time. Do not rush HILIC gradients.
-
-
Carryover:
-
Pyrazine 1,4-dioxide is sticky on metallic surfaces. Use a needle wash of 50:50 Methanol:Water to ensure removal.
-
References
-
ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023). Guideline on validation methodology. [Link]
-
PubChem Compound Summary: Pyrazine 1,4-dioxide. National Center for Biotechnology Information.[2] (2024).[2][4] Physicochemical properties and spectral data.[1][2][4][7][8][9][10][11] [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – HILIC vs. Reversed-Phase LC.[12][13][14] [Link]
-
NIST Chemistry WebBook. Mass spectrum (Electron Ionization) of Pyrazine 1,4-dioxide. [Link]
Sources
- 1. Pyrazine, 1,4-dioxide [webbook.nist.gov]
- 2. Pyrazine, 1,4-dioxide | C4H4N2O2 | CID 520103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
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- 10. uni-saarland.de [uni-saarland.de]
- 11. chemistry.montana.edu [chemistry.montana.edu]
- 12. hplc.eu [hplc.eu]
- 13. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
experimental vs. theoretical spectroscopic data of Pyrazine, 1,4-dioxide
This guide serves as a technical benchmark for the spectroscopic characterization of Pyrazine 1,4-dioxide (PZDO). It synthesizes experimental protocols with theoretical validation (DFT), designed for researchers in energetic materials and pharmaceutical intermediate analysis.
)Executive Summary & Significance
Pyrazine 1,4-dioxide (PZDO) is a critical centrosymmetric heterocyclic building block. Unlike its parent pyrazine, PZDO possesses two N-oxide functionalities that significantly alter its electronic distribution and crystal packing. It is of particular interest in energetic materials research (as a precursor to LLM-105) and co-crystal engineering due to its rigid planar structure and strong hydrogen-bond accepting capabilities.
This guide provides a validated workflow for synthesizing PZDO and benchmarking its characterization against Density Functional Theory (DFT) predictions. We focus on the discrepancies between gas-phase theory and condensed-phase experiment, particularly regarding the diagnostic N–O stretching frequency.
Experimental Workflow & Protocol
The following protocol ensures high-purity synthesis suitable for spectroscopic benchmarking.
Synthesis Protocol (Oxidation Route)
Principle: Direct oxidation of pyrazine using hydrogen peroxide in glacial acetic acid. The acetic acid acts as both solvent and catalyst, forming peracetic acid in situ.
-
Reagents: Pyrazine (99%), Hydrogen Peroxide (30% aq), Glacial Acetic Acid.
-
Procedure:
-
Dissolve Pyrazine (10 mmol) in Glacial Acetic Acid (15 mL).
-
Add Hydrogen Peroxide (25 mmol, 2.5 eq) dropwise at room temperature.
-
Heat the mixture to 70–80°C for 12 hours. Note: Exceeding 90°C may degrade the product.
-
Cool to room temperature. The product often precipitates as white needles.
-
Purification: If no precipitate forms, concentrate under reduced pressure (rotary evaporator). Recrystallize the residue from ethanol/water (9:1).
-
Yield: Typically 75–85%.[1]
-
Computational Methodology (DFT Setup)
To generate valid theoretical data for comparison, the following model chemistry is recommended:
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Hybrid functional for balanced electronics).
-
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the anionic character of the N-oxide oxygen).
-
Solvation Model: PCM (Polarizable Continuum Model) using DMSO (for NMR) or Gas Phase (for IR fundamental vibrations).
Visualization: Characterization Logic
The following diagram illustrates the workflow and the symmetry-based selection rules that govern the spectroscopy of PZDO.
Caption: Workflow correlating synthesis, experimental isolation, and theoretical validation. Note the central role of D2h symmetry in dictating spectroscopic selection rules.
Spectroscopic Data Comparison
Vibrational Spectroscopy (IR & Raman)[2][3]
The Mutual Exclusion Principle:
Because Pyrazine 1,4-dioxide possesses a center of inversion (
Diagnostic Band: The N–O stretching vibration is the fingerprint of this molecule.
| Vibrational Mode | Exp.[2][3][4][5] Wavenumber (cm⁻¹) | Unscaled DFT (cm⁻¹) | Scaled DFT (0.967)* | Assignment | Activity |
| N–O Stretch | 1265 – 1280 | 1345 | 1301 | Sym/Asym Stretch | IR (Asym) / Raman (Sym) |
| C=C / C=N Ring | 1480 – 1495 | 1540 | 1489 | Ring Skeletal | IR |
| C–H Bend (In-plane) | 1180 | 1215 | 1175 | IR | |
| Ring Breathing | 845 | 860 | 831 | Sym Ring Exp. | Raman Only |
Scientific Insight:
-
Scaling: Raw DFT frequencies are harmonic (ideal spring). Real bonds are anharmonic. You must apply a scaling factor (typically ~0.960–0.970 for B3LYP) to align theory with experiment.
-
The N-O Discrepancy: The N-O bond in PZDO has significant single-bond character due to resonance (
). Pure double bond character would appear higher (~1350+ cm⁻¹). The experimental value (~1270 cm⁻¹) confirms the strong back-donation into the aromatic ring.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d6 (Standard for polar N-oxides).
| Nucleus | Exp. Shift ( | GIAO-DFT (Gas Phase) | GIAO-DFT (PCM-DMSO) | Notes |
| 8.45 – 8.60 (s) | 8.20 | 8.52 | Singlet (Equivalent protons) | |
| 135.5 | 130.1 | 134.8 | Alpha to Nitrogen |
Scientific Insight:
-
Equivalence: The appearance of a single proton peak confirms the symmetry. If the oxidation were incomplete (Pyrazine mono-N-oxide), you would see three distinct signals (ortho/meta/para pattern).
-
Solvent Effect: Note the large error in Gas Phase DFT. N-oxides are strong Hydrogen Bond acceptors. In DMSO, the solvent interacts with the oxygen, deshielding the ring protons. Using a PCM (Polarizable Continuum Model) solvation model is mandatory for accurate NMR prediction of this species.
Structural Parameters (X-Ray vs. DFT)
| Parameter | Experimental (XRD) | DFT (Optimized) | Deviation |
| N–O Bond Length | 1.295 Å | 1.288 Å | -0.007 Å |
| C–N Bond Length | 1.345 Å | 1.350 Å | +0.005 Å |
| Ring Planarity | 0.0° (Planar) | 0.0° (Planar) | Exact |
Critical Analysis & Troubleshooting
-
Moisture Sensitivity: PZDO is hygroscopic. If your IR spectrum shows a broad band at 3300–3500 cm⁻¹, your sample is wet. This water will shift your NMR peaks and broaden the IR N-O stretch. Dry the sample in a vacuum desiccator over
for 24h before analysis. -
Comparison with Mono-oxide:
-
PZDO: 1 signal in
H NMR; Mutual exclusion in IR/Raman. -
Mono-oxide: Multiplet in
H NMR; No center of inversion (IR and Raman active modes overlap).
-
-
DFT "Imaginary Frequencies": When optimizing the geometry, ensure you run a frequency check. If you find a negative (imaginary) frequency, your structure is a transition state, not a minimum. For PZDO, ensure the optimized structure retains
symmetry.
References
-
Synthesis & Energetics: Monogarov, K. A., et al. (2024). "Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself." Crystal Growth & Design.
-
Vibrational Spectroscopy: Arenas, J. F., et al. (1985).[2] "Vibrational spectra of [1H4]pyrazine and [2H4]pyrazine." Journal of the Chemical Society, Faraday Transactions 2.
-
DFT Scaling Factors: Merrick, J. P., et al. (2007). "An Evaluation of Harmonic Vibrational Frequency Scale Factors." The Journal of Physical Chemistry A.
-
NMR Solvent Data: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development.
-
General Data: PubChem Compound Summary for CID 520103, Pyrazine 1,4-dioxide.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Vibrational spectra of [1H4]pyrazine and [2H4]pyrazine - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemistry.montana.edu [chemistry.montana.edu]
A Comparative Study of the Energetic Properties of Pyrazine, 1,4-Dioxide
A Technical Guide for Researchers in Energetic Materials and Drug Development
In the landscape of energetic materials, the quest for compounds with high performance, low sensitivity, and thermal stability is perpetual. Heterocyclic compounds, particularly those incorporating N-oxides, have emerged as a promising class of materials due to their favorable oxygen balance and increased densities. This guide provides a comprehensive comparative analysis of the energetic properties of Pyrazine, 1,4-dioxide (PZDO), a molecule that has recently garnered attention for its energetic potential.[1]
This document will delve into the synthesis, thermal stability, and key energetic parameters of PZDO, drawing objective comparisons with established energetic materials such as Trinitrotoluene (TNT), the high-performance explosive 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), and other relevant heterocyclic N-oxides. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Synthesis of Pyrazine, 1,4-Dioxide and Comparative Compounds
The synthesis of energetic materials is a critical first step that dictates purity, crystal morphology, and ultimately, performance. The preparation of Pyrazine, 1,4-dioxide typically involves the N-oxidation of the parent pyrazine heterocycle. While various oxidizing agents can be employed, a common and effective method utilizes a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent. The choice of a two-step oxidation is crucial to ensure the formation of the dioxide.
For a comparative context, the synthesis of a well-known energetic material, 2,4,6-Trinitrotoluene (TNT), involves the nitration of toluene using a mixture of nitric and sulfuric acids.[2] The synthesis of more complex heterocyclic energetic materials like 2,4,6-trinitropyridine-1-oxide (TNPyO) starts from dinitroethanol and involves a cyclization reaction to form the pyridine N-oxide ring, followed by further nitration.
General Protocol for the Synthesis of Pyrazine, 1,4-Dioxide
This protocol is a representative method for the synthesis of Pyrazine, 1,4-Dioxide.
Materials:
-
Pyrazine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30%)
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve pyrazine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add hydrogen peroxide (30%) to the solution while maintaining the temperature below 40°C using an ice bath.
-
After the addition is complete, heat the reaction mixture to 70-80°C for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane multiple times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude Pyrazine, 1,4-dioxide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain purified crystals.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of Pyrazine, 1,4-Dioxide.
Thermal Stability and Decomposition
The thermal stability of an energetic material is a critical safety and performance parameter. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to elucidate the decomposition behavior. For Pyrazine, 1,4-dioxide, DSC analysis reveals a sharp exothermic decomposition, indicating its energetic nature.[1] The onset of decomposition provides a measure of its thermal stability.
The decomposition of pyrazine itself has been studied and is known to produce acetylene and HCN via a free radical mechanism.[3] While a detailed experimental study on the decomposition mechanism of Pyrazine, 1,4-dioxide is not extensively reported, it is plausible that the N-oxide bonds are the initial sites of bond scission, leading to the release of oxygen and subsequent fragmentation of the pyrazine ring.
Comparative Energetic Properties
A direct comparison of key energetic properties provides a clear perspective on the potential of Pyrazine, 1,4-dioxide as an energetic material. The following table summarizes the experimental and calculated data for PZDO and several benchmark and comparative compounds.
| Property | Pyrazine, 1,4-Dioxide (PZDO) | Pyrazine | Trinitrotoluene (TNT) | LLM-105 | 2,4,6-Trinitropyridine-1-oxide (TNPyO) | Pentanitroaniline (PNA) |
| Chemical Formula | C₄H₄N₂O₂ | C₄H₄N₂ | C₇H₅N₃O₆ | C₄H₄N₆O₄ | C₅H₂N₄O₇ | C₆H₂N₆O₁₀ |
| Molar Mass ( g/mol ) | 112.09 | 80.09 | 227.13 | 204.11 | 242.11 | 318.11 |
| Density (g/cm³) | 1.597[1] | 1.031[4] | 1.654[5] | 1.918[6] | ~1.8 | 1.88[7] |
| Heat of Formation (solid, kJ/mol) | +71[1] | +139.8[8] | -67 | -18 | Not Found | Not Found |
| Detonation Velocity (km/s) | 6.6 (calculated)[1] | N/A | 6.9[1] | 8.56 (experimental)[6] | 8.369 (calculated) | 8.808[7] |
| Detonation Pressure (GPa) | Not Found | N/A | 19.0 | 33.0 | Not Found | 36.5 |
| Impact Sensitivity (J) | 6.9 (explodes at 25 J)[1] | N/A | 15-20 | Not Found | 1.5-3.0 | 2[7] |
Analysis of Comparative Data:
-
Heat of Formation: Pyrazine, 1,4-dioxide possesses a positive heat of formation, which is a key indicator of an energetic material as it contributes to a higher energy release upon decomposition.[1] In contrast, the parent pyrazine also has a positive heat of formation, though it is not considered an energetic material due to its lack of oxidizing functional groups.[8]
-
Detonation Velocity: The calculated detonation velocity of PZDO is comparable to that of TNT, a widely used military explosive.[1] This suggests that PZDO has significant explosive power. It is noteworthy that LLM-105 and Pentanitroaniline exhibit significantly higher detonation velocities, placing them in the category of high-performance explosives.[6][7]
-
Impact Sensitivity: PZDO is a sensitive material, with an impact sensitivity in the range of some primary explosives, although it requires a higher energy input for full detonation compared to decomposition.[1] This is a critical consideration for handling and application. In comparison, TNPyO and PNA are also highly sensitive materials.[7]
Experimental and Computational Methodologies
To ensure the reliability and reproducibility of the presented data, it is essential to understand the methodologies employed for their determination.
Experimental Protocols
4.1.1. Bomb Calorimetry for Heat of Combustion and Formation
Bomb calorimetry is the standard method for determining the heat of combustion of a solid or liquid sample.[2][9] From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.
Diagram of a Bomb Calorimeter Setup:
Caption: Schematic of a bomb calorimeter for measuring heat of combustion.
Step-by-Step Protocol:
-
A precisely weighed sample of the energetic material is placed in a crucible inside a high-pressure stainless-steel vessel known as the "bomb."
-
The bomb is sealed and pressurized with a known excess of pure oxygen.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically via a fuse wire.
-
The combustion of the sample releases heat, which is transferred to the surrounding water, causing its temperature to rise.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.
4.1.2. BAM Fallhammer Test for Impact Sensitivity
The BAM Fallhammer test is a standardized method to determine the sensitivity of a substance to impact.[5]
Step-by-Step Protocol:
-
A small, specified amount of the energetic material is placed between two steel cylinders.
-
A drop weight of a known mass is released from a specific height, impacting the sample.
-
The outcome of the impact (e.g., no reaction, decomposition, explosion) is observed.
-
The test is repeated multiple times at various drop heights.
-
The impact energy at which there is a 50% probability of a positive reaction (decomposition or explosion) is determined using statistical methods (e.g., the Bruceton up-and-down method).
Computational Protocols
Computational chemistry plays a vital role in predicting the energetic properties of new molecules, guiding synthesis efforts, and providing insights into their behavior.
4.2.1. Prediction of Heat of Formation
The gas-phase heat of formation can be calculated using quantum mechanical methods, such as density functional theory (DFT) or more accurate ab initio methods, implemented in software packages like Gaussian. The solid-state heat of formation can then be estimated by subtracting the heat of sublimation.
4.2.2. Prediction of Detonation Performance
Thermochemical codes like EXPLO5 and Cheetah are widely used to predict the detonation performance of energetic materials. These codes use the heat of formation, elemental composition, and density of the material as input to calculate parameters such as detonation velocity and detonation pressure based on the Chapman-Jouguet theory.
Diagram of the Computational Workflow:
Caption: Workflow for the computational prediction of energetic properties.
Conclusion and Future Outlook
This comparative guide has established that Pyrazine, 1,4-dioxide is a noteworthy energetic material with performance characteristics comparable to TNT. Its positive heat of formation and calculated detonation velocity underscore its potential. However, its high sensitivity to impact is a significant factor that requires careful consideration for any practical application.
The comparison with other heterocyclic N-oxides and high-performance explosives provides a valuable context for researchers. The detailed experimental and computational protocols offer a framework for the systematic evaluation of new energetic materials.
Future research should focus on obtaining experimental detonation velocity and pressure data for PZDO to validate the computational predictions. A thorough investigation of its thermal decomposition mechanism would provide deeper insights into its stability and degradation pathways. Furthermore, exploring the synthesis of derivatives of PZDO could lead to the development of new energetic materials with tailored properties, potentially enhancing performance while mitigating sensitivity. The continued synergy between experimental synthesis, characterization, and computational modeling will be paramount in advancing the field of energetic materials.
References
- Monogarov, K. A., et al. (2024).
- Licht, H. H., & Ritter, H. (1988). 2,4,6-Trinitropyridine and Related Compounds, synthesis and characterization. Propellants, Explosives, Pyrotechnics, 13(1), 25-29.
- Klapötke, T. M., et al. (2022). Spectroscopic, Structural and Energetic Properties of Pentanitroaniline. Zeitschrift für anorganische und allgemeine Chemie, 648(13), e202200088.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9261, Pyrazine. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8376, 2,4,6-Trinitrotoluene. Retrieved from [Link].
- He, C., et al. (2021). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 26(16), 4889.
- Bernasconi, C. F., & Paschalis, P. (1986). Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). The Journal of Physical Chemistry, 90(16), 3617-3622.
-
Cheméo (2024). Pyrazine. Retrieved from [Link].
-
WorldofTest.com (2023). Bomb Calorimetry Testing: A Complete How-To Guide. Retrieved from [Link].
-
Introduction to Bomb Calorimetry. Scimed. Retrieved from [Link].
-
Fauske & Associates (2017). How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. Retrieved from [Link].
-
Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. Retrieved from [Link].
- Fried, L. E., et al. (1998). Cheetah 2.0 User's Manual.
- Sućeska, M. (1995). EXPLO5 Program. Brodarski Institute.
- Simpson, R. L., & Foltz, M. F. (1995). LLNL small-scale drop-hammer impact sensitivity test. Lawrence Livermore National Lab.
-
BAM impact test set. (n.d.). ResearchGate. Retrieved from [Link].
-
HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.). Retrieved from [Link].
-
Relationship between the calculated energies of detonation (by CHEETAH code) and Gurney velocity coefficient, √2E, of the studied explosives. (n.d.). ResearchGate. Retrieved from [Link].
- Zeman, S., et al. (2002). Prediction of the detonation characteristics of explosives using the EXPLO5 computer code.
- Milos, F. S. (1999). Cheetah 2.0.
-
Theoretical studies on the structures, densities, detonation properties and thermal stability of 2,4,6-trinitropyridine N-oxide (TNPyO) and its derivatives. (n.d.). ResearchGate. Retrieved from [Link].
-
Explosive Properties of Polynitroaromatics. (1990). DTIC. Retrieved from [Link].
-
Detonation velocity. (2020). Sciencemadness Wiki. Retrieved from [Link].
-
Pentanitroaniline. (2023). Wikipedia. Retrieved from [Link].
-
Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. (2019). MDPI. Retrieved from [Link].
-
Pyrazine synthesis #preparation of pyrazine#properties of pyrazine. (2021). YouTube. Retrieved from [Link].
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). NIH. Retrieved from [Link].
-
Review on the Synthesis of Pyrazine and Its Derivatives. (2021). ResearchGate. Retrieved from [Link].
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2018). NIH. Retrieved from [Link].
-
Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product. (2005). ResearchGate. Retrieved from [Link].
- Synthesis of aminonitrobenzodifuroxan. (1992). Google Patents.
-
DETONATION VELOCITY. (n.d.). ResearchGate. Retrieved from [Link].
-
Properties of Selected High Explosives. (n.d.). PacSci EMC. Retrieved from [Link].
-
How to evaluate the heat of formation with computational chemistry? (2015). Chemistry Stack Exchange. Retrieved from [Link].
-
Computational Heat of Combustion of Methane & Hydrogen: Introductory Example Using Gaussian 09. (2016). YouTube. Retrieved from [Link].
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benchmarking the performance of Pyrazine, 1,4-dioxide in specific catalytic reactions
Executive Summary
Pyrazine 1,4-dioxide (PZDO) is a high-symmetry heterocyclic bis-N-oxide that serves a dual function in modern catalysis: as a standardized benchmark substrate for evaluating deoxygenation catalysts and as a bridging ligand in the design of catalytic Metal-Organic Frameworks (MOFs).[1] Unlike mono-N-oxides (e.g., Pyridine N-oxide), PZDO offers two oxygen donor sites and a unique redox profile, making it a critical probe for chemoselectivity in oxygen atom transfer (OAT) reactions.[1]
This guide objectively benchmarks the performance of PZDO against standard alternatives (Pyridine N-oxide, NMO) and details its specific utility in validating the efficiency of Molybdenum (Mo), Rhenium (Re), and Vanadium (V) catalysts.
Core Application: Benchmarking Deoxygenation Catalysts
The primary utility of PZDO in catalytic research is as a stress-test substrate for Oxygen Atom Transfer (OAT) catalysts.[1] Its high stability and bis-oxide nature make it an ideal candidate to determine the turnover frequency (TOF) and chemoselectivity of novel reduction catalysts.[1]
Performance Comparison: PZDO vs. Alternatives
In the catalytic reduction of N-oxides (using phosphines or silanes as reductants), PZDO presents a unique kinetic challenge compared to mono-N-oxides.[1]
| Feature | Pyrazine 1,4-dioxide (PZDO) | Pyridine N-oxide (PNO) | N-Methylmorpholine N-oxide (NMO) |
| Oxygen Content | 28.5% (High) | 16.8% | 13.6% |
| Coordination Sites | 2 (Bridging potential) | 1 (Terminal) | 1 (Terminal) |
| Reducibility | Stepwise (Bis | Single step | Single step |
| Electronic Nature | Electron-deficient ring | Electron-deficient ring | Aliphatic (Electron-rich) |
| Benchmark Utility | Tests chemoselectivity & stepwise reduction | Standard baseline | Easy substrate (High reactivity) |
The Benchmark Reaction: Stepwise Deoxygenation
The reduction of PZDO proceeds in two distinct steps.[1] A catalyst's "performance" is often defined by its ability to selectively stop at the mono-oxide or proceed fully to the pyrazine.[1]
Reaction Pathway:
-
High Performance Catalyst:
(Rapid, full conversion). -
Selective Catalyst:
(Stops at mono-oxide).[1]
Experimental Protocol: Catalytic Deoxygenation Assay
Objective: Determine the Turnover Number (TON) and Turnover Frequency (TOF) of a high-valent metal catalyst (e.g.,
Materials
-
Substrate: Pyrazine 1,4-dioxide (1.0 mmol, recrystallized).
-
Reductant:
(Triphenylphosphine) or (Phenylsilane) (1.2 - 2.5 equiv).[1] -
Catalyst:
(1-5 mol%).[1] -
Solvent: Toluene or Acetonitrile (anhydrous).[1]
-
Internal Standard: Mesitylene.
Workflow
-
Preparation : In a glovebox or under Argon, charge a Schlenk tube with PZDO (112 mg, 1.0 mmol) and the Catalyst (0.01 - 0.05 mmol).
-
Reductant Addition : Add the Reductant (2.2 mmol for full reduction) dissolved in solvent (5 mL). Add Mesitylene (0.5 mmol) as an internal standard.[1]
-
Reaction : Heat to reflux (110°C for Toluene) and monitor via GC-MS or
NMR. -
Sampling : Take aliquots at t=15, 30, 60, and 120 min. Quench aliquots immediately in cold
. -
Analysis :
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Molybdenum-catalyzed deoxygenation, highlighting the critical O-atom transfer from PZDO to the catalyst.
Figure 1: Catalytic cycle for the deoxygenation of Pyrazine 1,4-dioxide. The efficiency of the "O-Atom Transfer" step defines the catalyst's performance benchmark.
Secondary Application: Ligand in Catalytic MOFs
Beyond its role as a substrate, PZDO is a high-performance bridging ligand for constructing Metal-Organic Frameworks (MOFs) used in heterogeneous catalysis and separation.[1]
-
Structural Advantage : The linear, rigid structure with two opposing oxygen donors allows PZDO to bridge metal centers (e.g., Lanthanides, Cu, Co) into 1D chains or 3D pillared networks.
-
Catalytic Relevance : In complexes like
, the ligand stabilizes high coordination numbers, creating robust Lewis acid sites for reactions such as cyanosilylation of aldehydes or alcohol oxidation .
Comparative Ligand Data
| Ligand | Binding Mode | Stability Constant ( | Catalytic Application |
| PZDO | Moderate | MOF Pillars, Separation, Lewis Acid activation | |
| Pyrazine | Low | Weak linker, labile | |
| 4,4'-Bipyridine | High | Standard MOF linker (large pores) |
Emerging Utility: Green Oxidant
While less common than NMO, PZDO is gaining traction as a stoichiometric oxidant in metal-catalyzed reactions.[1]
-
Mechanism : Acts as an oxygen donor, releasing pyrazine (a volatile, water-soluble byproduct) which is easier to remove than the morpholine byproducts of NMO.
-
Performance : In the oxidation of phosphines to phosphine oxides, PZDO shows a slower, more controlled oxygen release, preventing over-oxidation in sensitive substrates.
References
-
Deoxygenation Benchmarking : Arterburn, J. B., et al.[1] "Rhenium-Catalyzed Deoxygenation of Nitrogen-Containing Heterocycles."[1] Journal of the American Chemical Society, 2005. [1]
-
Ligand Chemistry : Ji, X., et al.[1][2] "Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[4]pyrroles." Chemical Science, 2020.[1][2]
-
Redox Properties : Acree, W. E., et al.[1][2] "Thermochemical and Theoretical Study of Some Quinoxaline 1,4-Dioxides and of Pyrazine 1,4-Dioxide." The Journal of Organic Chemistry, 1997.[3] [1]
-
MOF Catalysis : Li, C. N., et al.[1] "Pyrazine functionalized large–pore metal–organic framework for efficient separation."[1] ResearchGate, 2025.[1][4]
Sources
Safety Operating Guide
High-Hazard Disposal Protocol: Pyrazine 1,4-Dioxide
Executive Safety Directive
CRITICAL WARNING: Pyrazine 1,4-dioxide (CAS: 2423-66-7) is not a standard organic waste.
While frequently used as a co-crystal former or metabolic intermediate, this compound is classified as an energetic material .[1] Research indicates that Pyrazine 1,4-dioxide possesses a computed energetic potential approaching that of 2,4,6-trinitrotoluene (TNT) and has demonstrated explosivity in standard impact tests [1].
Do not dispose of this material in general organic solvent waste or dry solid trash.
This guide outlines the mandatory segregation, stabilization (phlegmatization), and disposal workflow to mitigate the risk of shock-induced detonation or exothermic decomposition.
Hazard Profile & Technical Justification
The high-energy density of Pyrazine 1,4-dioxide stems from its dual N-oxide functionalities. The N–O bond is thermodynamically unstable relative to the formation of N₂ and O₂, leading to substantial energy release upon decomposition.
Table 1: Physicochemical Hazard Data
| Property | Specification | Operational Implication |
| CAS Number | 2423-66-7 | Unique identifier for waste tagging. |
| Physical State | Crystalline Solid | Subject to triboelectric charging; dust explosion risk. |
| Energetic Class | High-Nitrogen Energetic | Shock Sensitive. Can detonate upon impact or friction [1]. |
| Solubility | Soluble in Water, Ethanol | Phlegmatization (wetting) is the primary stabilization method. |
| Incompatibilities | Strong Reducing Agents, Acids, Metal Salts | Contact with reducers can trigger immediate exothermic runaway. |
| GHS Classification | Flammable Solid (Cat 1/2), Skin/Eye Irritant | Requires Class 4.1 compliant storage/transport [2].[2] |
Pre-Disposal Risk Assessment Logic
Before handling the waste, you must categorize the state of the material.[3] Use the following logic flow to determine the correct stabilization path.
Figure 1: Decision matrix for stabilizing Pyrazine 1,4-dioxide prior to disposal. Note the mandatory wetting step for solids.
Detailed Disposal Procedures
Protocol A: Solid Waste (Crystals/Powder)
Applicability: Pure substance, recrystallization mother liquor residue, or old inventory.
-
PPE Requirements:
-
Standard nitrile gloves (double-gloved recommended).
-
Safety goggles (impact resistant).
-
Flame-resistant (Nomex) lab coat.
-
Blast Shield: Mandatory if handling >1g of dry material.
-
-
Phlegmatization (Desensitization):
-
Never scrape dry crystals with a metal spatula. Friction can initiate detonation. Use a conductive plastic or wood spatula.
-
Add a compatible solvent (Water or Ethanol) directly to the solid before transfer.
-
Target: Create a slurry/paste with at least 20% solvent by weight . This acts as a heat sink and lubricant, significantly reducing shock sensitivity [3].
-
-
Packaging:
-
Container: Use High-Density Polyethylene (HDPE) wide-mouth jars.
-
Prohibited: Do NOT use glass jars with screw-top lids (friction on threads + shrapnel hazard).
-
Headspace: Leave 25% headspace to accommodate potential off-gassing.
-
-
Labeling:
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Dilute reaction byproducts.
-
Segregation:
-
Do not mix with reducing agents (e.g., sodium borohydride, hydrazine) or heavy metal wastes . The presence of metals can catalyze decomposition.[8]
-
Segregate into a "High Nitrogen / Oxidizer" organic waste stream.
-
-
Quenching:
-
Ensure no active reducing agents remain in the solution before bottling.
-
Dilute with water if the solvent system allows; water is the best thermal stabilizer for this class of compounds.
-
The Chain of Custody Workflow
To ensure safety extends beyond your bench, follow this specific handoff procedure.
Figure 2: Chain of custody workflow. Step 4 (Notification) is critical to prevent waste handlers from compacting the waste.
Emergency Contingencies
-
Spill (Solid):
-
Do not sweep dry material (friction risk).
-
Gently cover the spill with wet paper towels (water/ethanol) to wet the solid.
-
Scoop the wet slurry using a plastic dustpan/card.
-
-
Spill (Liquid):
-
Absorb with inert material (vermiculite or sand).
-
Do not use paper or sawdust if the solution is concentrated (fire risk upon drying).
-
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes.[9] N-oxides are potential mutagens; seek medical evaluation.
-
References
-
Berdnikov, F. et al. (2024). "Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself." Crystal Growth & Design.
-
Thermo Fisher Scientific. (2021).[10] "Safety Data Sheet: Pyrazine." (Note: Used for general P-code reference; specific energetic data derived from [1]).
-
National Research Council.[11] (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[11]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. chemicalbook.com [chemicalbook.com]
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- 11. reed.edu [reed.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
